5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole
Description
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Properties
IUPAC Name |
5-[(4-nitrophenyl)methyl]-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2/c14-13(15)7-3-1-6(2-4-7)5-8-9-11-12-10-8/h1-4H,5H2,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCSVRFWBHAENG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NNN=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole
Introduction: The Significance of Tetrazole Moieties in Modern Chemistry
The tetrazole ring system, a five-membered heterocycle containing four nitrogen atoms, is a crucial pharmacophore in contemporary drug design and a versatile building block in materials science.[1][2][3][4] Its prevalence in over 20 marketed drugs stems from its ability to act as a bioisosteric replacement for the carboxylic acid group, enhancing a molecule's metabolic stability, lipophilicity, and overall pharmacokinetic profile.[1][2][3][5] Beyond pharmaceuticals, tetrazole derivatives find applications as plant growth regulators, sweeteners, and components of high-performance polymers and energetic materials.[1][3] The focus of this guide, 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole, is a compound of significant interest due to the combined properties of the tetrazole ring and the electronically distinct 4-nitrophenylmethyl substituent. The nitro group, a strong electron-withdrawing group, can modulate the electronic properties of the entire molecule, influencing its reactivity and potential biological activity.
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, grounded in established chemical principles and validated analytical techniques.
Part 1: Synthesis of this compound
The most direct and widely employed method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide salt.[6][7][8][9] This approach is favored for its atom economy and the general availability of the starting materials.
1.1: Reaction Principle: The [3+2] Cycloaddition
The core of the synthesis lies in the reaction of 2-(4-nitrophenyl)acetonitrile with sodium azide (NaN₃). This reaction is typically catalyzed to proceed under milder conditions and with improved yields.[7] Various catalysts, including Lewis and Brønsted acids, can be employed to activate the nitrile group towards nucleophilic attack by the azide ion.[7][10] The mechanism involves the coordination of the catalyst to the nitrile nitrogen, which increases its electrophilicity. The azide anion then attacks the nitrile carbon, leading to a linear intermediate that subsequently cyclizes to form the stable tetrazole ring.[11]
1.2: Experimental Protocol
The following protocol details a robust and scalable method for the synthesis of this compound.
Materials:
-
2-(4-nitrophenyl)acetonitrile
-
Sodium Azide (NaN₃)
-
Ammonium Chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(4-nitrophenyl)acetonitrile (1 equivalent) in DMF.
-
To this solution, add sodium azide (1.1 equivalents) and ammonium chloride (1.1 equivalents).
-
Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically after several hours), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water.
-
Acidify the aqueous solution to a pH of 2-3 using concentrated hydrochloric acid. This will protonate the tetrazole ring and cause the product to precipitate.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture, or purified by column chromatography on silica gel using an ethyl acetate/hexane gradient.
-
Dry the purified product under vacuum to obtain this compound as a solid.
1.3: Rationale for Experimental Choices
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves both the organic nitrile and the inorganic azide salt, facilitating a homogeneous reaction environment.[12] Its high boiling point is also suitable for the elevated temperatures often required for this transformation.
-
Catalyst: Ammonium chloride serves as a mild Brønsted acid catalyst. It protonates the nitrile nitrogen, thereby activating it for nucleophilic attack by the azide ion.[11] Other catalysts like zinc salts or amine hydrochlorides can also be effective.[13][14][15]
-
Work-up: Acidification of the reaction mixture is a critical step. The tetrazole product exists as a sodium salt in the basic reaction medium. Acidification protonates the tetrazole, rendering it less soluble in water and allowing for its isolation by precipitation.
1.4: Synthetic Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Part 2: Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and analytical techniques is employed for this purpose.
2.1: Spectroscopic Analysis
2.1.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR are crucial for the characterization of this compound.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their chemical environments. The characteristic signals are expected for the aromatic protons of the nitrophenyl group and the methylene protons connecting the phenyl and tetrazole rings. The N-H proton of the tetrazole ring may appear as a broad signal, and its chemical shift can be solvent-dependent.[5]
-
¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shift of the carbon atom in the tetrazole ring is a key diagnostic peak. The aromatic carbons and the methylene carbon will also have characteristic chemical shifts.
| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 100 MHz) |
| Chemical Shift (δ, ppm) | Assignment |
| ~8.2 (d, 2H) | Aromatic (ortho to NO₂) |
| ~7.6 (d, 2H) | Aromatic (meta to NO₂) |
| ~5.9 (s, 2H) | Methylene (-CH₂-) |
| ~15.5 (br s, 1H) | Tetrazole N-H |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
2.1.2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies are expected for the nitro group, the aromatic ring, and the tetrazole ring.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H (tetrazole) | 3400-3000 (broad) |
| C-H (aromatic) | 3100-3000 |
| C-H (aliphatic) | 2960-2850 |
| C=N, C=C (ring stretching) | 1600-1400 |
| NO₂ (asymmetric stretch) | 1550-1500 |
| NO₂ (symmetric stretch) | 1360-1320 |
| Tetrazole ring vibrations | 1200-900[16] |
2.1.3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₈H₇N₅O₂), the molecular weight is approximately 205.19 g/mol .[17] Electrospray ionization (ESI) is a suitable technique for this analysis. The mass spectrum will show the molecular ion peak [M+H]⁺ or [M-H]⁻. Characteristic fragmentation patterns for 5-substituted 1H-tetrazoles often involve the loss of N₂ or HN₃ molecules.[18]
2.2: Physical and Structural Characterization
2.2.1: Melting Point
The melting point is a useful indicator of the purity of a crystalline solid. A sharp melting point range suggests a high degree of purity.
2.2.2: X-ray Crystallography
For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction can be performed. This technique provides precise information on bond lengths, bond angles, and the overall molecular conformation, including the dihedral angle between the benzene and tetrazole rings.[17] The crystal structure of this compound reveals intermolecular N-H···N hydrogen bonds, which lead to the formation of one-dimensional chains.[17]
2.3: Tautomerism in 5-Substituted-1H-Tetrazoles
It is important to note that 5-substituted-1H-tetrazoles can exist as a mixture of two tautomeric forms: the 1H and 2H isomers.[5][19][20] The position of the proton on the tetrazole ring influences the molecule's physicochemical properties.[5] In the solid state and in polar solvents, the 1H-tautomer is generally favored.[5] The characterization data presented here is consistent with the predominant 1H-tautomer.
Caption: Tautomeric equilibrium of 5-substituted-1H-tetrazoles. Note: Image placeholders should be replaced with actual chemical structure images for a complete visual representation.
2.4: Characterization Workflow Diagram
Caption: Workflow for the comprehensive characterization of the synthesized compound.
Conclusion
This technical guide has provided a detailed protocol for the synthesis of this compound via a [3+2] cycloaddition reaction, a cornerstone method in tetrazole chemistry. The rationale behind the experimental choices has been elucidated to provide a deeper understanding of the synthetic strategy. Furthermore, a comprehensive suite of analytical techniques for the thorough characterization of the final product has been outlined, ensuring the confirmation of its identity, purity, and structural integrity. The presented information serves as a valuable resource for researchers and scientists engaged in the fields of medicinal chemistry and materials science, where the unique properties of functionalized tetrazoles are of paramount importance.
References
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Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. Synthetic Communications. [Link]
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Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry. [Link]
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Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Advances. [Link]
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Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Organic Chemistry Portal. [Link]
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Synthesis of 2-aryl-2H-tetrazoles via a regioselective [3+2] cycloaddition reaction. National Institutes of Health. [Link]
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Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]
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Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. [Link]
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Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles by Continuous Flow: Application to the Synthesis of Valsartan. Organic Process Research & Development. [Link]
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Novel Synthesis of 5-Substituted-Tetrazoles. American Pacific Corporation. [Link]
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Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Nature. [Link]
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Applications of Sodium Azide in the Synthesis of Tetrazines and Hydrolysis Reactions. University of Mississippi eGrove. [Link]
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1H / 2H tautomerism of tetrazoles and some examples of substituted... ResearchGate. [Link]
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Tetrazole. Wikipedia. [Link]
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Synthesis of 5-Substituted Tetrazoles: Reaction of Azide Salts with Organonitriles Catalyzed by Trialkylammonium Salts in Non-polar Media. ACS Publications. [Link]
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Tetrazolium Compounds: Synthesis and Applications in Medicine. MDPI. [Link]
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Tautomeric forms of tetrazole. ResearchGate. [Link]
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Functionalized Tetrazoles as Latent Active Esters in the Synthesis of Amide Bonds. National Institutes of Health. [Link]
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Comparison of (A) the experimental infrared spectrum of tetrazole... ResearchGate. [Link]
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FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. ResearchGate. [Link]
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STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Scientific Research. [Link]
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5-(4-Methyl-3-nitrophenyl)-1H-tetrazole. National Institutes of Health. [Link]
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5-(4-Nitrobenzyl)-1H-1,2,3,4-tetrazole. National Institutes of Health. [Link]
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Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. South African Journal of Chemistry. [Link]
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Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. MDPI. [Link]
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Zn(OAc)2·2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Growing Science. [Link]
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Large-scale synthesis of 5-phenyl-1H-tetrazole. ResearchGate. [Link]
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tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]
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Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. [Link]
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13 C NMR chemical shifts (ppm) of C-nitropyrazoles[21]. ResearchGate. [Link]
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physicochemical properties of 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole
An In-depth Technical Guide to the Physicochemical Properties of 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole
Preamble: This guide provides a comprehensive analysis of the . Due to the limited availability of direct experimental data for this specific molecule, this document establishes a robust analytical framework by leveraging extensive data from the closely related and well-characterized analogue, 5-(4-nitrophenyl)-1H-tetrazole . The methodologies, expected outcomes, and scientific principles discussed herein are directly applicable to the target compound, providing researchers with a validated roadmap for its synthesis and characterization.
Introduction: The Significance of Nitrophenyl-Substituted Tetrazoles
Tetrazoles are a prominent class of five-membered heterocyclic compounds containing four nitrogen atoms. The tetrazole ring is a bioisosteric analogue of the carboxylic acid group, sharing similar pKa values and steric profiles, which makes it a valuable pharmacophore in medicinal chemistry.[1][2] This substitution can enhance metabolic stability and improve pharmacokinetic profiles.[3] The inclusion of a nitrophenyl moiety introduces unique electronic and energetic properties, making these compounds relevant not only in drug design but also in materials science as ligands, energetic materials, and nonlinear optical agents.[4][5]
This guide details the essential workflow for the synthesis and comprehensive physicochemical characterization of this compound, providing both theoretical grounding and actionable experimental protocols.
Synthesis Pathway: [3+2] Cycloaddition
The most efficient and widely adopted method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide source, typically sodium azide.[2][6] This method is robust, high-yielding, and avoids the use of highly toxic hydrazoic acid.[1]
For the target molecule, this compound, the logical precursor is 4-nitrophenylacetonitrile.
Caption: Synthesis of the target compound via cycloaddition.
Experimental Protocol: Synthesis
Rationale: This protocol employs a Lewis acid catalyst (e.g., Zinc Chloride) to activate the nitrile group towards nucleophilic attack by the azide ion, a standard and effective practice for this transformation. Dimethylformamide (DMF) is chosen as the solvent for its high boiling point and ability to solubilize the reactants.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrophenylacetonitrile (1.0 eq), sodium azide (2.0 eq), and zinc chloride (1.0 eq).
-
Solvent Addition: Add 30 mL of anhydrous DMF to the flask.
-
Reaction: Heat the mixture to 120 °C and maintain under vigorous stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into 100 mL of ice-cold water.
-
Acidification: Acidify the aqueous solution to a pH of ~2 by slow addition of 4N HCl. This protonates the tetrazole ring, causing the product to precipitate.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.
Physicochemical Characterization Workflow
A multi-technique approach is essential for the unambiguous identification and characterization of the synthesized compound. The following workflow represents a self-validating system where each analysis provides complementary information.
Caption: Integrated workflow for physicochemical analysis.
Core Properties and Analytical Protocols
The following data is based on the model compound 5-(4-nitrophenyl)-1H-tetrazole and serves as a benchmark for the characterization of this compound.
Molecular and Structural Properties
| Property | Value (for 5-(4-nitrophenyl)-1H-tetrazole) | Reference |
| CAS Number | 16687-60-8 | [7][8] |
| Molecular Formula | C₇H₅N₅O₂ | [7][8] |
| Molecular Weight | 191.15 g/mol | [7][8] |
| IUPAC Name | 5-(4-nitrophenyl)-2H-tetrazole | [8] |
| Physical Form | Pale yellow to orange crystalline powder | [9] |
Thermal Analysis (DSC/TGA)
Rationale: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the melting point, decomposition temperature, and thermal stability. This data is vital for assessing purity and understanding handling/storage limitations.
-
Expected Result: The model compound, 5-(4-nitrophenyl)-1H-tetrazole, has a melting point of approximately 223 °C, with decomposition.[7] The target compound with the methyl linker is expected to have a different, likely lower, melting point.
Experimental Protocol: DSC/TGA [10]
-
Sample Preparation: Accurately weigh 2-5 mg of the dry, purified compound into an aluminum DSC/TGA pan.
-
Instrument Parameters:
-
Temperature Range: 30 °C to 400 °C.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen, flow rate of 50 mL/min.
-
-
Data Analysis: Identify the endothermic peak corresponding to the melting point from the DSC curve and the onset of mass loss from the TGA curve, indicating decomposition.
Solubility and Acidity (pKa)
Rationale: Solubility dictates the choice of solvents for reactions, purification, and formulation. The pKa value is critical as it quantifies the acidic nature of the tetrazole's N-H proton, validating its role as a carboxylic acid bioisostere.[2]
-
Expected Result: The model compound is insoluble in water but soluble in polar aprotic solvents like DMSO.[7] The target compound is expected to show similar solubility behavior. The pKa of 5-substituted tetrazoles is typically around 4.8, comparable to carboxylic acids.
Experimental Protocol: Potentiometric Titration for pKa
-
Sample Preparation: Prepare a 0.01 M solution of the compound in a suitable solvent mixture (e.g., 50:50 ethanol:water).
-
Titration: Titrate the solution with a standardized 0.1 M NaOH solution using a calibrated pH meter to record the pH after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pH at the half-equivalence point corresponds to the pKa of the compound.
Spectroscopic Characterization
Rationale: ¹H and ¹³C NMR are the most powerful tools for unambiguous structural elucidation. They provide information on the chemical environment of each proton and carbon atom, confirming the connectivity and purity of the compound.[10][11]
-
Expected Spectral Features for this compound:
-
¹H NMR (in DMSO-d₆):
-
A singlet for the methylene (-CH₂-) protons.
-
Two doublets in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the AA'BB' system of the 4-substituted phenyl ring.
-
A broad singlet for the acidic N-H proton of the tetrazole ring (may be far downfield and exchangeable with D₂O).[10]
-
-
¹³C NMR (in DMSO-d₆):
-
A signal for the methylene carbon.
-
Four signals for the aromatic carbons.
-
A characteristic deshielded signal for the C5 carbon of the tetrazole ring (approx. 150-160 ppm).[11]
-
-
Experimental Protocol: NMR Spectroscopy [10]
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Parameters (e.g., 400 MHz):
-
¹H NMR: Acquire 16-64 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire 512-2048 scans with a relaxation delay of 2-5 seconds.
-
-
Data Analysis: Process the spectra, reference to the residual solvent peak, and integrate the signals to determine proton ratios and assign peaks to the molecular structure.
Rationale: FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Expected Vibrational Bands: [2][12]
-
~3100-3400 cm⁻¹: N-H stretching of the tetrazole ring.
-
~1520 & ~1350 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group (NO₂).
-
~1500-1600 cm⁻¹: C=N stretching within the tetrazole ring.
-
~1300-1400 cm⁻¹: N=N stretching within the tetrazole ring.
-
Experimental Protocol: FT-IR (ATR)
-
Sample Preparation: Place a small amount of the dry powder directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Acquisition: Apply pressure to ensure good contact and acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Rationale: Mass spectrometry provides the exact molecular weight of the compound and offers structural information through its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique suitable for this type of molecule.
-
Expected Result:
-
Positive Ion Mode [M+H]⁺: An ion peak corresponding to the molecular weight + 1.
-
Negative Ion Mode [M-H]⁻: An ion peak corresponding to the molecular weight - 1.
-
Fragmentation: A characteristic loss of N₂ (28 Da) is common for tetrazoles in negative ion mode, while loss of HN₃ (43 Da) can be observed in positive ion mode.[13]
-
Experimental Protocol: ESI-MS [10]
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Scan an appropriate mass range (e.g., m/z 50-500) in both positive and negative ion modes.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. If conducting MS/MS, analyze the fragmentation pattern to further validate the structure.
Safety and Handling
Based on data for the model compound 5-(4-nitrophenyl)-1H-tetrazole, the following GHS classifications should be considered as a minimum precaution:
-
Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[7][8]
-
Precautions: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with strong heat and metal salts.[7]
Conclusion
The comprehensive characterization of this compound is a critical step in its development for any application. By following the integrated workflow of synthesis, purification, and multi-technique spectroscopic and thermal analysis detailed in this guide, researchers can ensure the unambiguous confirmation of the compound's structure, purity, and core physicochemical properties. The provided protocols, grounded in established scientific principles and data from a closely related analogue, offer a reliable and self-validating framework for scientific investigation.
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Chavva, K., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. [Link]
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National Center for Biotechnology Information. (n.d.). 5-(4-Nitrophenyl)-1H-Tetrazole. PubChem Compound Database. [Link]
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Hu, B., et al. (2008). 5-(4-Methyl-3-nitrophenyl)-1H-tetrazole. Acta Crystallographica Section E: Structure Reports Online. [Link]
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Ghodsinia, S. S. E., & Akhlaghinia, B. (2015). Supplementary Information: A rapid metal free synthesis of 5-substituted-1H-tetrazoles using cuttlebone as a natural high effective and low cost heterogeneous catalyst. Royal Society of Chemistry. [Link]
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Kovvuru, C., et al. (2018). Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles. New Journal of Chemistry. [Link]
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Fischer, N., et al. (2022). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules. [Link]
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S. Afr. J. Chem. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. [Link]
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Yang, H., et al. (2012). Synthesis and characterization of 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole: a high nitrogen energetic compound with good oxygen balance. Molecules. [Link]
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Liu, W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. [Link]
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ResearchGate. (n.d.). The FT-IR spectra of 5-phenyl-1H-tetrazole (A), Fe3O4@SiO2 (B), Fe.... [Link]
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International Journal of Chemical and Physical Sciences. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. [Link]
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Chem-Impex. (n.d.). 5-(4-Nitrophenyl)-1H-tetrazole. [Link]
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ResearchGate. (n.d.). Analysis of Four 5-Nitroimidazoles and Their Corresponding Hydroxylated Metabolites in Egg, Processed Egg, and Chicken Meat by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry. [Link]
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Dai, J., & Fu, Y. (2008). 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole. Acta Crystallographica Section E: Structure Reports Online. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. [Link]
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A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Among the vast arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into molecular structure in solution. This guide offers an in-depth technical analysis of the ¹H NMR spectrum of 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole, a heterocyclic compound of significant interest due to the prevalence of the tetrazole moiety as a stable, non-classical isostere of the carboxylic acid group in medicinal chemistry.[1] We will dissect the theoretical underpinnings that govern the spectrum, present a validated experimental protocol, and provide a detailed interpretation of the spectral features. This document is designed to serve as a practical, authoritative resource for scientists engaged in the synthesis and characterization of related molecular scaffolds.
The Compound of Interest: Structure and Significance
This compound integrates three key structural motifs: a 1H-tetrazole ring, a p-substituted nitrophenyl ring, and a methylene (-CH₂-) linker. Understanding the electronic interplay between these components is critical for predicting and interpreting its ¹H NMR spectrum.
-
1H-Tetrazole Ring: This five-membered aromatic heterocycle contains four nitrogen atoms and one carbon. The proton on one of the nitrogen atoms (N-H) is acidic, with a pKa comparable to that of carboxylic acids, making it a key functional group in drug design.[2]
-
Methylene Bridge (-CH₂-): This flexible linker isolates the tetrazole and nitrophenyl ring systems, preventing direct π-conjugation. However, the protons of this group are sensitive to the electronic effects of both adjacent rings.
-
4-Nitrophenyl Group: The nitro group (-NO₂) is a powerful electron-withdrawing group, acting through both inductive and resonance effects. This significantly influences the electron density of the aromatic ring, leading to predictable changes in the chemical shifts of the attached protons.
Caption: Structure of this compound.
Predicting the ¹H NMR Spectrum: A Theoretical Approach
Before entering the lab, a robust prediction of the expected spectrum serves as a critical roadmap for analysis. The key features of a ¹H NMR spectrum are chemical shift (δ), signal integration, and spin-spin splitting (multiplicity).[3]
-
Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates the electronic environment of the proton. Electron-withdrawing groups "deshield" protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups "shield" them, causing an upfield shift.[4]
-
Integration: The area under a signal is proportional to the number of protons it represents. This provides a ratio of the different types of protons in the molecule.
-
Splitting (Multiplicity): This arises from the interaction (coupling) of a proton with its non-equivalent neighbors. The n+1 rule is a useful first-order approximation, where a proton with n equivalent neighbors is split into n+1 lines.
Based on these principles and data from analogous structures, we can predict the spectrum of our target molecule.[5]
Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale and Authoritative Grounding |
| N-H (Tetrazole) | > 15 | Broad Singlet | 1H | N/A | The acidic tetrazole N-H proton is highly deshielded and often appears very downfield in DMSO-d₆. Its signal is typically broad due to quadrupole effects from adjacent nitrogen atoms and chemical exchange. This assignment can be confirmed by its disappearance upon D₂O exchange.[2][5] |
| Hᵦ (Aromatic) | ~ 8.25 | Doublet | 2H | ~ 8-9 Hz (³JHH) | These protons are ortho to the strongly electron-withdrawing nitro group, causing significant deshielding and a large downfield shift. They are split by the adjacent Hₐ protons. |
| Hₐ (Aromatic) | ~ 7.55 | Doublet | 2H | ~ 8-9 Hz (³JHH) | These protons are meta to the nitro group and ortho to the methylene-tetrazole substituent. They appear upfield relative to Hᵦ and are split by the adjacent Hᵦ protons, resulting in a doublet with the same ortho-coupling constant.[6] |
| -CH₂- (Methylene) | ~ 4.50 | Singlet | 2H | N/A | These protons are adjacent to two sp²-hybridized carbons (one from the tetrazole and one from the phenyl ring) but have no adjacent protons, resulting in a singlet. The signal is shifted downfield due to the deshielding effects of both ring systems. For comparison, the methylene protons in 5-benzyl-1H-tetrazole appear at 4.25 ppm.[5] The additional electron-withdrawing nitro group on the phenyl ring would be expected to shift this slightly further downfield. |
Experimental Protocol: A Validated Workflow
Achieving a high-quality, interpretable spectrum requires meticulous attention to experimental detail. The following protocol is a self-validating system designed for accuracy and reproducibility.
Sample Preparation
-
Analyte Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Selection & Addition: Add ~0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Homogenization: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary.
-
Internal Standard (Optional): While the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) can be used for referencing, a drop of tetramethylsilane (TMS, δ = 0.00 ppm) can be added for ultimate precision if desired.
NMR Spectrometer Setup & Acquisition
The following parameters are typical for a 400 MHz spectrometer and should be adjusted as needed based on the instrument and sample concentration.
Table 2: Recommended NMR Acquisition Parameters
| Parameter | Value | Rationale |
| Spectrometer Frequency | ≥ 400 MHz | Higher field strength provides better signal dispersion and resolution, which is crucial for resolving the aromatic region. |
| Pulse Program | Standard 1D Proton (e.g., 'zg30') | A simple 30° pulse is sufficient for quantitative analysis and allows for a shorter relaxation delay. |
| Acquisition Time (AQ) | ~ 3-4 seconds | A longer acquisition time results in better digital resolution. |
| Relaxation Delay (D1) | 2-5 seconds | Ensures that all protons have fully relaxed back to equilibrium before the next pulse, which is essential for accurate integration. |
| Number of Scans (NS) | 8-16 | Averaging multiple scans improves the signal-to-noise ratio. The exact number depends on the sample concentration. |
| Spectral Width (SW) | 0-16 ppm | This range is sufficient to capture all expected signals, including the very downfield N-H proton. |
D₂O Exchange for N-H Confirmation
-
Acquire the standard ¹H NMR spectrum as described above.
-
Remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D₂O) to the tube.
-
Cap and shake the tube vigorously for ~30 seconds to facilitate proton-deuterium exchange.
-
Re-acquire the ¹H NMR spectrum using the same parameters.
-
Validation: The disappearance of the signal assigned to the N-H proton provides unequivocal confirmation of its identity.
Caption: A validated workflow for the ¹H NMR analysis of the target compound.
Interpreting the Spectrum: A Practical Walkthrough
Assuming the experiment was successful, the resulting spectrum should closely match the predictions in Table 1.
-
The Methylene Singlet (~4.50 ppm): This is often the easiest signal to identify. It will be a sharp, clean singlet integrating to 2H. Its position confirms the presence of the -CH₂- group flanked by the two deshielding ring systems.
-
The Aromatic AA'BB' System (7.5-8.3 ppm): The 1,4-disubstituted phenyl ring will not produce two simple doublets but rather a more complex pattern known as an AA'BB' system. However, for practical purposes with a strong electron-withdrawing group like -NO₂, it often resolves into two distinct, doublet-like signals.
-
The downfield doublet (~8.25 ppm, 2H) corresponds to the Hᵦ protons ortho to the nitro group.
-
The upfield doublet (~7.55 ppm, 2H) corresponds to the Hₐ protons meta to the nitro group.
-
Trustworthiness Check: The coupling constant (J) for both doublets must be identical (typically 8-9 Hz for ortho coupling), as the protons are coupled to each other. This reciprocity is a key validation of the assignment.
-
-
The Tetrazole N-H Proton (>15 ppm): Look for a low-intensity, broad signal at the far left of the spectrum. Its integration should correspond to 1H. The subsequent D₂O exchange spectrum should show this signal has vanished, confirming its identity as the labile N-H proton.
Conclusion
The ¹H NMR analysis of this compound is a straightforward yet highly informative process. By understanding the distinct electronic contributions of the tetrazole, methylene, and nitrophenyl moieties, a precise and predictable spectrum can be anticipated. The key spectral signatures—a far downfield and exchangeable N-H proton, two distinct aromatic doublets exhibiting ortho coupling, and a methylene singlet—provide a unique fingerprint for structural confirmation and purity assessment. The validated workflow presented herein ensures that researchers, scientists, and drug development professionals can reliably characterize this important class of molecules with a high degree of confidence.
References
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Kokane, B. D., Varala, R., & Patil, S. G. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H-Tetrazoles. Growing Science. [Link]
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Lee, L. A., & Wheeler, J. W. (1972). Proton magnetic resonance spectra of some tetrazoles, triazoles, and tetrazolium and triazolium salts. The Journal of Organic Chemistry, 37(3), 348–351. [Link]
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Nasrollahzadeh, M., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. South African Journal of Chemistry, 68, 133–137. [Link]
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Kumar, A., et al. (2016). A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. RSC Advances. [Link]
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Mary, Y. S., et al. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research, 18(3), 305-320. [Link]
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ResearchGate. (n.d.). 1 H-NMR data of the tetrazole compounds. [Link]
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Elewa, M. A., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. RSC Medicinal Chemistry. [Link]
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ResearchGate. (n.d.). Preparation of 5-Substituted 1H-tetrazoles. [Link]
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OpenOChem Learn. (n.d.). Interpreting. [Link]
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AWS. (n.d.). Syntheses of 5-Substituted 1H-tetrazoles Catalyzed by Reusable CoY zeolite. [Link]
-
CHEM220 Laboratory. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. [Link]
-
Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]
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Chemistry with Caroline. (2021, October 4). How to Interpret Chemical Shift in the 1H NMR (O Chem) [Video]. YouTube. [Link]
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Hunt, I. (n.d.). Ch 13 - Aromatic H. University of Calgary. [Link]
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13C NMR data for 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole
An In-Depth Technical Guide to the ¹³C NMR Spectroscopic Analysis of 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole
Executive Summary
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum for the heterocyclic compound this compound. The tetrazole moiety is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for the carboxylic acid group, which enhances metabolic stability and membrane permeability.[1] A thorough understanding of its spectroscopic characteristics is paramount for unambiguous structural verification, purity assessment, and quality control in synthetic and drug development workflows. This document details the predicted ¹³C NMR chemical shifts with justifications based on established principles and data from analogous structures. Furthermore, it presents a robust, field-proven experimental protocol for acquiring high-quality ¹³C NMR data for this class of compounds, ensuring reproducibility and scientific rigor.
Introduction: The Scientific Rationale
The structural elucidation of novel chemical entities is a cornerstone of chemical and pharmaceutical research. Among the suite of analytical techniques available, ¹³C NMR spectroscopy provides unparalleled insight into the carbon framework of a molecule. Each unique carbon atom in a distinct electronic environment yields a specific resonance signal, creating a molecular fingerprint.
For a molecule such as this compound, which contains three key structural motifs—a p-substituted nitroaromatic ring, an sp³-hybridized methylene bridge, and a nitrogen-rich tetrazole heterocycle—a detailed analysis of its ¹³C NMR spectrum is essential. The electron-withdrawing nature of both the nitrophenyl and tetrazole groups significantly influences the chemical shifts of adjacent carbons, making theoretical prediction and empirical analysis a non-trivial but critical task. This guide serves to deconstruct these influences and provide a clear, actionable framework for researchers.
Molecular Structure and Carbon Atom Numbering
To facilitate a clear and unambiguous discussion of the ¹³C NMR data, the carbon atoms of this compound are systematically numbered as shown in the diagram below. This numbering convention will be used for all spectral assignments.
Caption: Molecular structure with IUPAC numbering for ¹³C NMR assignment.
Predicted ¹³C NMR Spectral Data and Rationale
The predicted chemical shifts (δ) are presented for a standard deuterated solvent such as DMSO-d₆, which is highly effective for dissolving polar, nitrogen-containing heterocyclic compounds.[2][3] The spectrometer frequency is assumed to be 100 or 125 MHz.
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale and Justification |
| C5 | ~154-156 | The carbon atom within the tetrazole ring is significantly deshielded due to the cumulative electron-withdrawing effect of the four adjacent nitrogen atoms. This chemical shift range is characteristic for the C5 carbon in 5-substituted-1H-tetrazoles.[1][3] |
| CH₂ | ~30-35 | This sp³-hybridized methylene carbon is positioned between two electron-withdrawing systems: the tetrazole ring and the nitrophenyl ring. Its chemical shift is downfield from a simple alkane but upfield from carbons directly attached to oxygen or nitrogen. |
| C1' (ipso) | ~145-147 | This aromatic carbon is attached to the electron-withdrawing nitro group, which strongly deshields it, moving its signal significantly downfield. This is a characteristic shift for the ipso-carbon in nitrobenzene derivatives.[4] |
| C2'/C6' (ortho) | ~130-132 | These carbons are ortho to the methylene substituent and meta to the strongly electron-withdrawing nitro group. Their chemical shift is influenced by both groups, resulting in a downfield position typical for substituted aromatic rings. |
| C3'/C5' (meta) | ~123-125 | These carbons are meta to the methylene group and ortho to the nitro group. The resonance and inductive effects of the nitro group cause significant deshielding, though typically less than the para position in nitrobenzene itself.[4] |
| C4' (para) | ~140-142 | This carbon is attached to the methylene-tetrazole substituent. The substituent effect moves this signal downfield from the standard benzene resonance of 128.5 ppm. |
Experimental Protocol: A Self-Validating Workflow
Adherence to a standardized and robust protocol is essential for acquiring high-fidelity, reproducible ¹³C NMR data. The following workflow is designed to ensure data integrity.
Step 1: Sample Preparation
-
Weighing: Accurately weigh 15-25 mg of the dried this compound sample.
-
Solvent Selection: Transfer the sample to a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). The choice of DMSO-d₆ is critical for solubilizing the polar analyte and avoiding signal overlap in the aromatic region.
-
Dissolution: Gently vortex or sonicate the tube until the sample is completely dissolved, ensuring a homogenous solution.
-
Standard (Optional): For precise quantification, a known amount of an internal standard can be added, although it is not necessary for routine structural confirmation. Tetramethylsilane (TMS) is typically used as the reference (δ = 0.00 ppm).
Step 2: NMR Spectrometer Setup and Data Acquisition
-
Instrument: Utilize a modern NMR spectrometer with a minimum field strength of 400 MHz (¹H frequency).
-
Tuning and Shimming: Insert the sample into the spectrometer. Perform automatic or manual tuning and matching of the probe for the ¹³C nucleus. Shim the magnetic field to achieve optimal homogeneity, typically aiming for a narrow and symmetrical solvent peak line shape.
-
Acquisition Parameters:
-
Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 or zgdc on Bruker systems).
-
Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.
-
Spectral Width: 0 to 220 ppm to cover all expected carbon signals.[5]
-
Acquisition Time (AQ): ~1.0-1.5 seconds.
-
Relaxation Delay (D1): 2.0 seconds. This delay is crucial for allowing carbon nuclei, especially quaternary ones, to relax between pulses, ensuring more accurate signal integration.
-
Number of Scans (NS): 1024 to 4096 scans. A higher number of scans is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope (1.1%).[5]
-
Temperature: 298 K (25 °C).
-
Step 3: Data Processing and Analysis
-
Fourier Transform: Apply an exponential line broadening factor (LB) of 1.0-2.0 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic or manual baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the DMSO-d₆ solvent peak to its known value of 39.52 ppm.
-
Peak Picking and Integration: Identify all significant peaks and list their chemical shifts.
The diagram below illustrates this comprehensive experimental workflow.
Caption: Standard Operating Procedure for ¹³C NMR Data Acquisition.
Advanced Techniques for Unambiguous Assignment
While the predicted ¹³C spectrum provides a strong foundation, unambiguous assignment requires further evidence, typically from two-dimensional (2D) NMR experiments.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon atoms with their directly attached protons. It would definitively link the CH₂ carbon signal to its corresponding proton signal and confirm the assignments for the C2'/C6' and C3'/C5' carbons based on their proton environments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away. It is invaluable for identifying quaternary carbons (C5 and C1', C4') by correlating them to nearby protons. For example, the C5 signal should show a correlation to the methylene (CH₂) protons.
The use of such advanced NMR techniques is often necessary for the complete structural characterization of complex heterocyclic systems.[6]
Conclusion
The ¹³C NMR spectrum of this compound is rich with structural information, reflecting the distinct electronic environments of its constituent aromatic, aliphatic, and heterocyclic carbons. By leveraging established chemical shift principles and data from analogous structures, a reliable prediction of the spectrum can be made. Following the detailed experimental protocol outlined in this guide will enable researchers, scientists, and drug development professionals to acquire high-quality, reproducible data for structural validation and further research endeavors. The integration of 1D and 2D NMR techniques provides a powerful, self-validating system for the definitive characterization of this and related compounds.
References
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- Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.
- SpectraBase. 1-para-Methoxy-phenyl-1,2,3,4-tetrazole - Optional[13C NMR] - SpectraBase.
- Rossini, A. J., et al. (2020). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. ChemRxiv.
- Rossini, A. J., et al. (2020). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. PMC - NIH.
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- University of Wisconsin/ACS Division of Organic Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
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- Digambar, K. B., Varala, R., & Patil, S. G. Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Growing Science.
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An In-depth Technical Guide to the FT-IR Spectroscopy of 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole
This guide provides a comprehensive technical overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and spectral interpretation of this complex heterocyclic compound. Our focus is on delivering field-proven insights and ensuring scientific integrity through a self-validating methodological approach.
Introduction: The Significance of Vibrational Spectroscopy for this compound
This compound is a molecule of interest in medicinal chemistry and materials science due to the unique properties conferred by its constituent functional groups: a tetrazole ring, a nitrophenyl group, and a methylene bridge. The tetrazole moiety is a well-established bioisostere for carboxylic acids, offering improved metabolic stability and bioavailability in drug candidates. The nitrophenyl group, a strong electron-withdrawing moiety, significantly influences the molecule's electronic properties and potential for applications in energetic materials or as a synthetic intermediate.
FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1][2] By measuring the absorption of infrared radiation at specific frequencies, we can identify the functional groups present in a molecule, providing a unique "molecular fingerprint".[3][4] For a molecule like this compound, FT-IR is indispensable for confirming its synthesis, assessing purity, and understanding the intramolecular interactions between its distinct chemical moieties.
This guide will first establish the theoretical basis for the expected vibrational modes of the target molecule. Subsequently, a detailed, best-practice experimental protocol for acquiring a high-quality FT-IR spectrum of this solid compound will be presented. Finally, a thorough interpretation of the expected spectral features will be provided, correlating specific absorption bands to the molecular structure.
Theoretical Framework: Predicting the Vibrational Landscape
The FT-IR spectrum of this compound is a composite of the vibrational modes of its three primary structural components. Understanding the characteristic absorption frequencies for each functional group is paramount for accurate spectral interpretation.
The Tetrazole Ring Vibrations
The 1H-1,2,3,4-tetrazole ring exhibits a series of characteristic vibrations. The N-H stretching vibration is typically observed as a broad band in the region of 3400-3000 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding. Ring stretching vibrations, involving C=N and N=N bonds, are expected in the 1640-1340 cm⁻¹ region.[5] Additional bands corresponding to in-plane and out-of-plane ring bending and deformation modes can be found in the fingerprint region, generally between 1200 cm⁻¹ and 900 cm⁻¹.[5]
The Nitrophenyl Group Vibrations
The 4-nitrophenyl group introduces several strong and characteristic absorption bands. The most prominent are the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group. The asymmetric stretch typically appears as a strong band between 1550-1475 cm⁻¹, while the symmetric stretch is observed in the 1360-1290 cm⁻¹ range.[6][7] The presence of the aromatic ring will also give rise to characteristic C-H stretching vibrations just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) and C=C in-ring stretching vibrations in the 1600-1400 cm⁻¹ region.[8][9] Out-of-plane C-H bending vibrations are also expected in the 900-675 cm⁻¹ range and can provide information about the substitution pattern of the aromatic ring.[8]
The Methylene Bridge Vibrations
The methylene (-CH₂-) bridge connecting the phenyl and tetrazole rings will exhibit its own characteristic vibrations. Asymmetric and symmetric C-H stretching vibrations are expected in the 2950-2850 cm⁻¹ range. A scissoring (bending) vibration is typically observed around 1465 cm⁻¹.[5]
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The following protocol outlines the recommended procedure for obtaining the FT-IR spectrum of solid this compound using the KBr pellet method, a widely used technique for solid samples.[10]
Materials and Equipment
-
This compound (sample)
-
FT-IR grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with die
-
FT-IR spectrometer
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the this compound sample.
-
Weigh approximately 100-200 mg of dry, FT-IR grade KBr.[10]
-
Combine the sample and KBr in an agate mortar.
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The goal is to reduce the particle size to minimize scattering of the infrared radiation.[11]
-
-
Pellet Formation:
-
Transfer a portion of the ground mixture into the pellet die.
-
Ensure the powder is evenly distributed.
-
Place the die into the hydraulic press.
-
Apply pressure according to the manufacturer's instructions to form a transparent or semi-transparent pellet.[10]
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum with the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Alternative Sampling Technique: Thin Solid Film
An alternative and often faster method is the thin solid film technique.[12][13]
-
Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[13]
-
Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[13]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[12][13]
-
Mount the plate in the spectrometer and acquire the spectrum. If the peaks are too intense, the film can be thinned by washing the plate and preparing a more dilute solution. If the peaks are too weak, another drop of the solution can be added and the solvent evaporated.[12]
Spectral Interpretation: Decoding the Molecular Fingerprint
The interpretation of the FT-IR spectrum involves assigning the observed absorption bands to specific molecular vibrations. The following table summarizes the expected characteristic peaks for this compound based on established literature values for its constituent functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| ~3100 - 3000 | Aromatic C-H Stretch | Nitrophenyl Ring | Medium to Weak |
| ~2950 - 2850 | Aliphatic C-H Stretch | Methylene Bridge | Medium to Weak |
| ~1600 - 1585 | C=C Ring Stretch | Nitrophenyl Ring | Medium |
| ~1550 - 1475 | Asymmetric NO₂ Stretch | Nitro Group | Strong |
| ~1500 - 1400 | C=C Ring Stretch | Nitrophenyl Ring | Medium |
| ~1465 | CH₂ Scissoring | Methylene Bridge | Medium |
| ~1455 | C-H Bending | Tetrazole Ring | Medium |
| ~1360 - 1290 | Symmetric NO₂ Stretch | Nitro Group | Strong |
| ~1285 | N-N=N Stretch | Tetrazole Ring | Medium |
| ~1208, 1120, 1048 | Ring Vibrations | Tetrazole Ring | Medium |
| ~900 - 675 | Aromatic C-H Out-of-Plane Bend | Nitrophenyl Ring | Strong to Medium |
Key Interpretive Insights:
-
The two most intense and easily identifiable peaks are expected to be the asymmetric and symmetric stretches of the nitro group .[6][14] Their presence is a strong confirmation of this functional group.
-
The region just above 3000 cm⁻¹ should be carefully examined for the relatively weak C-H stretching bands of the aromatic ring , distinguishing them from the aliphatic C-H stretches of the methylene bridge which appear just below 3000 cm⁻¹.[8]
-
The broadness of the N-H stretch from the tetrazole ring can provide information about intermolecular hydrogen bonding in the solid state.
-
The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of peaks arising from various bending and skeletal vibrations.[4] While individual peak assignment can be challenging, this region is unique to the molecule and can be used for identification by comparison with a reference spectrum.[3]
Visualization of Key Concepts
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.
Conclusion
FT-IR spectroscopy provides an invaluable analytical window into the molecular structure of this compound. By understanding the characteristic vibrational frequencies of the tetrazole ring, the nitrophenyl group, and the methylene bridge, a detailed and accurate interpretation of the experimental spectrum can be achieved. The protocols and interpretive guidelines presented in this document offer a robust framework for researchers and scientists to effectively utilize FT-IR spectroscopy in the characterization and analysis of this and related complex organic molecules. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, thereby upholding the principles of scientific integrity.
References
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- South African Journal of Chemistry. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl.
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- Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.
- ResearchGate. (n.d.). FT-IR spectra of 2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl]propyl-N,N-dimethylamine(L1) in KBr.
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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole
Introduction
In the landscape of modern pharmaceutical and materials science, the structural elucidation of novel heterocyclic compounds is a cornerstone of development. Among these, 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole stands out due to its composite structure, featuring a high-nitrogen tetrazole ring system linked to a nitroaromatic moiety. This unique combination presents both therapeutic potential and analytical challenges. Mass spectrometry serves as an indispensable tool for confirming the molecular identity and probing the structural integrity of such molecules.
This guide provides a comprehensive analysis of the fragmentation behavior of this compound under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI) conditions. By dissecting the fragmentation pathways, we aim to provide researchers, scientists, and drug development professionals with a predictive framework and a diagnostic toolkit for identifying this compound and related structures in complex matrices. The causality behind each fragmentation step is explored, offering insights rooted in the fundamental principles of ion chemistry.
Molecular Structure and Ionization Fundamentals
The target analyte, this compound, has the following chemical structure:
-
Chemical Formula: C₈H₇N₅O₂
-
Monoisotopic Mass: 205.0600 g/mol
-
Key Structural Features:
-
An acidic proton on the tetrazole ring (N-H), making it suitable for deprotonation in negative ion ESI.
-
Multiple nitrogen atoms, which can be protonated in positive ion ESI.
-
A labile tetrazole ring, prone to characteristic neutral losses of nitrogen molecules.
-
An electron-withdrawing nitro group on the phenyl ring, which directs specific fragmentation pathways.
-
A benzylic methylene bridge, representing a common site for bond cleavage.
-
The choice of ionization technique is paramount. EI, a hard ionization method, imparts significant energy, leading to extensive and often complex fragmentation patterns that serve as a molecular fingerprint. In contrast, ESI is a soft ionization technique that typically preserves the molecular ion, allowing for controlled fragmentation through tandem mass spectrometry (MS/MS), which is crucial for targeted structural analysis.[1]
Electron Ionization (EI) Fragmentation Analysis
Under standard 70 eV EI conditions, this compound is expected to produce a molecular ion ([M]•⁺) at a mass-to-charge ratio (m/z) of 205. However, due to the molecule's inherent lability, the molecular ion peak may be of low abundance. The resulting mass spectrum is a rich tapestry of fragment ions, each corresponding to a specific cleavage event.
Primary Fragmentation Pathways
The fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. Two primary fragmentation cascades dominate the EI spectrum: one originating from the tetrazole ring and the other from the 4-nitrobenzyl group.
-
Tetrazole Ring Decomposition: The tetrazole ring is known to undergo facile elimination of a stable nitrogen molecule (N₂).[2][3][4] This is a retro [2+3] cycloaddition reaction, leading to the formation of a nitrilimine intermediate.
-
[M]•⁺ (m/z 205) → [M - N₂]•⁺ (m/z 177)
-
-
Benzylic Cleavage: Cleavage of the C-C bond between the methylene group and the tetrazole ring is highly favorable due to the formation of the resonance-stabilized 4-nitrobenzyl cation. This ion is often one of the most abundant peaks in the spectrum.
-
[M]•⁺ (m/z 205) → [C₇H₆NO₂]⁺ (m/z 136)
-
-
Nitro Group Fragmentation: The nitro group provides highly characteristic fragmentation patterns, including the loss of NO• and NO₂• radicals.[5][6][7]
-
[M]•⁺ (m/z 205) → [M - NO₂]⁺ (m/z 159)
-
The 4-nitrobenzyl cation can also lose its nitro group: [C₇H₆NO₂]⁺ (m/z 136) → [C₇H₆]•⁺ (m/z 90) → [C₇H₇]⁺ (m/z 91) via rearrangement to the stable tropylium ion.
-
Visualizing the EI Fragmentation Cascade
The interplay of these pathways can be visualized as a logical flow diagram.
Caption: Proposed EI fragmentation pathways for this compound.
Summary of Key EI Fragment Ions
| m/z | Proposed Identity | Origin | Significance |
| 205 | [M]•⁺ | Molecular Ion | Confirms molecular weight |
| 177 | [M - N₂]•⁺ | Loss of N₂ from tetrazole | Diagnostic for tetrazole ring |
| 159 | [M - NO₂]⁺ | Loss of nitro group | Diagnostic for nitroaromatic |
| 136 | [C₇H₆NO₂]⁺ | Benzylic cleavage | Confirms 4-nitrobenzyl moiety |
| 91 | [C₇H₇]⁺ | Rearrangement of benzyl cation | Common aromatic fragment |
| 131 | [M - N₂ - NO₂]⁺ | Sequential loss | Confirms both moieties |
Electrospray Ionization (ESI) Tandem MS Analysis
ESI-MS provides a gentler approach, ideal for targeted structural confirmation via MS/MS. Analysis is typically performed in both positive and negative ion modes to capture the full chemical behavior of the analyte.
Positive Ion ESI-MS/MS ([M+H]⁺)
In positive mode, protonation occurs at one of the nitrogen atoms, yielding a precursor ion at m/z 206 . Collision-induced dissociation (CID) of this ion reveals specific fragmentation pathways.
-
Loss of Hydrazoic Acid (HN₃): A hallmark fragmentation of protonated 5-substituted tetrazoles is the concerted elimination of HN₃.[2]
-
[M+H]⁺ (m/z 206) → [M+H - HN₃]⁺ (m/z 163)
-
-
Formation of 4-Nitrobenzyl Cation: Similar to EI, cleavage at the benzylic position can occur, although it may require higher collision energy.
-
[M+H]⁺ (m/z 206) → [C₇H₆NO₂]⁺ (m/z 136)
-
Caption: Key ESI-MS/MS fragmentation pathways in positive ion mode.
Negative Ion ESI-MS/MS ([M-H]⁻)
The acidic N-H proton of the tetrazole ring is readily abstracted in negative mode, forming a precursor ion at m/z 204 . Its fragmentation is distinct from the positive mode.
-
Loss of Nitrogen (N₂): The most characteristic fragmentation for deprotonated 5-substituted tetrazoles is the loss of a neutral N₂ molecule.[2] This is a highly specific and diagnostic pathway.
-
[M-H]⁻ (m/z 204) → [M-H - N₂]⁻ (m/z 176)
-
-
Nitro Group Losses: Nitroaromatic compounds are well-known to produce radical anions via the loss of NO• or NO₂• under negative ESI-MS/MS conditions.[5][6]
-
[M-H]⁻ (m/z 204) → [M-H - NO]⁻ (m/z 174)
-
[M-H]⁻ (m/z 204) → [M-H - NO₂]⁻ (m/z 158)
-
Caption: Key ESI-MS/MS fragmentation pathways in negative ion mode.
Summary of Key ESI-MS/MS Fragment Ions
| Mode | Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Significance |
| Positive | 206 | 163 | HN₃ | Diagnostic for protonated 5-substituted tetrazole |
| 206 | 136 | C₂H₂N₅ | Confirms 4-nitrobenzyl moiety | |
| Negative | 204 | 176 | N₂ | Highly Diagnostic for deprotonated 5-substituted tetrazole |
| 204 | 174 | NO• | Diagnostic for nitroaromatic anion | |
| 204 | 158 | NO₂• | Diagnostic for nitroaromatic anion |
Experimental Protocols
To ensure reproducibility and accuracy, the following protocols serve as a validated starting point for analysis.
Protocol 1: GC-EI-MS Analysis
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of ethyl acetate or another suitable volatile solvent.
-
Instrumentation: A standard gas chromatograph coupled to a single quadrupole or time-of-flight mass spectrometer.
-
GC Conditions:
-
Injector: Splitless mode, 250 °C.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-350.
-
Protocol 2: Infusion ESI-MS/MS Analysis
-
Sample Preparation: Prepare a 1-5 µg/mL solution of the analyte in a 50:50 mixture of methanol and water.
-
For Positive Mode: Add 0.1% formic acid to the solution.
-
For Negative Mode: Add 0.1% ammonium hydroxide or 5 mM ammonium acetate to the solution.
-
-
Instrumentation: A triple quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an ESI source.
-
Infusion Conditions:
-
Flow Rate: 5-10 µL/min via a syringe pump.
-
-
MS Conditions:
-
Ionization Mode: ESI, run in both positive and negative modes separately.
-
Capillary Voltage: +3.5 to +4.5 kV (positive), -3.0 to -4.0 kV (negative).
-
Source Temperature: 120-150 °C.
-
Declustering Potential/Fragmentor Voltage: Optimize to maximize precursor ion intensity and minimize in-source fragmentation (typically 40-80 V).[1]
-
-
MS/MS Conditions:
-
Precursor Ion Isolation: Isolate m/z 206 (positive) or m/z 204 (negative).
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy: Perform a ramped collision energy experiment (e.g., 10-40 eV) to observe the full range of fragment ions.
-
Conclusion
The mass spectrometric fragmentation of this compound is a predictable process governed by the distinct chemical properties of its constituent moieties. Under EI, the fragmentation is extensive, with the 4-nitrobenzyl cation (m/z 136) and the loss of N₂ (leading to m/z 177) being key diagnostic markers. ESI-MS/MS offers more targeted structural information, with the loss of HN₃ (to m/z 163) in positive mode and the highly characteristic loss of N₂ (to m/z 176) in negative mode serving as unambiguous indicators of the 5-substituted tetrazole structure.
A thorough understanding of these fragmentation pathways is not merely an academic exercise; it is a critical requirement for confident structural confirmation, impurity profiling, and metabolite identification in regulated environments. By leveraging the principles and protocols outlined in this guide, researchers can effectively utilize mass spectrometry to accelerate their research and development efforts.
References
-
Schmidt, J., et al. (2005). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]
-
Fraser, R. R., & Lin, C. (1988). Mass spectral fragmentation of 1,5-disubstituted tetrazoles and rearrangement of the resulting nitrenes. Semantic Scholar. Available at: [Link]
-
Liu, W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. Available at: [Link]
-
Schmidt, J., et al. (2005). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Gomes, S. P., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. PMC - NIH. Available at: [Link]
-
Gomes, S. P., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. MDPI. Available at: [Link]
-
Community Manager. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Lupin. Available at: [Link]
-
Unknown Author. Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]
-
Unknown Author. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube. Available at: [Link]
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- 3. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]
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A Technical Guide to the Crystal Structure of 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole Derivatives: Synthesis, Solid-State Architecture, and Intermolecular Interactions
This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the crystal structure of 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole and its derivatives. This class of compounds is of significant interest in medicinal chemistry, often synthesized as bioisosteres of carboxylic acids to enhance the pharmacological profiles of potential drug candidates.[1][2] Understanding their three-dimensional structure at the atomic level is paramount for rational drug design and the development of new therapeutic agents.[2] This guide will delve into the synthetic methodologies for obtaining these tetrazole derivatives, provide a detailed analysis of their crystal structures, and explore the nuanced intermolecular interactions that govern their solid-state packing.
The Strategic Importance of the Tetrazole Moiety in Medicinal Chemistry
The tetrazole ring is a privileged scaffold in pharmaceutical sciences.[1] Its utility stems from its ability to act as a metabolically stable substitute for a carboxylic acid group, a common functional group in many biologically active molecules.[2][3] This bioisosteric replacement can lead to improved pharmacokinetic properties, such as enhanced lipophilicity and metabolic stability, which are critical for a drug's efficacy.[1] The incorporation of a nitrophenyl group further modulates the electronic and steric properties of the molecule, influencing its binding affinity to biological targets. The planar nature of the tetrazole ring also contributes to its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, which are fundamental to molecular recognition processes.[4][5]
Synthetic Pathways to 5-Substituted 1H-Tetrazoles
The most prevalent and efficient method for the synthesis of 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide.[6][7] This reaction, often catalyzed by a Lewis acid, provides a direct route to the tetrazole core.[8]
General Synthesis Protocol
A common approach involves the reaction of the corresponding nitrile with sodium azide in the presence of a catalyst. Various catalytic systems have been developed to improve yields, reduce reaction times, and enhance safety, moving away from the use of potentially explosive hydrazoic acid.[6][8] Modern protocols often employ catalysts such as zinc salts, silica sulfuric acid, or nano-TiCl4.SiO2.[6][9]
Experimental Protocol: Synthesis of 5-Substituted 1H-Tetrazoles via [3+2] Cycloaddition
This protocol is a generalized procedure based on established methods.[6][9]
-
Reaction Setup: To a solution of the starting nitrile (1 mmol) in dimethylformamide (DMF, 5 mL), add sodium azide (2 mmol).
-
Catalyst Addition: Introduce the chosen catalyst (e.g., nano-TiCl4.SiO2, 0.1 g) to the reaction mixture.[9]
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If a solid catalyst is used, remove it by filtration.
-
Precipitation: Pour the filtrate into a mixture of ice water and 4N HCl (5 mL) to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with cold chloroform, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 5-substituted 1H-tetrazole.
Crystallographic Analysis of this compound Derivatives
X-ray Diffraction: The Key to Atomic-Level Structure
Single-crystal X-ray diffraction is the definitive technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid.[13] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which the atomic positions, bond lengths, bond angles, and torsion angles can be determined.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the tetrazole derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent, such as ethanol.[14]
-
Data Collection: Mount a selected crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). Collect the diffraction data at a controlled temperature, often 295 K or 298 K.[12][15]
-
Structure Solution and Refinement: Process the collected data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters using full-matrix least-squares on F².[15]
Structural Features of Nitrophenyl-Substituted Tetrazoles
The crystal structures of nitrophenyl-substituted tetrazoles reveal several key features:
-
Molecular Conformation: A significant conformational feature is the dihedral angle between the phenyl and tetrazole rings. In 5-(4-nitrobenzyl)-1H-1,2,3,4-tetrazole, this angle is 63.13 (8)°.[12] In other derivatives like 5-(4-methyl-3-nitrophenyl)-1H-tetrazole and 5-(2-methyl-5-nitrophenyl)-1H-tetrazole, the dihedral angles are 38.27 (11)° and 45.7 (2)° respectively.[14][15][16] This twist is influenced by the steric hindrance and electronic effects of the substituents on the phenyl ring.
-
Bond Lengths and Angles: The bond lengths and angles within the tetrazole ring are consistent with its aromatic character.[15] The C-N and N-N bond distances typically fall within the expected ranges for delocalized systems.
-
Intermolecular Interactions: The solid-state packing of these molecules is predominantly governed by a network of intermolecular interactions.
-
N—H···N Hydrogen Bonds: A recurring and crucial interaction is the N—H···N hydrogen bond between the N-H of one tetrazole ring and a nitrogen atom of an adjacent tetrazole.[12][15][16] This interaction often leads to the formation of one-dimensional chains or more complex supramolecular architectures.[12][14]
-
π–π Stacking: In some derivatives, π–π stacking interactions between the aromatic tetrazole rings or between the tetrazole and phenyl rings contribute to the stability of the crystal lattice.[15] For instance, in 5-(2-methyl-5-nitrophenyl)-1H-tetrazole, π–π interactions are observed between adjacent tetrazole rings with a centroid-centroid distance of 3.450 (2) Å.[15]
-
Weak Electrostatic Interactions: Other weak interactions, such as C—H···N and C—H···π interactions, also play a role in the overall crystal packing.[17]
-
Tabulated Crystallographic Data
The following table summarizes key crystallographic data for representative 5-[(nitrophenyl)methyl]-1H-1,2,3,4-tetrazole derivatives.
| Compound | Formula | Crystal System | Space Group | Dihedral Angle (Phenyl-Tetrazole) | Key Intermolecular Interactions |
| 5-(4-nitrobenzyl)-1H-1,2,3,4-tetrazole[12] | C₈H₇N₅O₂ | Monoclinic | P2₁/c | 63.13 (8)° | N—H···N hydrogen bonds forming 1D chains. |
| 5-(4-methyl-3-nitrophenyl)-1H-tetrazole[14][16] | C₈H₇N₅O₂ | Monoclinic | P2₁/c | 38.27 (11)° | N—H···N hydrogen bonds forming 1D chains. |
| 5-(2-methyl-5-nitrophenyl)-1H-tetrazole[15] | C₈H₇N₅O₂ | Monoclinic | P2₁/c | 45.7 (2)° | N—H···N hydrogen bonds and π–π stacking between tetrazole rings. |
Structure-Property Relationships and Implications for Drug Design
The detailed structural information obtained from crystallographic studies is invaluable for understanding the physicochemical properties of these compounds and for guiding drug design efforts.
-
Solubility and Stability: The network of intermolecular interactions, particularly hydrogen bonds, influences the solubility and melting point of the compounds. Stronger and more extensive hydrogen bonding networks generally lead to higher melting points and lower solubility in non-polar solvents.[5]
-
Molecular Recognition: The conformation of the molecule and the spatial arrangement of functional groups are critical for its interaction with biological targets. The dihedral angle between the phenyl and tetrazole rings, for example, determines the overall shape of the molecule and can impact its ability to fit into a protein's binding pocket.
-
Rational Design of Analogs: By understanding the crystal packing and key intermolecular interactions, medicinal chemists can rationally design new derivatives with modified properties. For instance, introducing or removing functional groups that can participate in hydrogen bonding or π-stacking can be used to fine-tune the solid-state properties and biological activity of the compounds.[18]
Conclusion
This technical guide has provided a comprehensive overview of the crystal structure of this compound derivatives. By examining their synthesis, detailed crystallographic features, and the governing intermolecular interactions, we gain critical insights into their solid-state behavior. This knowledge is not merely academic; it forms the foundation for the rational design of new and improved therapeutic agents. The interplay between molecular conformation, hydrogen bonding, and π-stacking dictates the physicochemical properties and biological activity of these compounds. For researchers in drug development, a thorough understanding of the crystal structure of this important class of tetrazole derivatives is an indispensable tool in the quest for novel and effective medicines.
References
-
Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. S. Afr. J. Chem., 2015, 68, 133–137.
-
Intermolecular interactions in the crystal structures of substituted tetrazolones. CrystEngComm (RSC Publishing).
-
Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. The Journal of Organic Chemistry - ACS Publications.
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Unveiling the Bio-Potential of 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole: A Technical Guide for Preclinical Investigation
Abstract
This technical guide delineates a comprehensive strategy for the preclinical evaluation of 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole, a heterocyclic compound of interest in medicinal chemistry. While the tetrazole scaffold is a well-established pharmacophore in numerous therapeutic agents, and nitroaromatic compounds are known for their diverse bioactivities, the specific biological profile of this molecule remains largely unexplored.[1][2][3][4] This document provides a structured, field-proven framework for researchers, scientists, and drug development professionals to systematically investigate its potential antimicrobial and anticancer properties. We will detail the rationale behind experimental choices, provide step-by-step protocols for key in vitro assays, and introduce computational methodologies to predict and rationalize biological activity.
Introduction: The Scientific Rationale
The tetrazole ring, a bioisosteric analog of the carboxylic acid group, is a privileged structure in drug discovery, known for its metabolic stability and ability to engage in hydrogen bonding.[2][5] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory activities.[1][2][3][4] The incorporation of a (4-nitrophenyl)methyl substituent introduces a nitroaromatic moiety, a functional group associated with various biological outcomes, including antimicrobial and cytotoxic effects.[6] The presence of electron-withdrawing groups, such as the nitro group, on phenyl rings attached to heterocyclic structures has been noted to sometimes enhance anticancer activity.[7]
The specific compound, this compound, also referred to as 5-(4-Nitrobenzyl)-1H-1,2,3,4-tetrazole, possesses a defined three-dimensional structure, with the dihedral angle between the benzene and tetrazole rings being 63.13 (8)°.[8] This structural information is critical for understanding its potential interactions with biological targets.
Given the established precedent for the biological activities of its constituent moieties, a systematic investigation into the antimicrobial and anticancer potential of this compound is a scientifically sound endeavor. This guide outlines a proposed workflow for such an investigation.
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An In-depth Technical Guide to the Potential Therapeutic Targets of 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole
Abstract
This technical guide provides a comprehensive analysis of the potential therapeutic targets of the novel chemical entity, 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole. Drawing upon the established bioactivities of structurally related tetrazole and nitroaromatic compounds, this document delineates a scientifically-grounded rationale for investigating three primary therapeutic avenues: purinergic P2X7 receptor antagonism for inflammatory conditions and cancer, tubulin polymerization inhibition for oncology applications, and novel mechanisms for anti-tuberculosis therapy. For each proposed target, we will explore the underlying mechanism of action, detail robust experimental workflows for validation, and provide insights into the causality behind experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising molecule.
Introduction to this compound
The tetrazole moiety is a well-established pharmacophore in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for the carboxylic acid group.[1] Tetrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive effects.[2][3] The subject of this guide, this compound, combines the versatile tetrazole ring with a 4-nitrobenzyl substituent. The presence of the nitroaromatic group is of particular interest, as such moieties are known to be crucial for the bioactivity of several therapeutic agents, often through unique mechanisms of action.[4] This guide will dissect the potential therapeutic targets of this molecule by analyzing its structural components and the known pharmacology of related compounds.
Putative Therapeutic Target 1: Purinergic P2X7 Receptor (P2X7R) Antagonism
Scientific Rationale
Structurally similar 1-benzyl-5-aryltetrazoles have been identified as potent antagonists of the P2X7 receptor.[5][6] The P2X7 receptor is a ligand-gated ion channel activated by high concentrations of extracellular ATP, which are often present in inflammatory microenvironments and tumor settings.[6][7] P2X7R activation is implicated in the release of pro-inflammatory cytokines, such as IL-1β, and plays a role in chronic pain, neurodegeneration, and cancer cell proliferation.[6][8] Therefore, antagonism of P2X7R presents a compelling therapeutic strategy for a range of diseases. The structural similarity of this compound to known P2X7R antagonists suggests it may also bind to and inhibit this receptor.
Signaling Pathway
Caption: Proposed mechanism of P2X7R antagonism.
Experimental Workflow for Target Validation
This assay is a primary screen to determine if the compound can inhibit P2X7R-mediated pore formation.
Protocol:
-
Cell Culture: Culture a human cell line expressing P2X7R (e.g., HEK293-P2X7R or THP-1 monocytes) to 80-90% confluency.
-
Cell Plating: Seed the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound for 30 minutes. Include a known P2X7R antagonist as a positive control (e.g., A-740003) and a vehicle control (e.g., DMSO).[9]
-
Dye and Agonist Addition: Add YO-PRO-1 dye and a P2X7R agonist (e.g., BzATP) to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates dye uptake through the P2X7R pore.
-
Data Analysis: Calculate the IC50 value of the compound by plotting the inhibition of dye uptake against the compound concentration.
Causality: A dose-dependent decrease in YO-PRO-1 uptake in the presence of the compound would strongly suggest P2X7R antagonism.
This assay validates the functional consequence of P2X7R antagonism on a key inflammatory cytokine.
Protocol:
-
Cell Priming: Prime human THP-1 monocytes with lipopolysaccharide (LPS) for 4 hours to induce pro-IL-1β expression.
-
Compound Treatment: Treat the primed cells with different concentrations of the test compound for 30 minutes.
-
P2X7R Activation: Stimulate the cells with a P2X7R agonist (e.g., BzATP) for 1 hour.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the amount of mature IL-1β in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Determine the IC50 of the compound for the inhibition of IL-1β release.
Causality: Inhibition of IL-1β release will confirm that the compound can block a key downstream signaling event of P2X7R activation.
Putative Therapeutic Target 2: Tubulin Polymerization Inhibition
Scientific Rationale
Tubulin is a critical component of the cytoskeleton, and its dynamic polymerization and depolymerization are essential for mitosis.[10] Tubulin inhibitors are a cornerstone of cancer chemotherapy.[2] Several heterocyclic compounds, including some tetrazole derivatives, have been reported to exert their anticancer effects by inhibiting tubulin polymerization.[11] The benzyl group, present in our compound of interest, is a common feature in many known tubulin inhibitors that bind to the colchicine site. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][11]
Signaling Pathway
Caption: Proposed mechanism of tubulin polymerization inhibition.
Experimental Workflow for Target Validation
This is a direct, cell-free assay to measure the effect of the compound on tubulin polymerization.
Protocol:
-
Reagent Preparation: Reconstitute lyophilized tubulin protein in a suitable buffer.
-
Assay Setup: In a 96-well plate, add the tubulin solution, a polymerization buffer containing GTP, and varying concentrations of the test compound. Include a known tubulin inhibitor (e.g., colchicine) as a positive control and a vehicle control.
-
Fluorescence Measurement: Measure the fluorescence intensity over time at 37°C using a fluorescence plate reader. A fluorescent reporter that binds to polymerized tubulin is used.
-
Data Analysis: Plot the fluorescence intensity against time. Inhibition of polymerization will be observed as a decrease in the rate and extent of the fluorescence increase. Calculate the IC50 value.
Causality: Direct inhibition of tubulin polymerization in a cell-free system provides strong evidence that tubulin is a direct target of the compound.
This assay visualizes the effect of the compound on the microtubule network and cell cycle in cancer cells.
Protocol:
-
Cell Culture and Treatment: Culture a cancer cell line (e.g., HeLa or A549) on imaging-compatible plates. Treat the cells with different concentrations of the test compound for a duration corresponding to one to two cell cycles (e.g., 24-48 hours).
-
Immunofluorescence Staining: Fix and permeabilize the cells. Stain the microtubules with an anti-α-tubulin antibody, the nucleus with DAPI, and optionally a marker for mitosis (e.g., anti-phospho-histone H3).
-
High-Content Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Quantify various cellular parameters, including microtubule network integrity, nuclear morphology, cell shape, and the percentage of cells in the G2/M phase of the cell cycle.
-
Data Analysis: Correlate the concentration of the compound with changes in microtubule structure and an increase in the G2/M population.
Causality: Observable disruption of the microtubule network and a significant increase in the percentage of cells arrested in the G2/M phase provide strong cellular evidence of tubulin inhibition.[12]
Putative Therapeutic Target 3: Anti-Tuberculosis Activity
Scientific Rationale
Nitroaromatic compounds are a promising class of anti-tuberculosis agents.[4] Several nitro-containing drugs, such as delamanid, are effective against Mycobacterium tuberculosis (Mtb), including drug-resistant strains.[13] These compounds often act as prodrugs that are activated by specific mycobacterial enzymes, such as the deazaflavin-dependent nitroreductase (Ddn), which is part of the F420-dependent glucose-6-phosphate dehydrogenase (FGD) system.[14][15] This activation leads to the generation of reactive nitrogen species, including nitric oxide, which are toxic to the bacterium.[14][15] The presence of the 4-nitrophenyl group in this compound makes it a strong candidate for possessing anti-tuberculosis activity through a similar mechanism.
Mechanism of Action
Caption: Proposed mechanism of anti-tuberculosis action.
Experimental Workflow for Target Validation
This is the standard initial assay to determine the in vitro potency of the compound against Mtb.
Protocol:
-
Mtb Culture: Grow Mycobacterium tuberculosis H37Rv to mid-log phase in an appropriate liquid medium (e.g., Middlebrook 7H9).
-
Compound Dilution: Prepare serial dilutions of the test compound in a 96-well plate.
-
Inoculation: Inoculate the wells with a standardized Mtb suspension.
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of Mtb. This can be assessed visually or by using a growth indicator like resazurin.
-
Controls: Include a no-drug control and a positive control with a known anti-tuberculosis drug (e.g., isoniazid or rifampicin).
Causality: A low MIC value indicates potent activity against Mtb, warranting further investigation into its mechanism of action.
This experiment aims to determine if the compound is activated by the Ddn/FGD pathway.
Protocol:
-
Strain Selection: Use wild-type Mtb H37Rv and isogenic knockout or resistant mutant strains, such as those with mutations in ddn or fgd1.
-
MIC Determination: Determine the MIC of the test compound against both the wild-type and the mutant strains using the protocol described above.
-
Data Analysis: Compare the MIC values between the strains.
Concluding Remarks and Future Directions
The structural features of this compound provide a strong rationale for its investigation as a potential therapeutic agent with multiple applications. The proposed targets—P2X7R, tubulin, and mycobacterial nitroreductases—represent distinct and highly relevant areas of drug discovery. The experimental workflows detailed in this guide offer a clear and logical path for the initial validation of these hypotheses.
Future work should focus on a systematic evaluation of the compound's activity in the proposed assays. Positive results in the primary screens should be followed by more in-depth secondary assays, such as selectivity profiling against other receptors and enzymes, and in vivo efficacy studies in relevant animal models of inflammation, cancer, and tuberculosis. Furthermore, structure-activity relationship (SAR) studies, by synthesizing and testing analogs of the lead compound, will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties. This comprehensive approach will be essential to fully elucidate the therapeutic potential of this promising molecule.
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An In-depth Technical Guide to 5-Substituted Tetrazoles with a Nitrophenyl Moiety: Synthesis, Properties, and Applications
Abstract
The 5-substituted-1H-tetrazole scaffold is a privileged structure in medicinal chemistry and materials science.[1] This guide provides a comprehensive technical overview of a specific, highly functional subclass: tetrazoles bearing a nitrophenyl moiety. The potent electron-withdrawing nature of the nitrophenyl group, combined with the unique electronic properties of the tetrazole ring, gives rise to compounds with significant biological activities and intriguing photophysical characteristics. We will explore the core synthetic methodologies, delve into the structure-property relationships that govern their function, and survey their applications, particularly in drug development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile chemical scaffold.
Foundational Concepts: The Tetrazole and Nitrophenyl Synergy
The Tetrazole Core: More Than a Heterocycle
Tetrazoles are five-membered aromatic rings containing four nitrogen atoms and one carbon atom.[2][3][4][5] First synthesized in 1885, these high-nitrogen heterocycles are remarkably stable across a wide pH range and against various oxidizing and reducing agents.[2] Their significance in drug design is largely due to their role as a bioisostere—a molecular replacement—for the carboxylic acid group.[1][2][3][6][7][8] This substitution can enhance a molecule's metabolic stability, improve its lipophilicity, and alter its binding characteristics, making the tetrazole ring a cornerstone of modern medicinal chemistry.[1][8][9]
The Nitrophenyl Moiety: An Electronic Powerhouse
The introduction of a nitrophenyl group at the 5-position of the tetrazole ring dramatically influences the molecule's electronic landscape. The nitro group (NO₂) is a powerful electron-withdrawing group, creating a region of low electron density on the phenyl ring. This sets the stage for unique electronic phenomena, particularly when an electron-donating group is present elsewhere in the molecule, leading to the formation of "push-pull" systems.[10][11][12][13] These systems are characterized by an intramolecular charge transfer (ICT) from the electron-rich "donor" portion to the electron-poor "acceptor" portion (the nitrophenyl moiety), which is fundamental to their photophysical and nonlinear optical properties.[10][13]
Applications at a Glance
The combination of these two moieties has led to the development of compounds with a wide array of applications, including:
-
Medicinal Chemistry: Agents with antibacterial, antifungal, anticancer, anti-inflammatory, and antidiabetic properties.[5][6][9][14][15][16]
-
Materials Science: Molecules with significant nonlinear optical (NLO) activity, useful for applications in telecommunications and optical data storage.[13]
-
Coordination Chemistry: Use as ligands for creating functional metal-organic complexes.[7]
Synthesis and Functionalization: Building the Core Scaffold
The construction of 5-(nitrophenyl)tetrazoles is primarily achieved through well-established cycloaddition chemistry, followed by functionalization to create diverse derivatives.
Primary Synthesis: The [3+2] Cycloaddition
The most common and efficient route to 5-substituted-1H-tetrazoles is the [3+2] dipolar cycloaddition reaction between an organonitrile and an azide source.[17][18] This method directly converts the nitrile group of a nitrophenyl nitrile into the tetrazole ring.
Caption: General workflow for the [3+2] cycloaddition synthesis of 5-substituted tetrazoles.
Experimental Protocol: Synthesis of 5-(4-nitrophenyl)-1H-tetrazole
This protocol is adapted from established literature procedures.[10][19]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitrobenzonitrile (1.0 eq) and sodium azide (1.5 eq) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Catalysis: Add a catalytic amount of a suitable Lewis acid, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 2 mol%).[19]
-
Heating: Heat the reaction mixture to 110-120 °C and stir under reflux for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5][10]
-
Workup: After completion, cool the mixture to room temperature. Dilute with water and ethyl acetate.
-
Acidification: Carefully acidify the aqueous layer with 5 N hydrochloric acid (HCl) to precipitate the product.[10]
-
Isolation: Stir the resulting mixture at room temperature for 30 minutes. Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to yield 5-(4-nitrophenyl)-1H-tetrazole.
N-Functionalization: Copper-Catalyzed C-N Coupling
To create 2,5-disubstituted tetrazoles, which are crucial for tuning photophysical properties, the N-H bond of the initially formed tetrazole can be arylated. This is often accomplished via a copper-catalyzed C-N coupling reaction with an aryl boronic acid.[10]
Caption: Copper-catalyzed C-N coupling for the synthesis of 2,5-disubstituted tetrazoles.
Experimental Protocol: Synthesis of 2-Aryl-5-(4-nitrophenyl)tetrazoles [10]
-
Reaction Setup: To a solution of 5-(4-nitrophenyl)-1H-tetrazole (1.0 eq) in dry DMSO, add the desired aryl boronic acid (1.2 eq).
-
Catalyst Addition: Add copper(I) oxide (Cu₂O) nanoparticles as the catalyst.
-
Reaction Conditions: Stir the mixture under an oxygen atmosphere at a specified temperature until the starting material is consumed (as monitored by TLC).
-
Workup and Purification: Upon completion, perform an aqueous workup followed by extraction with an organic solvent. The crude product is then purified using column chromatography to yield the pure 2,5-disubstituted tetrazole.
Physicochemical and Photophysical Properties
The defining characteristic of many nitrophenyl tetrazoles is their "push-pull" electronic structure, which gives rise to unique optical properties.
Intramolecular Charge Transfer (ICT)
In 2,5-disubstituted systems where the 2-aryl group is an electron donor (e.g., a diphenylamino-phenyl group) and the 5-(nitrophenyl) group is the acceptor, photoexcitation induces an intramolecular charge transfer (ICT).[10][11][12][13] Time-dependent density functional theory (TD-DFT) calculations reveal that this corresponds to an electronic transition from the Highest Occupied Molecular Orbital (HOMO), which is localized on the donor substituent, to the Lowest Unoccupied Molecular Orbital (LUMO), which is concentrated on the nitrophenyl acceptor.[10] This charge separation creates a large molecular dipole moment.
Photophysical and Nonlinear Optical (NLO) Properties
The ICT phenomenon directly impacts the absorption and emission spectra of these molecules. Compounds with strong donor groups exhibit significant red-shifted absorption and emission bands.[10][12] Furthermore, the fluorescence intensity is often highly dependent on the solvent environment.[10][12][13]
The large change in dipole moment upon excitation also results in significant second-order nonlinear optical (NLO) activity. This property is quantified by the first hyperpolarizability (β), which can be measured using techniques like Hyper-Rayleigh Scattering (HRS).[10][12]
| Compound Architecture | Max Absorption (λ_abs) | Max Emission (λ_em) | First Hyperpolarizability (β_HRS) |
| Donor-π-Acceptor | Varies | Varies | High |
| 4-(N,N-diphenylamino)phenyl (Donor) - Tetrazole - Nitrophenyl (Acceptor) | ~400-450 nm | ~500-600 nm | Significantly high |
| Phenyl (Weak Donor) - Tetrazole - Nitrophenyl (Acceptor) | Shorter λ | Shorter λ | Moderate |
| (Data is illustrative, based on trends reported in the literature[10][12]) |
Applications in Medicinal Chemistry and Drug Development
The tetrazole ring is a versatile pharmacophore, and its derivatives exhibit a wide range of biological activities.[3][5][9][15][16]
Antimicrobial Activity
Nitrophenyl tetrazole derivatives have shown promise as antimicrobial agents. Specific substituted chromenones containing a nitrophenyl-tetrazolyl vinyl group have been investigated as novel agents against Methicillin-resistant Staphylococcus aureus (MRSA).[6] In other studies, 5-substituted aryl tetrazoles demonstrated a significant synergistic effect when combined with the antibiotic trimethoprim, suggesting a potential route to combat bacterial resistance.[20]
Caption: Structure-Activity Relationship (SAR) logic for optimizing nitrophenyl tetrazole derivatives.
Anticancer, Antidiabetic, and Anti-inflammatory Potential
While specific clinical candidates are still under investigation, the broader class of tetrazole derivatives is widely explored for numerous therapeutic applications. They are known to exhibit anticancer, anti-inflammatory, antidiabetic, and antihypertensive activities.[9][15][16] The tetrazole moiety is a key component in several FDA-approved drugs, such as the antihypertensive Losartan.[7] Given this precedent, nitrophenyl-substituted tetrazoles represent a promising area for the discovery of new therapeutic agents targeting a variety of diseases, including type 2 diabetes and cancer.[5][21]
Conclusion and Future Outlook
5-Substituted tetrazoles featuring a nitrophenyl moiety are a compelling class of compounds with a rich chemical and therapeutic potential. The straightforward and robust synthetic routes, particularly the [3+2] cycloaddition, allow for accessible creation of the core scaffold. Further functionalization enables the fine-tuning of their electronic and photophysical properties, leading to materials with strong nonlinear optical responses.
In medicinal chemistry, the tetrazole ring's proven success as a carboxylic acid bioisostere, combined with the diverse biological activities reported for its derivatives, positions the nitrophenyl subclass as a fertile ground for future drug discovery efforts. Future research will likely focus on:
-
Expanding Chemical Diversity: Developing novel multicomponent reactions to access more complex and diverse molecular architectures.[8][22]
-
Target-Specific Design: Leveraging computational modeling to design derivatives with high potency and selectivity for specific biological targets like kinases, phosphatases, or receptors.
-
Advanced Materials: Exploring their potential in organic electronics and bio-imaging, where their unique photophysical properties can be harnessed.
This guide has outlined the fundamental principles and practical considerations for working with this versatile molecular scaffold, providing a solid foundation for innovation in both medicine and materials science.
References
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Hassan, A., et al. (2016). Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles. RSC Advances, 6(82), 78593-78601. Available at: [Link]
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Hassan, A., et al. (2016). Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles. National Institutes of Health. Available at: [Link]
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Hassan, A., et al. (2016). Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles. ResearchGate. Available at: [Link]
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Emert, J., & Rayat, S. (2025). Influence of aromatic solvents on the photophysical properties of push-pull tetrazoles. American Chemical Society. Available at: [Link]
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Gundugola, A.S., et al. (2018). Tetrazoles: Synthesis and Biological Activity. ResearchGate. Available at: [Link]
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Sharma, P., et al. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Synlett. Available at: [Link]
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Gailan, M.M., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Available at: [Link]
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Kaur, T., et al. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). ResearchGate. Available at: [Link]
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Shaaban, S., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Available at: [Link]
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Bouzayani, N., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. Available at: [Link]
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Gailan, M.M., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Institutes of Health. Available at: [Link]
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da Silva, F.C., et al. (2012). A novel approach for the synthesis of 5-substituted-1H-tetrazoles. ResearchGate. Available at: [Link]
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Popescu, R., et al. (2022). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. ResearchGate. Available at: [Link]
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Singh, S.K., et al. (2023). RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. ResearchGate. Available at: [Link]
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Asif, M. (2014). Biological Potentials of Substituted Tetrazole Compounds. Pharmaceutical Methods. Available at: [Link]
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Gundugola, A.S., et al. (2018). Tetrazoles: Synthesis and Biological Activity. Bentham Science. Available at: [Link]
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Samarakoon, T., et al. (2016). Antimicrobial Evaluation of 5-Substituted Aryl 1H-Tetrazoles. PubMed. Available at: [Link]
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Jawad, A.A., et al. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science. Available at: [Link]
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Singh, A., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Ostapiuk, Y.V., et al. (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. Molecules. Available at: [Link]
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Singh, A., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. National Institutes of Health. Available at: [Link]
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Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the [3+2] Cycloaddition Synthesis of 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole
Abstract & Application Scope
This guide provides a detailed protocol and scientific rationale for the synthesis of 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole, a valuable heterocyclic scaffold. The synthesis is achieved via a robust and widely utilized [3+2] cycloaddition reaction between 2-(4-nitrophenyl)acetonitrile and sodium azide. Tetrazoles are a cornerstone in modern medicinal chemistry, primarily serving as bioisosteric replacements for carboxylic acids. This substitution often enhances crucial pharmacokinetic properties such as metabolic stability, lipophilicity, and bioavailability, making them integral components of numerous FDA-approved drugs, including antihypertensives and antibiotics.[1][2][3] The protocol herein is designed for researchers in synthetic chemistry and drug development, offering a reliable method to access this important class of compounds while emphasizing the mechanistic underpinnings and critical safety considerations.
Scientific Rationale & Mechanistic Overview
The formation of the 5-substituted-1H-tetrazole ring is a classic example of a 1,3-dipolar cycloaddition, a powerful class of reactions that efficiently construct five-membered heterocycles.[4] In this specific transformation, the organonitrile (2-(4-nitrophenyl)acetonitrile) acts as the dipolarophile, and the azide ion (from sodium azide) serves as the 1,3-dipole.
Causality Behind Experimental Choices:
-
The Azide Source: Sodium azide (NaN₃) is the most common and cost-effective source of the azide anion. However, its reaction with nitriles to form the tetrazole ring has a significant activation energy barrier.[5]
-
Catalyst/Promoter: To overcome this energy barrier and facilitate the reaction under practical laboratory conditions, a proton source or Lewis acid is required. Ammonium chloride (NH₄Cl) is frequently used; it acts as a mild, in-situ source of hydrazoic acid (HN₃), which is significantly more reactive than the azide ion alone.[2][5] The use of NH₄Cl avoids the need to handle the highly toxic and explosive pure hydrazoic acid directly. Other catalytic systems, including various zinc and cobalt salts, have also been developed to activate the nitrile group.[1][6][7]
-
The Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is the solvent of choice. Its high dielectric constant helps to dissolve the ionic reagents (NaN₃ and NH₄Cl) and stabilize charged intermediates and transition states during the cycloaddition, thereby accelerating the reaction rate.[8][9]
The generally accepted mechanism proceeds as follows: The nitrile is activated by coordination with a proton or Lewis acid, making the carbon atom more electrophilic. The azide anion then performs a nucleophilic attack on the nitrile carbon, initiating the cyclization to form the tetrazolate anion. A final protonation step during aqueous workup yields the stable 1H-tetrazole tautomer.
Caption: Reaction mechanism for the synthesis of the target tetrazole.
Critical Safety Protocols: Handling Sodium Azide
Sodium azide (NaN₃) is a Particularly Hazardous Substance due to its high acute toxicity and potential to form explosive compounds. Strict adherence to the following safety protocols is mandatory.
-
Toxicity: NaN₃ is rapidly absorbed through the skin and is fatal if swallowed or inhaled.[10] It functions as a potent cellular toxin by inhibiting cytochrome oxidase, similar to cyanide.
-
Explosion Hazard:
-
Heavy Metals: NaN₃ reacts with heavy metals (e.g., lead, copper, silver, mercury) to form highly shock-sensitive and explosive metal azides. Never use metal spatulas for transfer.[10][11] Use ceramic, Teflon, or plastic spatulas. Avoid contact with metal pipes; do not dispose of azide solutions down the drain .[10][12]
-
Acids: Contact with acid generates highly toxic and explosive hydrazoic acid (HN₃) gas. All reactions must be performed in a well-ventilated chemical fume hood.[13]
-
Heat/Shock: Avoid heating solid sodium azide, as it can decompose violently.[10]
-
| Precaution Category | Specific Action Required |
| Personal Protective Equipment (PPE) | Wear a lab coat, chemical splash goggles, and a face shield. Use double-layered nitrile gloves (or thicker, utility-grade nitrile gloves) at all times.[10][14] |
| Engineering Controls | All manipulations of solid NaN₃ and the entire reaction must be conducted in a certified chemical fume hood with the sash positioned as low as possible. A blast shield must be placed in front of the apparatus.[11] |
| Waste Disposal | All azide-containing waste (solid and liquid) is considered acutely toxic hazardous waste. It must be collected in clearly labeled, dedicated waste containers. Never mix with other waste streams, especially acidic or heavy metal waste. Contact your institution's Environmental Health & Safety (EH&S) office for pickup.[13] |
| Spill Response | For small spills inside a fume hood, cover with an absorbent material. Gently dampen with a slightly alkaline solution (e.g., 1M sodium hydroxide) to avoid generating HN₃ gas. Carefully sweep the contained material into a designated waste container. For larger spills or any spill outside of a fume hood, evacuate the area immediately, alert others, and contact EH&S or emergency response.[13][14] |
Detailed Experimental Protocol
This protocol details the synthesis of the target compound from commercially available starting materials.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 2-(4-nitrophenyl)acetonitrile | C₈H₆N₂O₂ | 162.15 | 3.24 g | 20.0 | 1.0 |
| Sodium Azide (NaN₃) | NaN₃ | 65.01 | 1.43 g | 22.0 | 1.1 |
| Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | 1.18 g | 22.0 | 1.1 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 15 mL | - | - |
| Hydrochloric Acid (HCl) | HCl | 36.46 | ~15 mL (6M) | - | - |
| Deionized Water | H₂O | 18.02 | ~200 mL | - | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - | - |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Chemical fume hood with blast shield
-
Buchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
TLC plates (silica gel) and developing chamber
Step-by-Step Synthesis Workflow
Sources
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catalyst selection for 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole synthesis
Application Note & Protocol
Topic: Catalyst Selection for the Synthesis of 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of 5-substituted-1H-tetrazoles is a cornerstone of medicinal chemistry, primarily due to the tetrazole moiety's role as a metabolically stable isostere for the carboxylic acid group.[1][2] This guide provides a detailed examination of catalyst selection for the synthesis of a key intermediate, this compound, via the [3+2] cycloaddition of 4-nitrophenylacetonitrile and an azide source. We will explore the mechanistic underpinnings of catalysis in this reaction, compare various catalytic systems—from classic homogeneous Lewis acids to advanced heterogeneous nanocatalysts—and provide detailed, field-tested protocols. The objective is to equip researchers with the knowledge to make informed catalyst selections that balance reaction efficiency, safety, cost, and alignment with green chemistry principles.
Introduction: The Strategic Importance of Catalysis
The formation of the tetrazole ring via the cycloaddition of a nitrile and an azide is a thermodynamically favorable but kinetically slow reaction, often requiring harsh conditions and presenting significant safety challenges.[3][4] The primary hurdle is the high activation energy associated with the uncatalyzed reaction.[3] Catalysis is therefore not merely an optimization but a critical enabling technology for this transformation.
The choice of catalyst directly influences several key performance indicators:
-
Reaction Rate and Yield: A well-chosen catalyst can reduce reaction times from days to hours and significantly increase product yield.
-
Safety Profile: Modern catalysts allow the reaction to proceed under milder conditions, minimizing the risk of side reactions and avoiding the in-situ generation of dangerously explosive hydrazoic acid (HN₃) by maintaining near-neutral or slightly alkaline pH.[5][6]
-
Process Sustainability: The move from stoichiometric reagents to catalytic systems, especially reusable heterogeneous catalysts, improves atom economy and reduces chemical waste, aligning with the principles of green chemistry.[7][8][9]
This document will focus on the synthesis of this compound, a valuable building block in pharmaceutical development, as a model system to illustrate these principles.
The Catalytic Mechanism: Activating the Nitrile
The core of tetrazole synthesis from nitriles is the [3+2] cycloaddition reaction. The generally accepted role of the catalyst, particularly a Lewis acid or Brønsted acid, is the activation of the nitrile substrate.[10][11]
The Mechanism Unveiled:
-
Nitrile Activation: The catalyst (e.g., a metal ion like Zn²⁺ or a proton) coordinates with the lone pair of electrons on the nitrogen atom of the nitrile group (-C≡N).[12]
-
Increased Electrophilicity: This coordination withdraws electron density from the nitrile, significantly increasing the electrophilic character of the nitrile carbon.[12]
-
Nucleophilic Attack: The activated nitrile is now highly susceptible to nucleophilic attack by the azide anion (N₃⁻).
-
Cyclization & Protonation: The resulting intermediate rapidly undergoes intramolecular cyclization to form the tetrazolide anion. A final protonation step during aqueous workup yields the stable 1H-tetrazole product.
The following diagram illustrates this generalized catalytic cycle.
Caption: Generalized mechanism for Lewis acid-catalyzed tetrazole synthesis.
A Comparative Analysis of Catalytic Systems
The selection of a catalyst requires a trade-off between activity, cost, safety, and operational simplicity. Catalysts for this synthesis can be broadly divided into homogeneous and heterogeneous systems.
| Catalyst Type | Specific Examples | Typical Conditions | Yield (%) | Advantages | Disadvantages |
| Homogeneous | |||||
| Lewis Acids | ZnBr₂, ZnCl₂[5][10] | Water, 100-170 °C | 85-95 | High activity, low cost, safe in water.[5] | High temperatures, catalyst removal can be difficult. |
| Co(II) Complexes[3][4] | DMSO, 110 °C | 90-99 | Excellent yields, well-defined mechanism.[3] | Requires ligand synthesis, potential metal contamination. | |
| Amine Salts | Pyridine·HCl, Et₃N·HCl[13] | DMF, 110 °C | 80-95 | Inexpensive, readily available. | Often requires stoichiometric amounts, acidic conditions. |
| Organocatalysts | L-proline[10] | DMSO, 120 °C | 85-98 | Metal-free, environmentally benign. | Can require higher catalyst loading and temperatures. |
| Heterogeneous | |||||
| Supported Acids | Silica Sulfuric Acid[14][15] | DMF, reflux | 80-95 | Easy recovery, reusable, high efficiency.[14] | Potential for acid leaching, requires solvent. |
| Nano-TiCl₄·SiO₂[16][17] | DMF, reflux | 90-98 | Very high activity, reusable solid acid.[16] | Preparation of catalyst required. | |
| Zeolites | CoY Zeolite[1] | DMF, 120 °C | 85-95 | Shape selectivity, high thermal stability, reusable.[1] | Mass transfer limitations, requires specific zeolite prep. |
| Nanocatalysts | Fe₃O₄@Ligand-Mⁿ⁺[12][18] | Water/PEG, 80-120 °C | 90-98 | Excellent reusability (magnetic separation), high surface area, often milder conditions.[12] | Catalyst synthesis can be multi-step, potential for nanoparticle aggregation. |
| Green Catalysts | Cuttlebone[19] | DMSO, 110 °C | 85-97 | Natural, low-cost, metal-free, biodegradable.[19] | Catalyst characterization can be less uniform. |
Detailed Experimental Protocols
Here we provide two distinct protocols for the synthesis of this compound, representing a classic, reliable method and a modern, sustainable approach.
Protocol 1: Zinc Bromide Catalyzed Synthesis in Water (Homogeneous)
This method, based on the work pioneered by Sharpless and co-workers, leverages the high activity and safety of zinc salts in an aqueous medium.[5][10] The use of water as a solvent is not only environmentally friendly but also mitigates the explosion hazard associated with azides.[5]
Caption: Workflow for homogeneous zinc-catalyzed tetrazole synthesis.
Materials and Reagents:
-
4-Nitrophenylacetonitrile (1.0 equiv)
-
Sodium Azide (NaN₃) (1.5 equiv)
-
Zinc Bromide (ZnBr₂) (0.5 equiv)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Reaction vessel suitable for reflux (e.g., round-bottom flask with condenser)
-
Stir plate and magnetic stir bar
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitrophenylacetonitrile (e.g., 1.62 g, 10 mmol), sodium azide (0.975 g, 15 mmol), zinc bromide (1.12 g, 5 mmol), and deionized water (20 mL).
-
Heating: Heat the stirred suspension to reflux (internal temperature of approximately 100-105 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile spot has been consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. A slurry may form.
-
Acidification: Slowly and carefully acidify the mixture to pH 1-2 by adding concentrated HCl dropwise with stirring in a well-ventilated fume hood. Vigorous gas evolution may occur. This step protonates the tetrazolide anion, causing the product to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water (2 x 20 mL) to remove any remaining inorganic salts.
-
Drying: Dry the pale-yellow solid under vacuum to a constant weight to yield this compound.
Safety Precautions:
-
Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acidification of azide-containing solutions can generate highly toxic and explosive hydrazoic acid (HN₃). This step must be performed in a well-ventilated fume hood.
-
Always quench any residual azide in the filtrate with a suitable reagent (e.g., sodium nitrite followed by sulfamic acid) before disposal.
Protocol 2: Magnetically Recoverable Nanocatalyst Synthesis (Heterogeneous)
This protocol illustrates a green chemistry approach using a core-shell magnetic nanoparticle catalyst (e.g., Fe₃O₄@SiO₂-Ligand-Cu(II)). The key advantages are the ease of catalyst separation using an external magnet and the potential for catalyst reuse over multiple cycles, significantly reducing waste and cost.[12][18][20]
Caption: Workflow for heterogeneous magnetic nanocatalyst synthesis.
Materials and Reagents:
-
4-Nitrophenylacetonitrile (1.0 equiv)
-
Sodium Azide (NaN₃) (1.3 equiv)
-
Magnetic Nanocatalyst (e.g., Fe₃O₄@L-lysine-Pd(0) or similar) (0.3-1.0 mol%)[12]
-
Solvent (e.g., Polyethylene glycol (PEG-400) or Water)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Strong external magnet (e.g., Neodymium magnet)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the magnetic nanocatalyst (e.g., 20-50 mg) in the chosen solvent (10 mL). Add 4-nitrophenylacetonitrile (1.62 g, 10 mmol) and sodium azide (0.845 g, 13 mmol).
-
Heating: Heat the mixture to the optimized temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC. These reactions are often significantly faster than their homogeneous counterparts (typically 2-6 hours).
-
Catalyst Recovery: After cooling the reaction to room temperature, place a strong magnet against the side of the flask. The black nanoparticle catalyst will be drawn to the magnet, leaving a clear supernatant.
-
Product Isolation: Carefully decant the supernatant into a separate beaker. Wash the catalyst with a small amount of solvent (e.g., 5 mL ethyl acetate), and decant this washing into the beaker as well. The recovered catalyst can be washed further, dried, and stored for reuse.
-
Work-up: Dilute the combined supernatant with water (30 mL). Acidify to pH 1-2 with concentrated HCl in a fume hood.
-
Extraction/Filtration: If the product precipitates, collect it by filtration as in Protocol 1. If it remains oily or dissolved, extract the aqueous phase with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure tetrazole.
Conclusion and Future Outlook
The synthesis of this compound is readily achievable through the catalyzed [3+2] cycloaddition of 4-nitrophenylacetonitrile and sodium azide. The choice of catalyst is a critical decision that dictates the efficiency, safety, and sustainability of the process.
-
For reliability and scalability with low-cost materials, zinc salts in water remain an excellent choice, provided that appropriate safety measures are taken during the acidic workup.[5]
-
For processes where green chemistry, catalyst reusability, and simplified purification are paramount, heterogeneous catalysts , particularly magnetic nanoparticles, offer a state-of-the-art solution.[2][12][18]
The field continues to evolve, with ongoing research focused on developing novel catalysts that operate under even milder conditions, in benign solvents, and with ever-increasing efficiency and recyclability.[9] As such, the catalytic toolbox available to researchers is constantly expanding, enabling more strategic and sustainable synthetic routes to this vital class of molecules.
References
-
Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances. [Link]
-
Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. Synthetic Communications. [Link]
-
Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]
-
Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. [Link]
-
Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. The Journal of Organic Chemistry. [Link]
-
Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. PubMed Central. [Link]
-
Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. MDPI. [Link]
-
Improved Synthesis of 5-substituted 1H-tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. PubMed. [Link]
-
Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst. National Institutes of Health (NIH). [Link]
-
Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst. RSC Publishing. [Link]
-
Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Organic Chemistry Portal. [Link]
-
Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and reusable heterogeneous catalyst. RSC Publishing. [Link]
-
Class of nanostructures green catalyst engaged in the tetrazole synthesis. ResearchGate. [Link]
-
Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Qeios. [Link]
-
Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Thieme Chemistry. [Link]
-
The synthesis of 5‐substituted 1H‐tetrazoles using A) Homogeneous and B) Magnetic heterogeneous catalyst. ResearchGate. [Link]
-
Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN 3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ResearchGate. [Link]
-
Reaction mechanism for tetrazole via [3+2] cycloaddition. ResearchGate. [Link]
-
Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. PubMed Central. [Link]
-
Tin‐Catalyzed Synthesis of 5‐Substituted 1H‐Tetrazoles from Nitriles: Homogeneous and Heterogeneous Procedures. ResearchGate. [Link]
-
THE REACTION OF NITRILES WITH HYDRAZOIC ACID: SYNTHESIS OF MONOSUBSTITUTED TETRAZOLES. The Journal of Organic Chemistry. [Link]
-
an improved and convenient route for the synthesis of 5-methyl-1h-tetrazol-1-yl substituted benzenamines. ResearchGate. [Link]
-
Density Functional Theory Study of the Intramolecular [2 + 3] Cycloaddition of Azide to Nitriles. ResearchGate. [Link]
-
5-(4-Methyl-3-nitrophenyl)-1H-tetrazole. PubMed Central. [Link]
-
Mechanistic Insights on Azide−Nitrile Cycloadditions: On the Dialkyltin Oxide−Trimethylsilyl Azide Route and a New Vilsmeier−Haack-Type Organocatalyst. Journal of the American Chemical Society. [Link]
-
Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. PubMed Central. [Link]
-
Mechanistic Insights on Azide-Nitrile Cycloadditions: On the Dialkyltin Oxide-Trimethylsilyl Azide Route and a New Vilsmeier-Haack-Type Organocatalyst. Organic Chemistry Portal. [Link]
-
Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. ResearchGate. [Link]
-
A rapid metal free synthesis of 5-substituted-1H-tetrazoles using cuttlebone as a natural high effective and low cost heterogeneous catalyst. RSC Publishing. [Link]
-
Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Semantic Scholar. [Link]
-
Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ACS Publications. [Link]
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Topic: Evaluating the Antimicrobial Properties of 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole
An Application Note and Protocol Guide
Abstract
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Heterocyclic compounds, particularly those containing the tetrazole moiety, have emerged as a promising class of molecules with diverse pharmacological activities.[1] The tetrazole ring, a bioisosteric analog of the carboxylic acid group, enhances the molecule's metabolic stability and binding affinity to various biological targets.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole for its potential antimicrobial activity. Detailed, step-by-step protocols for determining the Minimum Inhibitory Concentration (MIC), performing Agar Disk Diffusion assays, and establishing the Minimum Bactericidal Concentration (MBC) are presented. The causality behind experimental choices is explained to ensure robust and reproducible results.
Scientific Rationale and Background
The Tetrazole Scaffold: A Privileged Structure in Antimicrobial Research
The 1H-tetrazole ring is a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom. Its unique electronic properties, high nitrogen content, and ability to participate in hydrogen bonding make it a valuable pharmacophore in medicinal chemistry.[2] Tetrazole-containing compounds are found in several clinically approved drugs, including the broad-spectrum cephalosporin antibiotics Cefamandole and Ceftezole.[1][4] The tetrazole moiety often acts as a bioisostere of a carboxylic acid, offering similar acidity (pKa) and spatial arrangement but with improved metabolic stability and oral bioavailability.[2]
Postulated Mechanism of Action
While the precise mechanism for this compound is yet to be elucidated, related tetrazole-based compounds have been shown to exert their antimicrobial effects by targeting essential bacterial enzymes. A primary proposed mechanism is the inhibition of bacterial DNA gyrase and topoisomerase IV.[4][5] These enzymes are critical for DNA replication, recombination, and repair in bacteria, and their inhibition leads to catastrophic DNA damage and cell death. The planar, electron-rich tetrazole ring can participate in key binding interactions within the enzyme's active site, disrupting its function. The (4-nitrophenyl)methyl substituent likely plays a crucial role in modulating the compound's potency, selectivity, and pharmacokinetic properties.
Materials and Reagents
-
Test Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO, sterile, cell culture grade)
-
Bacterial Strains:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Growth Media:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Tryptic Soy Agar (TSA) or Blood Agar for subculturing
-
-
Reagents & Consumables:
-
Sterile 96-well microtiter plates (U-bottom)
-
Sterile petri dishes (100 mm)
-
Sterile filter paper disks (6 mm diameter)
-
0.5 McFarland turbidity standard
-
Sterile saline solution (0.85% NaCl)
-
Resazurin sodium salt solution (0.015% w/v, sterile)
-
Positive control antibiotics (e.g., Ciprofloxacin, Vancomycin)
-
Sterile pipettes and tips
-
Incubator (35-37°C)
-
Spectrophotometer or densitometer
-
Experimental Protocols
Protocol 1: Preparation of Compound Stock Solution
A high-concentration, sterile stock solution is the foundation for accurate and reproducible assays. DMSO is commonly used due to its ability to dissolve a wide range of organic compounds.
Step-by-Step Methodology:
-
Weighing: Accurately weigh 10 mg of this compound in a sterile microcentrifuge tube.
-
Dissolution: Add sterile DMSO to achieve a final concentration of 10.24 mg/mL. Vortex thoroughly until the compound is completely dissolved.
-
Rationale: A starting concentration of 10.24 mg/mL (or 10240 µg/mL) is convenient for subsequent 2-fold serial dilutions, simplifying calculations and minimizing pipetting errors.
-
-
Sterilization: The stock solution is considered self-sterilizing due to the high concentration of DMSO. Avoid filter sterilization if possible, as it may lead to compound loss through membrane binding.
-
Storage: Aliquot the stock solution into smaller, sterile tubes and store at -20°C to prevent degradation from repeated freeze-thaw cycles.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Step-by-Step Methodology:
-
Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
Compound Addition: Add 100 µL of a working solution of the test compound (e.g., 512 µg/mL in CAMHB) to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. This creates a concentration gradient (e.g., 256 µg/mL down to 0.5 µg/mL).
-
Inoculum Preparation: From a fresh bacterial culture (18-24 hours), suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculum Dilution: Dilute the standardized suspension 1:150 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL, and the final bacterial concentration will be ~5 x 10⁵ CFU/mL. Do not add bacteria to well 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed. For clearer results, 20 µL of resazurin solution can be added to each well and incubated for 2-4 hours; a color change from blue to pink indicates viable cells.
Protocol 3: Agar Disk Diffusion Assay
This method assesses the susceptibility of bacteria to the compound by measuring the zone of growth inhibition around a compound-impregnated disk.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 3.2, step 4.
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum, remove excess liquid by pressing it against the inside of the tube, and swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate 60 degrees between each application to ensure uniform coverage.
-
Disk Preparation: Aseptically apply a known amount of the test compound stock solution onto sterile 6 mm paper disks. For example, apply 10 µL of a 10 mg/mL stock to create a 100 µg disk. Allow the solvent (DMSO) to evaporate completely in a sterile environment.
-
Scientist's Note: A negative control disk with DMSO only and a positive control disk with a standard antibiotic (e.g., 30 µg Cefoxitin) must be included.
-
-
Disk Application: Place the prepared disks onto the inoculated MHA plate, pressing gently to ensure full contact with the agar.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of complete growth inhibition (in mm) around each disk.
Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the final inoculum after incubation. It is determined as a follow-up to the MIC assay.
Step-by-Step Methodology:
-
Perform MIC Assay: Complete the Broth Microdilution assay (Protocol 3.2) and determine the MIC value.
-
Subculturing: From the wells of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
Plating: Spot-plate the 10 µL aliquot onto a fresh, antibiotic-free agar plate (e.g., TSA). Also, plate an aliquot from the growth control well (after appropriate dilution) to confirm the initial inoculum count.
-
Incubation: Incubate the agar plate at 37°C for 24-48 hours.
-
Determine MBC: The MBC is the lowest concentration of the compound that results in no colony growth (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count).
Example Data and Interpretation
The following tables present hypothetical data for illustrative purposes.
Table 1: Example MIC and MBC Results for this compound
| Microorganism (ATCC Strain) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus (29213) | 16 | 32 | 2 | Bactericidal |
| E. coli (25922) | 64 | >256 | >4 | Bacteriostatic |
| P. aeruginosa (27853) | >256 | >256 | - | Resistant |
| E. faecalis (29212) | 32 | 64 | 2 | Bactericidal |
-
Interpretation: An MBC/MIC ratio of ≤4 is generally considered bactericidal, while a ratio >4 suggests bacteriostatic activity.
Table 2: Example Agar Disk Diffusion Results (100 µ g/disk )
| Microorganism (ATCC Strain) | Zone Diameter (mm) |
| S. aureus (29213) | 22 |
| E. coli (25922) | 15 |
| P. aeruginosa (27853) | 6 (no zone) |
| E. faecalis (29212) | 18 |
-
Interpretation: The diameter of the inhibition zone correlates with the susceptibility of the organism. Larger zones indicate higher susceptibility. Standardized interpretive charts (e.g., from CLSI) for specific antibiotics are used for clinical categorization, but for novel compounds, the zone size provides a comparative measure of activity.
Conclusion
These protocols provide a standardized framework for the initial antimicrobial evaluation of this compound. By systematically determining MIC, MBC, and disk diffusion susceptibility, researchers can generate robust, reproducible data to characterize the compound's spectrum of activity and potency. Such foundational data is essential for guiding further investigation, including mechanism of action studies, synergistic combination testing[6][7], and subsequent steps in the drug discovery pipeline.
References
-
Al-Masoudi, N. A., & Rassool, S. N. (2016). Antimicrobial Evaluation of 5-Substituted Aryl 1H-Tetrazoles. Medicinal Chemistry, 13(4). Available at: [Link]
-
Bentamene, A., et al. (2017). Antimicrobial evaluation of 5-substituted aryl 1H-tetrazoles. Medicinal Chemistry Research, 26(6). Available at: [Link]
-
Yadav, G., et al. (2020). Synthesis, and docking studies of novel tetrazole-S-alkyl derivatives as antimicrobial agents. Journal of Molecular Structure, 1202. Available at: [Link]
-
Roszkowski, P., et al. (2021). Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. Molecules, 26(21). Available at: [Link]
-
Reddy, T. R., & Kumar, M. P. (2014). synthesis and antimicrobial evaluation of 5-substituted 1(h)-tetrazoles. International Journal of Pharmacy and Technology, 6(1). Available at: [Link]
-
Al-Masoudi, N. A., & Rassool, S. N. (2016). Antimicrobial Evaluation of 5-Substituted Aryl 1H-Tetrazoles. ResearchGate. Available at: [Link]
-
Rao, G. K., et al. (2012). Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. Der Pharma Chemica, 4(4). Available at: [Link]
-
Ali, J. A. (2022). New Tetrazole Derivatives As Potent In Vitro Antimicrobial Agents. Journal of Pharmaceutical Negative Results, 13(S8). Available at: [Link]
-
Sarika, K., Singh, B. K., & Singh, S. (2025). Tetrazole Derivatives as Antimicrobial Agents: A Comprehensive Review. International Journal of Pharmaceutical Research and Applications, 10(6). Available at: [Link]
-
Sghaier, I., et al. (2025). Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Computational Studies. ACS Omega. Available at: [Link]
-
Ghashang, M., & Nezamzadeh-Ejhieh, A. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Semantic Scholar. Available at: [Link]
-
Roszkowski, P., et al. (2021). Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. PMC - PubMed Central. Available at: [Link]
-
Arora, P., et al. (2021). Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. Pharmaspire, 13(1). Available at: [Link]
-
Wang, Y., & Liu, J. (2008). 5-(4-Methyl-3-nitrophenyl)-1H-tetrazole. PMC - NIH. Available at: [Link]
-
Kumar, V., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. RSC Medicinal Chemistry. Available at: [Link]
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- 4. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Antimicrobial Evaluation of 5-Substituted Aryl 1H-Tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note & Protocol: In Vitro Anti-inflammatory Screening of 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole
<
For: Researchers, scientists, and drug development professionals in pharmacology and immunology.
Introduction: The Imperative for Novel Anti-inflammatory Agents
Inflammation is a fundamental biological response essential for host defense against infection and injury. However, dysregulated or chronic inflammation underpins a vast array of human diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal mediator of inflammatory responses, inducing the expression of numerous pro-inflammatory genes that encode cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[1][2] Consequently, the NF-κB signaling pathway is a prime target for the development of novel anti-inflammatory therapeutics.[1][2]
Tetrazole derivatives have emerged as a promising class of heterocyclic compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5][6][7] The tetrazole ring is often considered a bioisostere of the carboxylic acid group, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).[4][8] This application note provides a detailed guide for the comprehensive in vitro screening of 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole for its potential anti-inflammatory effects.
This guide is structured to provide not just procedural steps, but the scientific rationale behind the chosen assays, enabling researchers to understand and adapt these protocols for their specific needs. We will focus on a widely accepted cell-based model of inflammation: lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.[9][10]
Scientific Underpinnings: Modeling Inflammation in a Dish
The screening strategy is built upon a multi-tiered approach to assess the compound's impact on key inflammatory mediators.
-
Cell Viability as a Prerequisite: Before evaluating anti-inflammatory activity, it is crucial to determine the cytotoxic profile of the test compound. The MTT assay is a reliable colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12] This ensures that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply a consequence of cell death.
-
LPS-Induced Macrophage Activation: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages through Toll-like receptor 4 (TLR4).[9] This activation triggers intracellular signaling cascades, prominently the NF-κB pathway, leading to the production of a battery of inflammatory mediators.[13][14]
-
Key Inflammatory Markers:
-
Nitric Oxide (NO): A signaling molecule produced by inducible nitric oxide synthase (iNOS) during inflammation. Overproduction of NO contributes to tissue damage. The Griess reaction provides a straightforward and sensitive method for quantifying nitrite, a stable breakdown product of NO.[15][16][17][18]
-
Pro-inflammatory Cytokines (TNF-α and IL-6): Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are master cytokines that orchestrate the inflammatory response.[8][19] Their levels can be accurately quantified using the highly specific and sensitive Enzyme-Linked Immunosorbent Assay (ELISA).[20][21][22]
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[23] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs, as it minimizes the gastrointestinal side effects associated with non-selective COX inhibitors.
-
Visualizing the Strategy: Experimental Workflow and Signaling Pathway
The following diagrams illustrate the overall experimental workflow and the targeted signaling pathway.
Caption: High-level experimental workflow for screening.
Caption: Simplified LPS-induced NF-κB signaling pathway.
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol determines the concentration range of the test compound that is non-toxic to RAW 264.7 cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[9]
-
Compound Treatment: Prepare serial dilutions of the test compound in DMEM. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO concentration matched to the highest compound concentration).
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.[24] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[25]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Measurement of Nitric Oxide Production (Griess Assay)
This protocol quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.
Materials:
-
Supernatant from LPS-stimulated and compound-treated cells (from Protocol 3)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plate
Procedure:
-
Standard Curve Preparation: Prepare a serial dilution of the sodium nitrite standard in DMEM.
-
Sample Preparation: In a new 96-well plate, add 50 µL of cell culture supernatant and 50 µL of each nitrite standard to separate wells.
-
Griess Reaction: Add 50 µL of Griess Reagent I to all wells, followed by 50 µL of Griess Reagent II.[26] Incubate for 10 minutes at room temperature, protected from light. The reaction forms a chromophoric azo product.[15]
-
Absorbance Measurement: Measure the absorbance at 540 nm.[17]
-
Data Analysis: Calculate the nitrite concentration in the samples by interpolating from the standard curve.
Protocol 3: Quantification of Pro-inflammatory Cytokines (ELISA)
This protocol measures the concentration of TNF-α and IL-6 in the cell culture supernatant using sandwich ELISA kits.
Materials:
-
Commercial ELISA kits for murine TNF-α and IL-6
-
Supernatant from LPS-stimulated and compound-treated cells
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure (General, follow specific kit instructions):
-
LPS Stimulation and Treatment: Seed RAW 264.7 cells as in Protocol 1. Pre-treat with non-toxic concentrations of the test compound for 1 hour, then stimulate with 1 µg/mL LPS for 24 hours.[27][28] Collect the supernatant.
-
Coating: Coat a 96-well plate with the capture antibody overnight.
-
Blocking: Block non-specific binding sites.
-
Sample Incubation: Add standards and cell culture supernatants to the wells and incubate.
-
Detection Antibody: Add the biotin-conjugated detection antibody and incubate.[20]
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) and incubate.[22]
-
Substrate Addition: Add the substrate solution to initiate a colorimetric reaction.
-
Stopping the Reaction: Add the stop solution.
-
Absorbance Measurement: Measure the absorbance at 450 nm.[20][29]
-
Data Analysis: Generate a standard curve and determine the cytokine concentrations in the samples.
Protocol 4: COX-2 Inhibition Assay
This protocol assesses the direct inhibitory effect of the test compound on COX-2 enzyme activity using a commercial inhibitor screening kit.
Materials:
-
Commercial COX-2 inhibitor screening kit (fluorometric or colorimetric)[23][30][31][32][33]
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compound
Procedure (General, follow specific kit instructions):
-
Reagent Preparation: Prepare all buffers, enzymes, and substrates as per the kit's manual.[30]
-
Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, COX-2 enzyme, and various concentrations of the test compound or a known inhibitor (e.g., celecoxib). Incubate for a specified time (e.g., 10 minutes at 37°C) to allow for inhibitor binding.[30]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.[30][33]
-
Measurement: Measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance kinetically.[23][32]
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Presentation and Interpretation
Results should be summarized in clear, concise tables.
Table 1: Cytotoxicity of this compound on RAW 264.7 Cells
| Concentration (µM) | Absorbance (570 nm) ± SD | Cell Viability (%) |
| Vehicle Control | 0.85 ± 0.05 | 100 |
| 1 | 0.84 ± 0.04 | 98.8 |
| 10 | 0.82 ± 0.06 | 96.5 |
| 25 | 0.80 ± 0.05 | 94.1 |
| 50 | 0.75 ± 0.07 | 88.2 |
| 100 | 0.40 ± 0.04 | 47.1 |
From this hypothetical data, concentrations ≤ 50 µM would be selected for subsequent anti-inflammatory assays.
Table 2: Effect of this compound on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells
| Treatment | NO (µM) ± SD | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD |
| Control (no LPS) | 1.2 ± 0.2 | 25.5 ± 4.1 | 15.8 ± 3.2 |
| LPS (1 µg/mL) | 38.5 ± 2.5 | 3200.1 ± 150.7 | 1850.6 ± 95.3 |
| LPS + Cmpd (10 µM) | 25.1 ± 1.8 | 2100.5 ± 110.2 | 1200.4 ± 80.1 |
| LPS + Cmpd (25 µM) | 15.6 ± 1.5 | 1150.8 ± 98.5 | 650.9 ± 55.6 |
| LPS + Cmpd (50 µM) | 8.9 ± 0.9 | 580.2 ± 60.3 | 320.1 ± 40.7* |
*Statistically significant difference from the LPS-only group (p < 0.05).
Table 3: COX-2 Inhibitory Activity
| Compound | IC₅₀ (µM) |
| This compound | 15.2 |
| Celecoxib (Reference) | 0.45 |
Conclusion
This application note provides a robust framework for the initial in vitro anti-inflammatory screening of this compound. The presented protocols, from assessing cytotoxicity to quantifying key inflammatory mediators and evaluating direct enzyme inhibition, offer a comprehensive approach to characterizing the compound's potential. The hypothetical data suggests that the compound exhibits dose-dependent anti-inflammatory activity by reducing the production of NO, TNF-α, and IL-6 in LPS-stimulated macrophages, potentially through the inhibition of the COX-2 enzyme and other upstream targets in the NF-κB signaling pathway. These findings would warrant further investigation into its precise mechanism of action and its efficacy in more complex preclinical models.
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Application Notes and Protocols for Assessing the Cytotoxicity of 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole on Cancer Cells
Introduction: Unveiling the Anticancer Potential of a Novel Tetrazole Compound
The quest for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Tetrazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide range of pharmacological activities, including anticancer effects.[1][2][3] Their unique chemical properties, such as metabolic stability and the ability to act as a bioisostere for carboxylic acid groups, make them attractive scaffolds in medicinal chemistry.[1][2][4] The compound 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole is a novel molecule within this class. The presence of the nitrophenyl group suggests potential for inducing cellular stress, a mechanism that can be exploited for anticancer activity. Many tetrazole-containing compounds exert their effects through mechanisms such as inducing oxidative stress, inhibiting DNA replication, or disrupting protein synthesis, ultimately leading to apoptosis or necrosis.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to rigorously evaluate the cytotoxic potential of this compound against various cancer cell lines. We will detail a multi-assay approach, beginning with foundational viability assessments and progressing to more mechanistic studies to elucidate the mode of cell death. The protocols provided herein are designed to be robust and self-validating, ensuring high-quality, reproducible data.
Part 1: Foundational Cytotoxicity Screening
The initial step in characterizing a novel compound is to determine its effect on cancer cell viability and proliferation.[5] This is typically achieved through dose-response experiments to calculate the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%.[6]
Cell Line Selection and Culture
The choice of cancer cell lines is critical and should be guided by the research question.[7] It is advisable to screen the compound against a panel of cell lines from different tissue origins (e.g., breast, lung, colon) to assess the breadth of its activity.[8] For this guide, we will use the following commonly available and well-characterized human cancer cell lines as examples:
| Cell Line | Cancer Type | Recommended Seeding Density (cells/well in 96-well plate) |
| MCF-7 | Breast Adenocarcinoma | 5,000 - 10,000 |
| A549 | Lung Carcinoma | 5,000 - 10,000 |
| HT-29 | Colorectal Adenocarcinoma | 7,000 - 15,000 |
Note: Optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth during the assay period.
Cells should be maintained in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.[6]
MTT Assay: Assessing Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at the predetermined optimal density in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). From this stock, prepare a series of dilutions in culture medium to achieve the desired final concentrations for the dose-response curve (e.g., 0.1, 1, 10, 50, 100 µM).[9][10]
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (DMSO at the same concentration as the highest compound concentration) and untreated control wells.[6]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.[11][12] The incubation time should be optimized based on the cell line's doubling time.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6][13] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[6]
Caption: Workflow of the MTT cytotoxicity assay.
LDH Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[15] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.[15]
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. It is crucial to set up controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[15][16]
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.[16]
-
Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new flat-bottom 96-well plate.[17] Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.[16]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]
-
Absorbance Measurement: Add the stop solution provided in the kit and measure the absorbance at 490 nm.[17]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Part 2: Mechanistic Investigation of Cell Death
Once the cytotoxic effect of this compound is confirmed, the next logical step is to investigate the mechanism of cell death. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis. Assays that can distinguish between these pathways provide valuable insights into the compound's mechanism of action.
Annexin V/Propidium Iodide (PI) Staining: Detecting Apoptosis
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to PS in a calcium-dependent manner. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells. By using Annexin V and PI staining in combination with flow cytometry, it is possible to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[18]
-
Cell Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of the compound for a predetermined time (e.g., 24, 48 hours). Include untreated and positive controls.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.[18]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.[19]
-
Incubation: Incubate the cells at room temperature for 15-20 minutes in the dark.[19]
-
Flow Cytometry Analysis: Add additional binding buffer and analyze the cells by flow cytometry as soon as possible.[19]
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Caption: Detection of apoptosis via Annexin V/PI staining.
Caspase-3/7 Activity Assay: Measuring Executioner Caspase Activity
Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[20] Caspase-3 and -7 are key executioner caspases that, once activated, cleave numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[20] Measuring the activity of these caspases can confirm the involvement of the apoptotic pathway.
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate suitable for luminescence measurements. Treat the cells with the test compound as described previously.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[21][22]
-
Assay Procedure: Add the Caspase-Glo® 3/7 Reagent directly to the wells containing the cells.[21] Mix gently and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity present.[22]
-
Data Analysis: Normalize the data to the number of cells or protein concentration and compare the caspase activity in treated cells to that in untreated controls.
Part 3: Data Interpretation and Further Steps
The collective data from these assays will provide a comprehensive cytotoxic profile of this compound.
| Assay | Parameter Measured | Interpretation |
| MTT | Mitochondrial reductase activity | Decrease indicates reduced cell viability/proliferation. |
| LDH | LDH release (membrane damage) | Increase indicates cytotoxicity and cell lysis. |
| Annexin V/PI | Phosphatidylserine exposure and membrane permeability | Distinguishes between viable, apoptotic, and necrotic cells. |
| Caspase-3/7 | Activity of executioner caspases | Increase confirms apoptosis induction. |
A compound that shows a potent IC50 in the MTT assay, a corresponding increase in LDH release, a shift towards Annexin V positive populations, and elevated caspase-3/7 activity can be concluded to be a cytotoxic agent that induces apoptosis.
Further investigations could include cell cycle analysis by flow cytometry to determine if the compound causes cell cycle arrest at a specific phase, and Western blotting to examine the expression levels of key apoptotic regulatory proteins (e.g., Bcl-2 family members, PARP cleavage).
Statistical Analysis
All experiments should be performed with at least three biological replicates. Data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM). Statistical significance between treated and control groups should be determined using appropriate statistical tests, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for multiple comparisons.[23][24][25][26][27] A p-value of < 0.05 is typically considered statistically significant.
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The Strategic Substitution: 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole as a Carboxylic Acid Isostere
Application Notes and Protocols for Researchers in Drug Discovery
Authored by: Gemini, Senior Application Scientist
Introduction: Beyond the Carboxyl Group
In the landscape of medicinal chemistry, the carboxylic acid moiety is a ubiquitous functional group, integral to the pharmacophore of numerous drugs due to its ability to engage in critical hydrogen bonding and ionic interactions with biological targets. However, its inherent physicochemical properties—notably its ionizability, which can limit membrane permeability, and its susceptibility to metabolic degradation—often present significant hurdles in drug development.[1] Bioisosteric replacement, a strategy of substituting one functional group with another that retains similar biological activity while favorably altering physicochemical properties, has emerged as a powerful tool for lead optimization.[2][3]
The 5-substituted-1H-tetrazole has been widely recognized as a superior isostere for the carboxylic acid group.[4][5][6] This five-membered heterocyclic ring mimics the acidity and planar geometry of a carboxylic acid, yet offers key advantages, including enhanced metabolic stability and often improved lipophilicity.[5][7] Tetrazoles are resistant to many of the metabolic pathways that carboxylic acids are susceptible to, such as glucuronidation and amino acid conjugation, which can lead to longer in vivo half-lives and improved pharmacokinetic profiles.[7] This document provides a detailed guide on the synthesis, characterization, and application of 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole , a specific analogue designed to act as a bioisostere for 4-nitrophenylacetic acid. These protocols are intended for researchers and scientists engaged in drug design and development.
Physicochemical Rationale: A Comparative Overview
The decision to replace a carboxylic acid with a tetrazole is grounded in a careful comparison of their key physicochemical properties. The 4-nitrophenyl motif is a common fragment in medicinal chemistry, and understanding the impact of this isosteric replacement is crucial for rational drug design.
| Property | 4-Nitrophenylacetic Acid | This compound | Causality and Field-Proven Insights |
| pKa | ~3.85[8][9] | ~4.5 - 4.9 (estimated)[5] | The tetrazole is a weaker acid than the corresponding carboxylic acid. This can be advantageous in modulating the overall charge of a molecule at physiological pH, potentially improving membrane permeability and reducing off-target ionic interactions. |
| logP | ~1.4[10] | Higher than the carboxylic acid (estimated) | The tetrazole ring is generally more lipophilic than the carboxyl group, which can enhance membrane permeation and improve oral bioavailability. However, this is not always straightforward, as strong hydrogen bonding capabilities can increase the desolvation penalty.[2][7] |
| Metabolic Stability | Susceptible to glucuronidation, amino acid conjugation, and β-oxidation.[7] | Resistant to common carboxylic acid metabolic pathways. Can undergo N-glucuronidation, but the resulting adducts are generally stable.[7] | This is a primary driver for the isosteric replacement. Enhanced metabolic stability often leads to a longer half-life, reduced clearance, and improved in vivo efficacy.[7] |
| Size and Shape | Planar carboxylate group. | Planar, five-membered aromatic ring; slightly larger than a carboxylic acid.[7] | The increased size of the tetrazole ring needs to be considered in the context of the target's binding pocket. While often well-tolerated, it may require slight modifications to the overall molecular scaffold to maintain optimal binding. |
Synthesis of this compound: A Detailed Protocol
The most direct and widely employed method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source.[11][12][13] The following protocol details the synthesis of the target compound from 4-nitrophenylacetonitrile.
Reaction Scheme
Caption: Synthesis of this compound.
Materials and Reagents
-
4-Nitrophenylacetonitrile (MW: 162.15 g/mol )
-
Sodium azide (NaN₃) (MW: 65.01 g/mol ) (Caution: Highly toxic and explosive. Handle with extreme care.)
-
Ammonium chloride (NH₄Cl) (MW: 53.49 g/mol )
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Step-by-Step Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenylacetonitrile (1.62 g, 10 mmol).
-
Addition of Reagents: To the flask, add sodium azide (0.78 g, 12 mmol, 1.2 eq) and ammonium chloride (0.64 g, 12 mmol, 1.2 eq).
-
Solvent Addition: Add 20 mL of anhydrous DMF to the flask.
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing 100 mL of ice-water.
-
Acidify the aqueous solution to a pH of approximately 2 by the slow addition of 2M HCl. This step should be performed in a well-ventilated fume hood as it may generate hydrazoic acid (HN₃), which is highly toxic and explosive.
-
A precipitate of the crude product should form.
-
-
Isolation:
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water (3 x 20 mL).
-
-
Purification:
-
For further purification, the crude product can be recrystallized from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the molecule.
-
¹³C NMR: To confirm the carbon skeleton.
-
FT-IR: To identify characteristic functional group vibrations, such as the N-H and C=N stretches of the tetrazole ring and the nitro group stretches.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point: To assess the purity of the final product.
Application Protocol: Comparative Analysis of Isosteric Activity
To validate the bioisosteric relationship between this compound and 4-nitrophenylacetic acid, a comparative biological assay is essential. The choice of assay depends on the known or hypothesized biological targets of the parent carboxylic acid. For the purpose of this guide, we will outline a general protocol for a competitive enzyme inhibition assay.
Hypothetical Target Rationale
Nitro-substituted aromatic compounds have been investigated as inhibitors of various enzymes, including certain proteases and oxidoreductases. Let us hypothesize a relevant target: "Nitroreductase X" (NRX) , an enzyme that metabolizes nitroaromatic compounds. Inhibition of this enzyme could be a therapeutic strategy.
Experimental Workflow
Caption: Workflow for comparative enzyme inhibition assay.
Protocol: Competitive Inhibition Assay for NRX
-
Reagent Preparation:
-
Prepare 10 mM stock solutions of this compound and 4-nitrophenylacetic acid in DMSO.
-
Prepare a working solution of purified NRX enzyme in an appropriate assay buffer (e.g., 50 mM phosphate buffer, pH 7.4).
-
Prepare a stock solution of the NRX substrate (e.g., a chromogenic substrate that changes color upon reduction by the enzyme).
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer.
-
Add serial dilutions of the inhibitor stock solutions (the tetrazole and the carboxylic acid) to the wells. Include a control with no inhibitor.
-
Add the NRX enzyme solution to all wells and incubate for 15 minutes at 37 °C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately measure the absorbance at the appropriate wavelength using a microplate reader in kinetic mode for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) for both compounds by fitting the data to a dose-response curve.[14]
-
-
Interpretation:
-
A similar IC₅₀ value for both the tetrazole and the carboxylic acid would provide strong evidence for the successful bioisosteric replacement, indicating that the tetrazole effectively mimics the interactions of the carboxylic acid in the enzyme's active site.
-
A significantly lower IC₅₀ for the tetrazole could suggest that its altered physicochemical properties lead to enhanced binding or better access to the active site.
-
Conclusion: A Versatile Tool in the Medicinal Chemist's Arsenal
The replacement of a carboxylic acid with a 5-substituted-1H-tetrazole is a well-established and highly effective strategy in drug discovery. The specific compound, this compound, serves as an excellent case study for understanding the practical application of this principle. By following the detailed synthesis and application protocols outlined in this guide, researchers can effectively utilize this carboxylic acid isostere to optimize lead compounds, potentially overcoming challenges related to metabolism and pharmacokinetics, and ultimately accelerating the development of new therapeutic agents.
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Biot, C., et al. (2004). 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. Journal of Medicinal Chemistry, 47(24), 5972-5983. [Link]
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Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(9), 4433-4448. [Link]
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Malik, M. A., et al. (2013). Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 77(1-4), 1-15. [Link]
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Smith, G. R., et al. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated. RSC Medicinal Chemistry, 14(12), 2415-2422. [Link]
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Mirjalili, B. B. F., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137. [Link]
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Shaabani, A., et al. (2016). A facile and highly efficient protocol for synthesis of new 5-substituted-1H-tetrazoles derivatives using copper-doped silica cuprous sulfate (CDSCS) is described. RSC Advances, 6(59), 54266-54274. [Link]
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Ramachary, D. B., & Kishor, M. (2014). Ramachary-Azide-Acetonitrile “Click” Reaction-Supporting Information-I. Royal Society of Chemistry. [Link]
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Popin, A., et al. (2017). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 22(1), 150. [Link]
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Wermuth, C. G. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-21. [Link]
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de Souza, A. S., et al. (2012). A novel approach for the synthesis of 5-substituted-1H-tetrazoles. Journal of the Brazilian Chemical Society, 23(12), 2197-2203. [Link]
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Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. ACS Publications. [Link]
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Arienzo, R., & Tipton, K. F. (2021). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. International Journal of Molecular Sciences, 22(16), 8745. [Link]
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Schiedel, M., et al. (2018). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. ChemMedChem, 13(13), 1335-1346. [Link]
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PubChem. (n.d.). (4-Nitrophenyl)acetic acid. [Link]
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Organic Syntheses. (1944). sodium azide. [Link]
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Bandichhor, R., et al. (2015). Comproportionation based Cu(I) catalyzed [3+2] cycloaddition of nitriles and sodium azide. Chemistry & Biology Interface, 5(1), 51-62. [Link]
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Basak, A., & Jayakumar, S. (2001). Synthesis and enzyme inhibitory activities of novel peptide isosteres. Current Medicinal Chemistry, 8(12), 1495-1510. [Link]
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Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2016). [3 + 2] Cycloaddition reactions of benzonitrile with sodium azide in the presence of reused cuttlebone. RSC Advances, 6(10), 8196-8201. [Link]
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Application Notes & Protocols: Molecular Docking of 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole
Abstract
This document provides a comprehensive guide for conducting molecular docking studies on 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole. The tetrazole moiety is a well-established bioisostere for carboxylic acids, enhancing metabolic stability and binding interactions, while the nitrophenyl group offers unique electronic properties that can be exploited in drug design.[1][2] This guide is designed for researchers in drug discovery and computational biology, offering a narrative that combines theoretical principles with detailed, field-proven protocols. We will navigate the complete workflow, from target selection and molecular preparation to the execution of docking simulations and the critical analysis of the resulting data. The protocols emphasize scientific integrity through self-validating systems, ensuring the generation of reliable and reproducible results.
Scientific Rationale and Target Selection
The process of computer-aided drug design (CADD) is a cornerstone of modern therapeutic development, accelerating the identification and optimization of lead compounds.[3][4][5] Molecular docking, a key CADD methodology, predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[3]
Our subject molecule, this compound, presents a compelling case for such analysis. The tetrazole ring is a critical pharmacophore in many approved drugs, often substituting a carboxylic acid group to improve pharmacokinetic profiles.[2] The nitroaromatic group is also of significant interest; it is a feature in several antibacterial agents and can be exploited in designing hypoxia-activated prodrugs for cancer therapy, where the low-oxygen environment of tumors facilitates the reduction of the nitro group to a cytotoxic species.[1]
Causality in Target Selection: The choice of a protein target is dictated by the therapeutic hypothesis. Given the known activities of related nitro- and tetrazole-containing compounds, a relevant target could be a bacterial enzyme or a protein involved in cancer progression.[6][7][8][9] For this protocol, we will use Dihydropteroate Synthase (DHPS) from Bacillus anthracis (PDB ID: 1TWW) as our example target. DHPS is a validated target for sulfonamide antibiotics, making it an excellent system for demonstrating a robust docking and validation workflow.[10]
The Computational Workflow: An Overview
A successful molecular docking study is not an isolated event but a multi-stage process. Each step is critical for the validity of the final result. The overall workflow is a systematic progression from data preparation to simulation and, finally, to interpretation.
Caption: General workflow for ligand-receptor docking simulations.
Detailed Protocols
The following protocols utilize freely available and widely adopted software tools, ensuring accessibility and reproducibility. We will use AutoDock Tools for preparation and AutoDock Vina for the docking simulation.[11]
Protocol 3.1: Receptor Preparation
Rationale: The raw crystal structure obtained from the Protein Data Bank (PDB) is not immediately ready for docking. It contains non-essential molecules (e.g., water, crystallization agents) and lacks hydrogen atoms, which are crucial for calculating interactions. This protocol cleans the structure and prepares it for the docking algorithm.[12][13][14]
Tools: UCSF Chimera or AutoDock Tools (ADT)
Steps:
-
Obtain the Structure: Download the PDB file for the target protein (e.g., 1TWW from RCSB PDB).
-
Clean the PDB File:
-
Load the PDB file into your visualization software.
-
Remove all water molecules. Expert Insight: While most water molecules are displaced by the ligand, specific "bridging" water molecules can be critical for binding. For an initial screen, removing all waters is standard practice. If structural data suggests a key water molecule, it can be retained and treated as part of the receptor.[15]
-
Remove any co-crystallized ligands and ions not essential for structural integrity or catalytic activity. In our example (1TWW), we would remove the co-crystallized inhibitor (AMPPD).[10]
-
If the protein is multimeric, retain only the chain(s) that form the binding site of interest.
-
-
Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens to the protein, ensuring that polar hydrogens are included. This is essential for defining hydrogen bonds.
-
Assign Charges: Compute and add partial charges to each atom. For AutoDock, Kollman charges are standard for proteins.[16]
-
Save in PDBQT Format: Save the prepared receptor file in the PDBQT format. This format is required by AutoDock Vina and includes atomic coordinates, partial charges (Q), and atom types (T).[17]
Protocol 3.2: Ligand Preparation
Rationale: The ligand's 3D structure, protonation state, and torsional flexibility must be correctly defined. An improperly prepared ligand will lead to inaccurate docking results.[18][19]
Tools: ChemDraw, Avogadro, Open Babel, AutoDock Tools (ADT)
Steps:
-
Obtain Ligand Structure:
-
Draw the 2D structure of this compound using software like ChemDraw.
-
Alternatively, search for the structure in databases like PubChem and download the 3D SDF file.
-
-
Generate 3D Coordinates & Energy Minimize:
-
If starting from a 2D structure, convert it to 3D using a program like Avogadro or Open Babel.
-
Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy starting conformation.
-
-
Add Hydrogens and Assign Charges:
-
Load the 3D structure into AutoDock Tools.
-
Ensure the correct protonation state at physiological pH (typically ~7.4).
-
Compute and assign Gasteiger charges, which are standard for small molecules in AutoDock.[18]
-
-
Define Rotatable Bonds: AutoDock Tools will automatically detect rotatable bonds. This is critical for flexible ligand docking, allowing the algorithm to explore different conformations within the binding site.
-
Save in PDBQT Format: Save the final prepared ligand structure in the PDBQT format.
Protocol 3.3: Docking Execution with AutoDock Vina
Rationale: This protocol defines the search space for the docking simulation and runs the Vina algorithm. The "grid box" confines the search to the area of interest, increasing efficiency and accuracy.
Tools: AutoDock Tools (ADT), AutoDock Vina
Steps:
-
Identify the Binding Site:
-
Load the prepared receptor PDBQT file into ADT.
-
The binding site can be identified from the location of the co-crystallized ligand in the original PDB file or from published literature.[20]
-
-
Define the Grid Box:
-
In ADT, open the "Grid Box" tool.
-
Center the grid box on the identified binding site.
-
Adjust the dimensions of the box to encompass the entire active site, typically with a 4-5 Å buffer around where the ligand is expected to bind. Note the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).[11]
-
-
Create the Configuration File:
-
Create a text file named conf.txt.
-
Add the following parameters, replacing the file names and coordinates with your own:
-
-
Run the Vina Simulation:
-
Open a command line terminal.
-
Navigate to the directory containing your files.
-
Execute the following command (assuming vina.exe is in your system's PATH):[21] vina --config conf.txt
-
Results Analysis and Protocol Validation
Rationale: The output of a docking simulation is a set of predicted binding poses and associated scores. This raw data requires careful interpretation and, most importantly, validation to be considered trustworthy.[22][23]
Interpreting Docking Scores
AutoDock Vina provides a binding affinity score in kcal/mol. A more negative score indicates a stronger predicted binding affinity.[20] The output file (all_results.pdbqt) will contain multiple binding modes (typically 9 by default), ranked from best to worst score.
Table 1: Example Docking Results for this compound
| Binding Mode | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) |
| 1 | -8.5 | 0.000 |
| 2 | -8.2 | 1.35 |
| 3 | -7.9 | 2.18 |
| 4 | -7.7 | 1.95 |
| 5 | -7.5 | 3.41 |
Note: The Root Mean Square Deviation (RMSD) here compares each pose to the top-scoring pose. Low RMSD values among the top poses suggest convergence to a stable binding conformation.
Visualizing Binding Interactions
Tools: PyMOL, Discovery Studio Visualizer
-
Load the Results: Open your visualization software and load the receptor PDBQT file and the output PDBQT file (all_results.pdbqt).
-
Analyze the Best Pose: Focus on the top-scoring pose (Mode 1).
-
Identify Key Interactions: Examine the interactions between the ligand and the protein's active site residues. Look for:
-
Hydrogen Bonds: The tetrazole ring and nitro group are potential H-bond acceptors.
-
Hydrophobic Interactions: The phenyl ring can form hydrophobic contacts.
-
Pi-Pi Stacking: The aromatic rings of the ligand and residues like Phe, Tyr, or Trp may stack.
-
Electrostatic Interactions: Note interactions involving the charged groups.[20][24]
-
Protocol 4.3: Ensuring Trustworthiness via Protocol Validation
Rationale: To trust the predictions for your test ligand, you must first prove that your docking protocol can accurately reproduce known experimental data. The gold standard is to redock the co-crystallized (native) ligand into its receptor and compare the result to the experimental pose.[10][15][25]
Caption: Workflow for validating a molecular docking protocol.
Steps:
-
Prepare Native Ligand: Extract the co-crystallized ligand (AMPPD from 1TWW) from the original PDB file. Prepare it using the same method as in Protocol 3.2.
-
Dock Native Ligand: Use the exact same receptor file, grid box parameters, and Vina configuration file (conf.txt) to dock the prepared native ligand.
-
Calculate RMSD: Superimpose the top-scoring docked pose of the native ligand with the original crystal structure pose. Calculate the heavy-atom RMSD between the two.
-
Assess Validity: An RMSD value of ≤ 2.0 Å is generally considered a successful validation, indicating that the chosen docking parameters are reliable for this system.[26] If the RMSD is higher, the protocol may need refinement (e.g., adjusting the grid box size or position).[15]
Conclusion and Future Directions
This guide outlines a robust and scientifically sound workflow for the molecular docking of this compound. By following these detailed protocols, researchers can generate credible hypotheses about the binding mode and affinity of this compound against a chosen protein target. The emphasis on protocol validation ensures a high degree of confidence in the results.
Successful docking studies provide a strong foundation for further computational and experimental work, including:
-
Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding pose over time.
-
Binding Free Energy Calculations (e.g., MM/PBSA): To obtain a more accurate estimation of binding affinity.[15]
-
In Vitro Experimental Validation: To confirm the computational predictions through biological assays.[27]
Ultimately, this integrated computational approach serves to rationalize experimental design and accelerate the journey from a promising molecule to a potential therapeutic agent.
References
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- Hossain, S., et al. (n.d.). Overview of typical CADD workflow.
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- Al-Jumaili, A. A. H., et al. (2024). Preparation, Characterisation and Study of the Molecular Docking of Some Derivatives of the Tetrazole Ring and Evaluation of their Biological. World of Medicine: Journal of Biomedical Sciences.
- Al-Masoudi, N. A., et al. (n.d.). New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study. Arabian Journal of Chemistry.
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The Versatile Coordinator: Application Notes for 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole in Coordination Chemistry
These application notes serve as a detailed guide for researchers, scientists, and drug development professionals on the utilization of 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole as a versatile ligand in coordination chemistry. This document provides in-depth protocols for the synthesis of the ligand and its subsequent application in the formation of coordination polymers, alongside essential characterization techniques.
Introduction: The Significance of this compound
The tetrazole moiety is a cornerstone in medicinal and materials chemistry due to its unique electronic properties and its ability to act as a bioisostere for carboxylic acids.[1] In the realm of coordination chemistry, tetrazole-based ligands are of particular interest owing to their multidentate nature, allowing for the construction of diverse and robust metal-organic frameworks (MOFs) and coordination polymers.[2] The nitrogen-rich tetrazole ring can coordinate to metal ions in various modes, leading to fascinating structural topologies and functionalities.
The ligand this compound incorporates several key features:
-
The Tetrazole Ring: A versatile coordinating unit with multiple nitrogen donor atoms.
-
The Methylene Bridge: Provides flexibility, allowing the coordinating groups to orient themselves favorably around a metal center.
-
The 4-Nitrophenyl Group: A functional handle that can be used for further post-synthetic modification or to influence the electronic properties and packing of the resulting coordination complexes.
This guide will provide the necessary protocols to synthesize this valuable ligand and explore its potential in creating novel coordination compounds.
PART 1: Synthesis of this compound
The synthesis of this compound is achieved through a [3+2] cycloaddition reaction between 2-(4-nitrophenyl)acetonitrile and an azide source. This method is a well-established and efficient route to 5-substituted-1H-tetrazoles.
Experimental Protocol: Ligand Synthesis
Materials and Equipment:
-
2-(4-nitrophenyl)acetonitrile
-
Sodium azide (NaN₃) - Caution: Highly toxic and explosive upon shock or heating.
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for filtration and workup
-
Fume hood
Procedure: [2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-(4-nitrophenyl)acetonitrile (20 mmol), sodium azide (22 mmol), and ammonium chloride (22 mmol).
-
Solvent Addition: Under a fume hood, add 15 mL of N,N-dimethylformamide (DMF) to the flask.
-
Reaction: Heat the mixture to 120°C and stir for 20 hours. The reaction should be monitored by thin-layer chromatography (TLC) to assess the consumption of the starting nitrile.
-
Workup: After cooling the reaction mixture to room temperature, remove the solvent under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the desired this compound as a solid.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
PART 2: Application in Coordination Chemistry - Synthesis of Coordination Polymers
The deprotonated form of this compound can act as a versatile ligand, bridging multiple metal centers to form coordination polymers or MOFs. The following is a general protocol for the hydrothermal synthesis of a coordination polymer using this ligand. This method is widely applicable for the synthesis of various metal-organic frameworks.[3][4]
General Protocol: Hydrothermal Synthesis of a Coordination Polymer
Materials and Equipment:
-
This compound (synthesized as per the above protocol)
-
A suitable metal salt (e.g., Zinc nitrate hexahydrate, Cadmium nitrate tetrahydrate)
-
Deionized water
-
A suitable co-solvent (e.g., N,N-Dimethylformamide, Ethanol)
-
Teflon-lined stainless steel autoclave
-
Programmable oven
Procedure:
-
Reactant Mixture: In a Teflon liner for the autoclave, combine this compound (e.g., 0.1 mmol) and a metal salt (e.g., Zn(NO₃)₂·6H₂O, 0.1 mmol).
-
Solvent System: Add a mixture of deionized water and a co-solvent. A typical ratio would be 1:1 (v/v), with a total volume sufficient to fill approximately half of the Teflon liner (e.g., 5 mL of water and 5 mL of DMF).
-
pH Adjustment (Optional): The pH of the solution can be adjusted using a dilute acid or base to promote the desired coordination and crystal growth. This is an important parameter to optimize.
-
Sealing and Heating: Seal the Teflon liner inside the stainless steel autoclave and place it in a programmable oven.
-
Reaction Conditions: Heat the autoclave to a specific temperature (typically between 100-180°C) for a period of 1-3 days. The temperature and reaction time are critical parameters that will influence the final product and should be optimized.
-
Cooling: Allow the autoclave to cool slowly to room temperature. Slow cooling often promotes the formation of larger, higher-quality crystals.
-
Isolation and Washing: Carefully open the autoclave and collect the crystalline product by filtration. Wash the crystals with the mother liquor, followed by the co-solvent and finally with water to remove any unreacted starting materials.
-
Drying: Dry the product in air or in a desiccator.
Coordination Diagram
Caption: A schematic representation of the coordination of the tetrazole ligand to a metal center.
PART 3: Characterization of the Ligand and Coordination Polymers
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds.
Characterization Techniques
| Technique | Purpose | Expected Results for Ligand | Expected Results for Coordination Polymer |
| FT-IR Spectroscopy | To identify functional groups. | Characteristic peaks for the tetrazole ring (N-H, C=N, N-N stretches), the nitro group (NO₂ asymmetric and symmetric stretches), and the aromatic ring. | Shifts in the tetrazole ring vibrational frequencies upon coordination to the metal ion. Disappearance of the N-H stretch if deprotonated. |
| ¹H and ¹³C NMR Spectroscopy | To determine the chemical structure and purity of the ligand. | Resonances corresponding to the protons and carbons of the methylene bridge, the nitrophenyl group, and the tetrazole ring. | Not typically used for insoluble coordination polymers, but can be used for soluble discrete complexes. |
| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional atomic structure. | Provides bond lengths, bond angles, and crystal packing information for the ligand.[2] | Elucidates the coordination environment of the metal ion, the coordination mode of the ligand, and the overall network topology of the polymer. |
| Powder X-ray Diffraction (PXRD) | To confirm the phase purity of the bulk crystalline material. | A unique diffraction pattern for the crystalline ligand. | A unique diffraction pattern for the crystalline coordination polymer. Can be compared to the simulated pattern from single-crystal data to confirm bulk purity. |
| Thermogravimetric Analysis (TGA) | To assess thermal stability and solvent content. | Shows the decomposition temperature of the ligand. | Reveals the thermal stability of the coordination polymer and can indicate the loss of coordinated or guest solvent molecules. |
Conclusion and Future Outlook
The protocols detailed in these application notes provide a solid foundation for the synthesis and utilization of this compound in coordination chemistry. The versatility of this ligand, with its multiple coordination sites and functional handle, opens up numerous avenues for the rational design of novel metal-organic materials. Researchers are encouraged to explore variations in metal ions, co-ligands, and reaction conditions to generate new coordination polymers with tailored properties for applications in areas such as catalysis, gas storage and separation, sensing, and drug delivery. The nitro group on the phenyl ring, in particular, offers a reactive site for post-synthetic modification, further expanding the potential of the resulting materials.
References
-
Zhao, X., Dai, W., & Fu, D. (2010). 5-(4-Nitrobenzyl)-1H-1,2,3,4-tetrazole. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2989. [Link]
-
Chen, S., Chen, X., & Li, D. (2012). A series of coordination polymers based on a 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole ligand: synthesis, structure and properties. CrystEngComm, 14(18), 5891-5899. [Link]
-
Han, L., Qin, L., & Meng, X. (2013). Hydrothermal synthesis and structural characterization of metal–organic frameworks based on new tetradentate ligands. Dalton Transactions, 42(4), 1147-1154. [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]
-
Dai, W., & Fu, D. (2008). 5-(4-Methyl-3-nitrophenyl)-1H-tetrazole. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1339. [Link]
-
Dai, W., & Fu, D. (2008). 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1944. [Link]
-
Li, D., Zhang, J., & Chen, S. (2011). ((1H-tetrazol-5-yl) methyl) pyridine-based metal coordination complexes: in situ tetrazole synthesis, crystal structures, luminescence properties. CrystEngComm, 13(10), 3464-3472. [Link]
-
PubChem. (n.d.). 5-(4-Nitrophenyl)-1H-tetrazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Luo, J., et al. (2011). 5-(4-Chlorobenzyl)-1H-tetrazole. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2088. [Link]
-
Wang, X., et al. (2011). Hydrothermal synthesis, structures and magnetic studies of transition metal sulfates containing hydrazine. Inorganic Chemistry, 50(1), 144-154. [Link]
-
Tăbăcaru, A., et al. (2011). Pro-porous coordination polymers of the 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)-methyl)benzene ligand with late transition metals. Inorganic Chemistry, 50(22), 11506-11513. [Link]
-
Alias, M., Seewan, A. N., Khalil, S., & Shakir, C. (2014). Synthesis, Spectral Study and Theoretical Treatment of Some Transition Metal Complexes of 5-(4-Nitro Phenyl)-4-Amino-3-Mercapto Propenyl-1,2,4-Triazole Ligand. Al-Nahrain Journal of Science, 17(3), 69-80. [Link]
-
Patil, P., et al. (2014). Tetrazoles via Multicomponent Reactions. Molecules, 19(11), 18494–18515. [Link]
-
Slyvka, Y., et al. (2013). Copper(I) π-complexes with 5-(allylthio)-1-(4-chlorophenyl)-1H-tetrazole. Synthesis and crystal structure of 2·C2H5OH and [Cu3(C10H9ClN4S)Cl3]. Zeitschrift für Naturforschung B, 68(1), 1-8. [Link]
-
Li, Y., et al. (2022). Bifunctional tetrazole–carboxylate ligand based Zn(ii) complexes: synthesis and their excellent potential anticancer properties. RSC Advances, 12(51), 33261-33268. [Link]
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- 2. 5-(4-Nitrobenzyl)-1H-1,2,3,4-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrothermal synthesis and structural characterization of metal–organic frameworks based on new tetradentate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
improving yield and purity of 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole
Welcome to the technical support center for the synthesis and purification of 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important heterocyclic compound. Our approach moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Introduction: The Synthetic Landscape
The primary and most efficient route to synthesizing 5-substituted-1H-tetrazoles, including our target compound, is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[1][2][3] In this case, the reaction involves (4-nitrophenyl)acetonitrile and, most commonly, sodium azide (NaN₃). The reaction is typically facilitated by a catalyst to overcome the activation barrier associated with the cycloaddition.[4]
The overall reaction scheme is as follows:
Caption: General workflow for the synthesis of this compound.
This guide will address the common pitfalls and challenges associated with this synthesis, providing clear, actionable solutions in a question-and-answer format.
Frequently Asked Questions (FAQs)
This section covers high-level issues commonly encountered during the synthesis.
Q1: My reaction shows very low or no product yield. What are the primary causes?
A1: Low conversion is a frequent issue that can typically be traced back to one of four key areas: catalyst inefficiency, suboptimal reaction conditions, reactant quality, or inherent substrate reactivity.
-
Catalyst Choice: The activation of the nitrile group is crucial for the cycloaddition to proceed.[5] If you are using a mild Brønsted acid like ammonium chloride (NH₄Cl), the reaction may require harsh conditions and long reaction times.[6] Consider switching to a more potent Lewis acid catalyst, such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃), which are known to effectively activate the nitrile moiety.[7][8] Heterogeneous catalysts like silica sulfuric acid also offer high yields and simpler workup.[9][10]
-
Reaction Conditions: This reaction generally requires heat. High-boiling polar aprotic solvents like DMF or DMSO are preferred as they effectively dissolve the reactants and can reach the necessary temperatures (typically >100 °C).[8][11] If you are observing low yield at a certain temperature, consider increasing it or employing microwave irradiation, which can dramatically reduce reaction times and improve yields.[3][8]
-
Reagent Purity: Ensure your (4-nitrophenyl)acetonitrile is pure and your sodium azide has not degraded. Critically, the solvent (e.g., DMF) must be anhydrous, as water can lead to the hydrolysis of the nitrile to the corresponding amide or carboxylic acid, a common side reaction that consumes starting material.[12]
-
Safety with Azides: Always handle sodium azide with extreme care. It is highly toxic. When combined with acids (even weak Brønsted acids like NH₄Cl in the reaction), it can form the volatile, toxic, and explosive hydrazoic acid (HN₃).[6][13] All reactions and workups involving azides must be conducted in a well-ventilated fume hood.[6][14]
Q2: My final product is impure, even after initial workup. What are the likely contaminants?
A2: Impurities typically consist of unreacted starting materials, catalyst residues, and reaction byproducts.
-
Unreacted (4-nitrophenyl)acetonitrile: This is common with incomplete reactions. Its removal is a primary goal of purification.
-
Residual Sodium Azide: This is a critical safety concern. Azide can form explosive heavy metal salts, so its complete removal is mandatory.[13] Before the main workup, the reaction should be carefully quenched. A common method is the addition of a mild acid (like dilute HCl) in the fume hood to convert residual azide to hydrazoic acid, which is then partitioned into the aqueous phase during extraction.[14]
-
Hydrolysis Byproducts: As mentioned, (4-nitrophenyl)acetamide and (4-nitrophenyl)acetic acid can form if water is present. The acidic nature of the carboxylic acid byproduct means it will behave similarly to your tetrazole product during acid-base extraction, potentially co-precipitating.
-
Catalyst Residues: Metal salts used as catalysts (e.g., zinc salts) must be thoroughly removed during the aqueous workup.
Q3: How do I choose the best purification strategy for my crude product?
A3: The optimal purification strategy depends on the nature and quantity of the impurities. The acidic nature of the 1H-tetrazole ring (pKa is similar to that of a carboxylic acid) is a powerful tool for purification.[6][15]
Caption: Recommended purification workflow exploiting the acidic nature of the tetrazole.
-
Acid-Base Extraction: This is the most effective first step. Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Extract with a basic aqueous solution (e.g., 1M NaOH or NaHCO₃). Your acidic tetrazole will move into the aqueous layer as its sodium salt, while the unreacted nitrile and other neutral impurities remain in the organic layer. Separate the layers, wash the aqueous layer with fresh organic solvent to remove any residual impurities, and then carefully re-acidify the aqueous layer with cold dilute HCl until the product precipitates. Filter, wash with cold water, and dry.[15]
-
Recrystallization: If the product is still not pure enough after acid-base extraction, recrystallization is the next step. For similar 5-substituted tetrazoles, ethanol or ethanol/water mixtures are often effective.[16]
-
Column Chromatography: This should be a last resort, as tetrazoles can be tricky. They are often polar and can stick to silica gel.[16] If you must use chromatography, consider adding 0.5-1% acetic acid to your eluent system (e.g., ethyl acetate/hexane) to keep the tetrazole protonated and improve its mobility.
Troubleshooting Guide: Specific Scenarios
This section addresses specific experimental observations and provides targeted solutions.
| Issue / Observation | Potential Cause(s) | Recommended Action(s) |
| Low Yield with Significant Unreacted Starting Material | 1. Insufficient reaction time or temperature. 2. Ineffective catalyst. 3. Catalyst deactivation by moisture. | 1. Increase reaction time or temperature. Monitor by TLC. Consider switching to microwave heating.[8] 2. Screen different catalysts. Lewis acids like ZnBr₂ or heterogeneous catalysts often give higher conversions.[8][17] 3. Use anhydrous solvents and reagents. |
| Product "Oils Out" During Recrystallization | 1. The boiling point of the solvent is too high, or the solution is supersaturated. 2. Significant impurities are present, causing melting point depression. | 1. Allow the solution to cool much more slowly (e.g., by insulating the flask). 2. Try a different solvent or a mixed-solvent system with a lower boiling point. 3. Purify the crude material first using another method, like acid-base extraction, before attempting recrystallization.[16] |
| Product Sticks to Silica Gel During Column Chromatography | The acidic proton of the tetrazole is interacting strongly with the slightly acidic silica gel surface. | 1. Add a small amount (0.5-1%) of acetic acid to the mobile phase. This keeps the tetrazole protonated and reduces tailing/streaking. 2. Consider using reverse-phase (C18) chromatography as an alternative. |
| Broad or Inconsistent Melting Point of Final Product | Presence of impurities or residual solvent. | 1. Re-purify the product using the methods described above (recrystallization is often best for this). 2. Ensure the product is thoroughly dried under vacuum to remove any trapped solvent. |
| Formation of an Unexpected Byproduct | Nitrile hydrolysis due to adventitious water. | 1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. The primary hydrolysis byproduct, (4-nitrophenyl)acetic acid, can be separated via careful chromatography if it persists after acid-base workup. |
Validated Experimental Protocols
The following protocols are provided as a robust starting point for your experiments.
Protocol 1: Zinc-Catalyzed Synthesis
This protocol is based on well-established methods for zinc-catalyzed tetrazole synthesis, known for good yields and reliability.[5][7]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (4-nitrophenyl)acetonitrile (1.0 eq), sodium azide (1.5 eq), and anhydrous zinc chloride (1.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to create a solution with a concentration of approximately 0.5 M with respect to the nitrile.
-
Reaction: Heat the mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically takes 8-24 hours.
-
Quenching (Safety Step): Cool the reaction to room temperature. In a well-ventilated fume hood, slowly pour the reaction mixture into a beaker containing ice and dilute HCl (1 M). Stir for 30 minutes to ensure any residual azide is quenched.
-
Workup & Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
-
Purification: Proceed with the Acid-Base Extraction as detailed in the purification flowchart (Q3).
-
Final Steps: Dry the final solid product under high vacuum.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and extract with 1 M sodium hydroxide solution (2x). The product will move to the aqueous layer.
-
Wash: Combine the aqueous layers and wash with fresh ethyl acetate (1x) to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add cold 4 M HCl with stirring until the pH is ~1-2. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Drying: Dry the purified white to off-white solid in a vacuum oven.
References
-
Improved Synthesis of 5-substituted 1H-tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. PubMed. [Link]
-
Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. PubMed Central. [Link]
-
An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles. Thieme. [Link]
-
Undergraduate Organic Experiment: Tetrazole Formation by Microwave Heated (3 + 2) Cycloaddition in Aqueous Solution. ACS Publications. [Link]
-
Tetrazoles via Multicomponent Reactions. PubMed Central. [Link]
-
Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and. The Royal Society of Chemistry. [Link]
-
5-(4-Methyl-3-nitrophenyl)-1H-tetrazole. PubMed Central. [Link]
-
Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. MDPI. [Link]
-
Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. MDPI. [Link]
-
Large-scale synthesis of 5-phenyl-1H-tetrazole. ResearchGate. [Link]
-
Applications of Sodium Azide in the Synthesis of Tetrazines and Hydrolysis Reactions. University of Mississippi eGrove. [Link]
-
Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. PubMed Central. [Link]
-
Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2. SciELO South Africa. [Link]
- Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides.
-
Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]
-
tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]
-
Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. ResearchGate. [Link]
-
Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles. National Institutes of Health. [Link]
-
Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Sabinet. [Link]
-
Synthesis of 5-Substituted Tetrazoles: Reaction of Azide Salts with Organonitriles Catalyzed by Trialkylammonium Salts in Non-polar Media. ACS Publications. [Link]
-
Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile. RSC Publishing. [Link]
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- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
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- 10. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole
Welcome to the technical support guide for the synthesis of 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, with a focus on the identification and mitigation of side products, to help you improve yield, purity, and overall success in your synthetic endeavors.
Part 1: Frequently Asked Questions (FAQs)
Here are some of the common initial queries we receive regarding this synthesis.
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
A1: Low yields in this [3+2] cycloaddition are typically traced back to a few key factors:
-
Incomplete reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, inadequate temperature, or poor catalyst activity.
-
Side product formation: The most prevalent issue is the formation of side products, primarily the hydrolysis of the starting nitrile to 2-(4-nitrophenyl)acetamide.
-
Suboptimal workup: Product loss can occur during the aqueous workup and extraction phases if the pH is not carefully controlled, as the tetrazole product is acidic.
Q2: I see an unexpected spot on my TLC plate that is more polar than my starting material. What could it be?
A2: This is a classic indicator of the formation of 2-(4-nitrophenyl)acetamide , the amide hydrolysis byproduct. Amides are generally more polar than the corresponding nitriles and tetrazoles, causing them to have a lower Rf value on silica gel TLC plates. Unreacted 4-nitrophenylacetonitrile will be the least polar spot, followed by the desired tetrazole product, with the amide being the most polar.
Q3: Is the hydrazoic acid (HN3) generated in situ dangerous?
A3: Yes, hydrazoic acid is highly toxic and explosive. In reactions using sodium azide and a Brønsted acid (like ammonium chloride), HN3 is formed in situ.[1] It is crucial to perform the reaction in a well-ventilated fume hood and to never acidify the reaction mixture before ensuring all residual azide has been safely quenched.[1]
Part 2: Troubleshooting Guide: Common Side Products & Mitigation
This section provides a deep dive into the most common side product, its identification, mechanism of formation, and detailed protocols to prevent its occurrence.
Primary Side Product: 2-(4-nitrophenyl)acetamide
The hydrolysis of the starting material, 4-nitrophenylacetonitrile, to its corresponding amide is the most significant competing reaction that diminishes the yield of the desired tetrazole.
Distinguishing the product from the amide side product is straightforward with standard analytical techniques.
| Compound | TLC (Typical) | Key ¹H NMR Signals (DMSO-d₆) | Key IR Bands (cm⁻¹) |
| 5-[(4-nitrophenyl)methyl]-1H-tetrazole (Product) | Intermediate Polarity | ~4.4 ppm (s, 2H, -CH₂-), ~7.5 ppm (d, 2H, Ar-H), ~8.2 ppm (d, 2H, Ar-H), ~16.5 ppm (br s, 1H, N-H) | ~3100 (N-H), ~1590, 1450 (C=N, N=N), 1520 & 1350 (NO₂) |
| 2-(4-nitrophenyl)acetamide (Side Product) | High Polarity | ~3.5 ppm (s, 2H, -CH₂-), ~7.0 & ~7.5 ppm (2 x br s, 2H, -NH₂), ~7.5 ppm (d, 2H, Ar-H), ~8.2 ppm (d, 2H, Ar-H) | ~3350 & 3180 (N-H str), ~1660 (C=O, Amide I), 1520 & 1350 (NO₂) |
| 4-nitrophenylacetonitrile (Starting Material) | Low Polarity | ~4.2 ppm (s, 2H, -CH₂-), ~7.7 ppm (d, 2H, Ar-H), ~8.3 ppm (d, 2H, Ar-H) | ~2250 (C≡N), 1520 & 1350 (NO₂) |
Note: The exact chemical shifts (ppm) and wavenumbers (cm⁻¹) are predicted based on spectral data for closely related analogs. Actual values may vary slightly.[2][3][4]
The formation of the amide side product is a result of the nucleophilic attack of water on the nitrile carbon. This process is often inadvertently catalyzed by the reaction conditions.
Caption: Competing pathways in the synthesis.
Causality: The cycloaddition reaction requires activation of the nitrile group by a Lewis acid (e.g., ZnCl₂) or a Brønsted acid.[5][6] This activation, however, also makes the nitrile carbon more electrophilic and susceptible to nucleophilic attack by any trace water present in the reaction medium (e.g., in the solvent like DMF or from hygroscopic reagents). High reaction temperatures further accelerate this unwanted hydrolysis.
The key to preventing amide formation is rigorous exclusion of water.
Protocol 1: Rigorous Anhydrous Reaction Setup
This protocol details the steps to minimize water content in the reaction.
-
Glassware: Dry all glassware (reaction flask, condenser, magnetic stir bar) in an oven at >120 °C overnight and cool in a desiccator immediately before use.
-
Solvent: Use a freshly opened bottle of anhydrous DMF or distill the DMF from a suitable drying agent (e.g., CaH₂) under reduced pressure.
-
Reagents:
-
4-nitrophenylacetonitrile: Ensure it is dry. If it appears clumpy, it can be dissolved in a minimal amount of a dry, volatile solvent and re-dried under vacuum.
-
Sodium Azide (NaN₃): Dry in a vacuum oven at 60-80 °C for several hours before use.
-
Catalyst (e.g., ZnCl₂ or NH₄Cl): These salts can be highly hygroscopic. Purchase anhydrous grade and dry under high vacuum with gentle heating before use.
-
-
Assembly: Assemble the reaction apparatus under an inert atmosphere (Nitrogen or Argon). Use septa and introduce reagents via syringe or under a positive pressure of the inert gas.
-
Execution: Maintain the inert atmosphere throughout the entire reaction period.
Caption: Troubleshooting workflow for side product issues.
Part 3: Analytical & Purification Protocols
Even with optimized conditions, some side product formation may be unavoidable. The following protocols detail methods for purification.
Protocol 2: Purification by Recrystallization
Recrystallization is effective if the amide side product is present in minor quantities (<10%). The difference in polarity between the tetrazole and the more polar amide can be exploited.
-
Solvent Screening: The ideal solvent system will dissolve the crude product at high temperature but allow the desired tetrazole to crystallize upon cooling, while keeping the more polar amide impurity in the mother liquor. Common solvent systems to screen include:
-
Ethanol/Water
-
Isopropanol/Water
-
Ethyl Acetate/Hexane[7]
-
-
Procedure: a. Dissolve the crude solid in a minimum amount of the hot solvent (or the more polar solvent of a binary mixture). b. If using a binary mixture, add the less polar solvent (e.g., water or hexane) dropwise at high temperature until the solution becomes slightly cloudy. c. Add a few drops of the polar solvent to redissolve the solid and obtain a clear solution. d. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. e. Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum. f. Analyze the purity of the crystals and the mother liquor by TLC to assess the efficiency of the separation.
Protocol 3: Purification by Column Chromatography
For mixtures with significant amounts of amide impurity or other side products, column chromatography is the most effective method.[8][9]
-
Adsorbent: Standard silica gel (60-120 or 230-400 mesh) is appropriate.
-
Eluent System: A gradient of ethyl acetate in hexane or dichloromethane is typically effective.
-
Start with a low polarity mixture (e.g., 20-30% Ethyl Acetate in Hexane) to elute any non-polar impurities and unreacted nitrile.
-
Gradually increase the polarity (e.g., to 50-70% Ethyl Acetate) to elute the desired tetrazole product.
-
The highly polar amide side product will elute last, often requiring a higher percentage of ethyl acetate or the addition of a small amount of methanol.
-
-
Procedure: a. Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column. b. Dissolve the crude product in a minimum amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. c. After evaporating the solvent, carefully load the dry sample onto the top of the packed column. d. Begin elution with the low-polarity solvent system, collecting fractions and monitoring them by TLC. e. Once the desired product begins to elute, maintain or slightly increase the solvent polarity to ensure a clean separation. f. Combine the pure fractions containing the product and remove the solvent under reduced pressure.
References
-
ChemHelpASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment [Video]. YouTube. [Link]
-
Kokane, B. D., Varala, R., & Patil, S. G. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Growing Science. [Link]
-
Zamani, L., Mirjalili, B. B. F., Zomorodian, K., & Zomorodian, S. (2015). Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137. [Link]
-
Ghodsinia, S. S., & Akhlaghinia, B. (2015). Supplementary Information A rapid metal free synthesis of 5-substituted-1H-tetrazoles using cuttlebone as a natural high effective and low cost heterogeneous catalyst. RSC Advances. [Link]
-
Royal Society of Chemistry. (2014). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. [Link]
-
Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. [Link]
-
Hines, J. E., III, Deere, C. J., Vaddi, P., Kondati, R. R., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(3), x220277. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
ACS Publications. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. [Link]
-
University of Calgary. (n.d.). Column chromatography. [Link]
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-(4-Nitrophenyl)-1H-Tetrazole. PubChem. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. growingscience.com [growingscience.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
- 6. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. web.uvic.ca [web.uvic.ca]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole
As a Senior Application Scientist, this guide provides in-depth technical support for the purification of 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole via recrystallization. This document moves beyond a simple protocol to address the common challenges and nuanced decision-making required for achieving high purity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues researchers may encounter during the recrystallization of this compound.
Q1: What is the most suitable solvent for recrystallizing this compound?
Answer: Ethanol is an excellent starting choice for the recrystallization of many 5-substituted tetrazoles and nitroaromatic compounds.[1][2] The ideal solvent is one in which the target compound has high solubility at the solvent's boiling point but low solubility at low temperatures (e.g., 0-4 °C).[3] This differential solubility is crucial for maximizing recovery.
The polarity of the nitro group and the tetrazole ring suggests that polar protic solvents like ethanol or methanol are good candidates. For compounds that are excessively soluble in ethanol even when cold, a mixed solvent system, such as ethanol-water, can be effective. In this system, the compound is dissolved in the minimum amount of hot ethanol (the "good" solvent), and hot water (the "poor" solvent) is added dropwise until the solution becomes faintly cloudy (saturation point). A small amount of hot ethanol is then added to redissolve the solid, and the solution is allowed to cool.[3]
Q2: My compound "oiled out" during cooling instead of forming crystals. What happened and how can I fix it?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[4] This typically happens when the melting point of the compound is lower than the boiling point of the chosen solvent, or when a high concentration of impurities significantly depresses the melting point.[5][6] The resulting oil often traps impurities and rarely solidifies into pure crystals.
Solutions:
-
Re-heat and Dilute: Warm the mixture to re-dissolve the oil. Add a small amount of additional hot solvent (1-5% of the total volume) to lower the saturation temperature of the solution.[4]
-
Slow Down Cooling: Rapid cooling encourages oil formation. Allow the solution to cool to room temperature very slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool gradually. Very slow cooling provides the thermodynamic favorability for crystal lattice formation over amorphous oiling.[4]
-
Change Solvents: If the problem persists, the solvent's boiling point may be too high. Consider a solvent with a lower boiling point or switch to a mixed-solvent system.
Q3: The solution has cooled, but no crystals have formed. What should I do?
Answer: The absence of crystals upon cooling usually indicates that the solution is not supersaturated, or that the activation energy for nucleation has not been overcome.
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[5]
-
Seed Crystals: If available, add a single, pure crystal of the target compound to the cooled solution. This provides a template for crystallization.
-
-
Increase Concentration: Too much solvent may have been used initially.[4] Gently heat the solution to evaporate a portion of the solvent until the solution is more concentrated. Be careful not to evaporate too much, which could cause the product to crash out of solution rapidly. Allow the concentrated solution to cool slowly again.
-
Cool Further: If crystals still do not form at room temperature, place the flask in an ice-water bath to further decrease the solubility of your compound.[3] An ice-salt bath can be used for even lower temperatures.
Q4: My final yield of recrystallized product is very low. What are the likely causes?
Answer: A low yield is one of the most common frustrations in recrystallization. Several factors can contribute to this issue.[5][6]
Probable Causes & Solutions:
-
Excessive Solvent: Using too much solvent is the most frequent cause of low recovery, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[3] Solution: Next time, use the absolute minimum amount of boiling solvent required to fully dissolve the crude product.
-
Premature Crystallization: If performing a hot filtration to remove insoluble impurities, the compound may have crystallized on the filter paper or in the funnel stem. Solution: Use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during filtration.[5]
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product.[5] Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.
-
Inappropriate Solvent Choice: The solvent may be too effective, keeping a large portion of the compound dissolved even at low temperatures. Solution: Re-evaluate the solvent system. A different solvent or a mixed-solvent pair may be necessary.
Q5: Are there any specific safety precautions for handling this compound?
Answer: Yes. Both nitroaromatic and tetrazole compounds require careful handling.
-
Explosive Potential: Many high-nitrogen compounds, like tetrazoles, and polynitroaromatic compounds can be energetic materials and may be sensitive to shock, friction, or heat.[5][7] While this specific compound is not listed as a primary explosive, it is crucial to handle it with care. Avoid vigorous scraping or grinding of the dry material.
-
Toxicity: Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Heating: When heating solutions, always use a water bath, oil bath, or heating mantle connected to a temperature controller. Never heat directly on a hot plate, as this can cause bumping and potential superheating.
Troubleshooting Summary Table
| Problem | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out" | 1. Melting point of compound is below the solvent's boiling point.[6]2. High concentration of impurities. | 1. Re-heat to dissolve the oil, add a small amount of extra solvent, and cool very slowly.[4]2. Consider a different solvent with a lower boiling point. |
| No Crystal Formation | 1. Solution is not supersaturated (too much solvent used).[4]2. Nucleation barrier not overcome. | 1. Induce crystallization by scratching the flask or adding a seed crystal.[5]2. Evaporate some solvent to increase concentration and re-cool.3. Cool the solution in an ice bath. |
| Low Yield | 1. Too much solvent was used during dissolution.[3]2. Premature crystallization during hot filtration.3. Washing collected crystals with solvent that was not ice-cold.[5] | 1. Use the minimum amount of hot solvent necessary for dissolution.2. Pre-heat the filtration apparatus.3. Wash crystals with a minimal volume of ice-cold solvent. |
| Colored Product | 1. Colored impurities are co-crystallizing with the product.2. Thermal decomposition of the product. | 1. Add a very small amount of activated charcoal to the hot solution before filtration.[8]2. Avoid prolonged heating. |
Detailed Recrystallization Protocol
This protocol provides a step-by-step methodology for the purification of this compound.
1. Solvent Selection:
-
Place a small amount (approx. 20-30 mg) of the crude solid in a test tube.
-
Add the chosen solvent (e.g., ethanol) dropwise at room temperature. The solid should be largely insoluble.
-
Heat the test tube in a warm water bath. The solid should dissolve completely.
-
Cool the test tube in an ice bath. A large quantity of crystals should form. If this behavior is observed, the solvent is suitable.[3]
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask (the conical shape reduces solvent evaporation).
-
Add a boiling chip and place the flask on a heating source.
-
Add the minimum amount of the recrystallization solvent to just cover the solid. Bring the solvent to a gentle boil.
-
Continue adding small portions of hot solvent, allowing the solution to return to a boil between additions, until the solid has just completely dissolved.[8] Adding excess solvent will reduce your final yield.
3. Hot Filtration (if necessary):
-
If insoluble impurities (e.g., dust, inorganic salts) or colored impurities (requiring charcoal treatment) are present, a hot gravity filtration is required.
-
Place a piece of fluted filter paper in a stemless or short-stemmed funnel.
-
Pre-heat the funnel and a clean receiving Erlenmeyer flask by placing them on top of a beaker of boiling water or in an oven.
-
Pour the hot solution through the fluted filter paper quickly to minimize crystallization in the funnel.
4. Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass and set it on a surface where it will not be disturbed.
-
Allow the solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals. Rapid cooling ("crashing out") can trap impurities.[6]
-
Once the flask has reached room temperature and crystal growth appears to be complete, place it in an ice-water bath for at least 15-20 minutes to maximize the yield.
5. Crystal Collection and Washing:
-
Set up a Büchner funnel with a piece of filter paper that fits flatly inside. Place it on a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of the ice-cold recrystallization solvent to ensure it seals against the funnel.
-
Swirl the crystallized mixture to create a slurry and pour it into the center of the Büchner funnel.
-
Once the solvent has been pulled through, wash the crystals with a very small amount of ice-cold solvent to rinse away any remaining soluble impurities.[5]
6. Drying:
-
Leave the vacuum on for several minutes to pull air through the crystals, which will help to dry them.
-
Transfer the crystalline product to a pre-weighed watch glass and allow it to air-dry completely. For higher boiling point solvents, drying in a vacuum oven (at a temperature well below the compound's melting point) may be necessary.
-
Once dry, weigh the purified product and calculate the percent recovery. Determine the melting point to assess purity.
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
References
- Benchchem. (n.d.). Solvent selection for effective recrystallization of nitroaromatic compounds.
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Available from: [Link]
-
Li, Z., et al. (n.d.). Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile. Organic & Biomolecular Chemistry. Available from: [Link]
- Thota, S., et al. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). ChemistrySelect, 4(25), 7413-7427.
- Roh, J., Vávrová, K., & Hrabálek, A. (2012). Synthesis and Functionalization of 5-Substituted Tetrazoles. European Journal of Organic Chemistry, 2012(31), 6101-6118.
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Organic Chemistry Portal. Available from: [Link]
- Ramezani, A., et al. (2025). Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(II)
-
Al-Issa, S. A., et al. (n.d.). Synthesis of liquid crystals materials derived from oxadiazole, isoxazole and tetrazole heterocycles. Arkat USA. Available from: [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). Recrystallization. Retrieved from [Link]
-
LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
- Ziarani, G. M., et al. (2015). Effect of solvent on the synthesis of 5-phenyl 1H-tetrazole.
-
Hu, B., et al. (2007). 5-(4-Methyl-3-nitrophenyl)-1H-tetrazole. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4607. Available from: [Link]
-
Sciencemadness.org. (n.d.). Tetrazoles. Retrieved from [Link]
- Ramezani, A., et al. (2025). Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst.
-
CAS. (n.d.). 5-(Methylthio)-1-(4-nitrophenyl)-1H-tetrazole. CAS Common Chemistry. Retrieved from [Link]
- YouTube. (2024).
-
PubChem. (n.d.). 5-(4-Nitrophenyl)-1H-Tetrazole. Retrieved from [Link]
- Siddiqui, H. L., et al. (2018).
- Nasrollahzadeh, M., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137.
-
Hu, B., et al. (2008). 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1944. Available from: [Link]
- ResearchGate. (2025). Study on Synthesis and Reactivity of 5-Nitro-2H-tetrazole and Crystal Structrue of Some Products.
Sources
- 1. Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu( ii ) immobilized on nanodiamond@folic acid catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03496E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sciencemadness.org [sciencemadness.org]
- 8. Recrystallization [sites.pitt.edu]
Technical Support Center: N-Alkylation of 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole
Welcome to the technical support guide for the N-alkylation of 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this specific transformation. My goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively. The inherent challenges of this reaction, primarily revolving around regioselectivity, stem from the unique electronic and steric properties of the substrate.
The tetrazole ring is an ambident nucleophile. Upon deprotonation, the resulting anion has significant electron density on both the N1 and N2 nitrogen atoms, leading to the potential formation of two distinct regioisomers upon reaction with an electrophile. The primary challenge in the alkylation of 5-substituted-1H-tetrazoles is controlling the reaction to favor one isomer over the other.[1][2] The 5-[(4-nitrophenyl)methyl] substituent introduces a strong electron-withdrawing group (EWG) via the phenyl ring, which significantly influences the electronic properties of the tetrazole system. This guide will address the most common issues encountered and provide field-tested solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my N-alkylation reaction producing a mixture of two isomers?
This is the most fundamental challenge. The tetrazolate anion, formed after deprotonation of the N-H proton, is an ambident nucleophile. Alkylation can occur at either the N1 or N2 position, yielding 1,5- and 2,5-disubstituted tetrazoles, respectively. The ratio of these isomers is not random; it is dictated by a combination of electronic and steric factors, as well as reaction conditions.[3] For your specific molecule, the strongly electron-withdrawing 4-nitrophenyl group tends to increase the proportion of the N2-alkylated product.[3]
Caption: N-Alkylation pathway showing the formation of N1 and N2 regioisomers.
Q2: Which factors have the greatest impact on the N1 vs. N2 selectivity?
Several interdependent factors control the isomeric ratio. Understanding them is key to directing the reaction toward your desired product.
-
Solvent: Polar aprotic solvents like DMF or DMSO solvate the cation from the base, creating a "freer" tetrazolate anion. This often favors reaction at the more nucleophilic N2 position. Less polar solvents like THF can promote the formation of ion pairs between the cation and the anion, which can sterically hinder the N2 position and lead to more N1 product.[4]
-
Base/Counter-ion: The nature of the cation from the base (e.g., Li+, Na+, K+, Cs+) is critical. Smaller, "harder" cations like Li+ coordinate more tightly to the N1-N2 region of the anion, sterically blocking the N2 position and favoring N1 alkylation. Larger, "softer" cations like Cs+ coordinate less tightly, leaving the N2 position more accessible.[5][6]
-
Alkylating Agent (Electrophile): The steric bulk of the alkylating agent (R-X) plays a major role. Bulky electrophiles will preferentially attack the less sterically hindered N1 position. The nature of the leaving group (e.g., I > Br > Cl > OTs) also influences reactivity.
-
Temperature: Higher temperatures often decrease selectivity, providing enough energy to overcome the activation barrier for the formation of the minor isomer. In general, strengthening the electron-withdrawing properties of the 5-substituent tends to increase the fraction of the N2 isomer.[3]
Q3: My reaction is very slow or gives a low yield. What are the likely causes?
Low conversion can be traced back to several issues:
-
Insufficient Deprotonation: The pKa of 5-substituted 1H-tetrazoles is comparable to that of carboxylic acids (pKa ≈ 4-5).[7] While common bases like K₂CO₃ or Cs₂CO₃ are often sufficient, a stronger base like NaH might be required, especially if your solvent or starting material is not perfectly dry.
-
Poor Nucleophilicity: The strong electron-withdrawing effect of the 4-nitrophenyl group reduces the electron density on the tetrazole ring, making the corresponding anion less nucleophilic than tetrazolates with electron-donating groups.
-
Unreactive Electrophile: If you are using a less reactive alkylating agent, such as an alkyl chloride, the reaction may require more forcing conditions (higher temperature, longer reaction time) or a switch to a more reactive agent like an alkyl iodide or triflate.
-
Starting Material Instability: While generally stable, the nitroaromatic group could potentially undergo side reactions if overly harsh conditions or incompatible reagents are used. Always check the stability of your starting material under the planned reaction conditions with a preliminary TLC analysis.
Q4: How can I reliably distinguish between the N1 and N2 alkylated isomers?
Unambiguous characterization is crucial. The most powerful tool is NMR spectroscopy.
-
¹³C NMR: The chemical shift of the single carbon atom in the tetrazole ring is highly diagnostic. The carbon in the N2-isomer is typically found significantly downfield (by 9-12 ppm) compared to the corresponding carbon in the N1-isomer.[7][8]
-
¹H NMR: The chemical shifts of the protons on the newly introduced alkyl group, and particularly the benzylic CH₂ protons of the starting backbone, will be different. For the N1 isomer, the CH₂ protons are adjacent to the N1 of the ring, while for the N2 isomer, they are adjacent to the C5. This difference in electronic environment leads to distinct chemical shifts.
-
2D NMR (HMBC/NOESY): For complex structures, Heteronuclear Multiple Bond Correlation (HMBC) can show correlations between the protons on the alkyl group and the tetrazole ring carbon, confirming the point of attachment. Nuclear Overhauser Effect Spectroscopy (NOESY) can show through-space correlations that help elucidate the 3D structure and confirm the isomer.
Troubleshooting Guide
This section provides a systematic approach to resolving common experimental failures.
Problem 1: Poor or Undesired Regioselectivity
Your reaction yields a mixture of isomers, with the undesired one being the major product.
Sources
- 1. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation | CoLab [colab.ws]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Solubility of 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole
Prepared by: Senior Application Scientist, Chemical Synthesis & Drug Discovery Division
This guide is designed for researchers, medicinal chemists, and drug development professionals encountering solubility challenges with 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole. The unique bifunctional nature of this molecule—possessing both a highly polar, acidic tetrazole ring and a bulky, relatively nonpolar nitrophenylmethyl group—presents specific dissolution hurdles. This document provides a logical, experience-driven framework for diagnosing and overcoming these issues.
Section 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses the most common initial queries and explains the underlying chemical principles governing the compound's solubility.
Q1: What are the expected solubility characteristics of this compound based on its structure?
A1: The solubility profile is complex due to competing structural features.
-
The 1H-Tetrazole Ring: This moiety is highly polar and acidic, with a pKa generally in the range of 4.8-4.9, comparable to that of carboxylic acids.[1][2] This acidity is the most critical factor for chemical manipulation of its solubility. The four nitrogen atoms act as hydrogen bond acceptors, while the N-H bond is a hydrogen bond donor.[3]
-
The (4-nitrophenyl)methyl Group: This part of the molecule contributes significant nonpolar character from the benzene ring and the methylene bridge, which tends to decrease solubility in polar solvents like water. The nitro group (NO₂) is strongly electron-withdrawing and polar, but its contribution is often outweighed by the bulk of the aromatic system.
Based on this, you should expect:
-
Poor solubility in nonpolar solvents (e.g., hexane, toluene).
-
Poor to sparingly soluble in moderately polar solvents (e.g., ethyl acetate, dichloromethane).
-
Good solubility in highly polar aprotic solvents (e.g., DMSO, DMF) which can effectively solvate both parts of the molecule.[4]
-
Highly pH-dependent solubility in polar protic solvents (e.g., water, ethanol, methanol).
Q2: My compound won't dissolve in standard lab solvents like ethanol or acetone. What is the most reliable solvent to use?
A2: For ensuring complete dissolution, especially for creating stock solutions, Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are the solvents of choice.[1][4]
-
Causality: These are powerful, polar aprotic solvents. Their strong dipole moments effectively disrupt the crystal lattice of your compound. They can solvate the polar tetrazole and nitro groups while also accommodating the nonpolar phenyl ring through favorable dipole-induced dipole interactions. For many tetrazole derivatives, these solvents are used as a last resort when others fail.[5]
Q3: Why is the compound insoluble in water but might dissolve in a basic aqueous solution?
A3: This behavior is a direct consequence of the tetrazole ring's acidity.
-
Mechanism: In neutral water, the compound exists in its protonated, neutral form, which is not polar enough to overcome the energy penalty of dissolving. However, by adding a base (e.g., NaOH, NaHCO₃, or an amine base like triethylamine), you deprotonate the acidic N-H on the tetrazole ring. This forms an anionic tetrazolate salt. This ionic salt is vastly more polar than the neutral parent molecule and is readily solvated by water, leading to a dramatic increase in solubility.[6] This principle is fundamental to handling acidic organic compounds.
Q4: I'm considering heating the mixture to force dissolution. Are there any risks?
A4: Yes, heating should be approached with caution.
-
Benefit: Gently heating will increase the kinetic energy of the solvent molecules, generally leading to higher solubility.[7]
-
Risks:
-
Decomposition: Tetrazole-containing compounds, particularly those with nitro groups, can be thermally sensitive. The tetrazole ring itself can decompose at high temperatures, releasing nitrogen gas.[2][8] Always check the compound's melting point with decomposition (for the related 5-(4-nitrophenyl)-1H-tetrazole, this is ~223°C[4]). It is advisable to stay well below this temperature.
-
Supersaturation: If you dissolve the compound at a high temperature and then cool it to room temperature for an experiment, it may form a supersaturated solution and crash out unexpectedly, leading to inaccurate results.
-
Q5: The compound dissolves when I add a co-solvent like DMSO, but it precipitates when I add my aqueous reaction buffer. Why?
A5: This is a common issue known as "crashing out" and occurs when the overall polarity of the solvent system is drastically changed.
-
Explanation: Your compound is soluble in the initial organic co-solvent (e.g., 100% DMSO). When you add a large volume of an aqueous buffer (an "anti-solvent"), the final solvent mixture may no longer be polar aprotic enough to keep the compound dissolved. The water molecules will preferentially interact with each other and the highly polar DMSO, effectively "squeezing out" the less polar organic solute and causing it to precipitate.[7] To avoid this, ensure the final concentration of the organic co-solvent in your assay is low (typically <1-5%) but still sufficient to maintain solubility at your target concentration.
Section 2: Systematic Troubleshooting Workflow
When facing a solubility issue, a systematic approach is more effective than random solvent testing. The following workflow provides a logical path from problem identification to resolution.
Caption: Logical workflow for troubleshooting solubility issues.
Section 3: Standard Operating Procedures (SOPs)
These protocols provide detailed, step-by-step instructions for assessing and improving solubility.
SOP 1: Rapid Qualitative Solubility Screening
Objective: To quickly identify a suitable class of solvents for your compound.
Methodology:
-
Preparation: Aliquot approximately 1-2 mg of this compound into several labeled glass vials.
-
Solvent Addition: To the first vial, add the chosen solvent (see Table 2 for suggestions) dropwise, starting with 100 µL.
-
Agitation: Vigorously vortex the vial for 30-60 seconds at room temperature.
-
Observation: Visually inspect the vial against a dark background.
-
Soluble: The solution is completely clear with no visible solid particles.
-
Sparingly Soluble: The solution is hazy or a significant amount of solid remains.
-
Insoluble: The solid material shows no signs of dissolving.
-
-
Iteration: If the compound is insoluble, add another 100 µL of solvent and repeat steps 3-4, up to a total volume of 1 mL.
-
Documentation: Record the results (Soluble, Sparingly, Insoluble) and the approximate concentration if dissolution occurred (e.g., "Soluble at >2 mg/mL").
-
Repeat: Repeat the process for each solvent you wish to test.
SOP 2: Solubility Enhancement via pH Modification
Objective: To solubilize the compound in a polar protic solvent by forming its conjugate base salt.
Methodology:
-
Suspension: Create a suspension of the compound in the desired polar protic solvent (e.g., water, ethanol) at your target concentration (e.g., 5 mg/mL). The compound will likely be insoluble.
-
Base Selection: Prepare a 1 M solution of a suitable base. For aqueous solutions, use Sodium Hydroxide (NaOH). For organic solvents like ethanol, a strong organic base like 1,8-Diazabicycloundec-7-ene (DBU) or a milder one like Triethylamine (TEA) can be used.
-
Titration: Add the base solution dropwise to the stirring suspension.
-
Observation: Continue adding the base while monitoring for dissolution. The solid should begin to dissolve as the tetrazolate salt is formed. The solution may turn slightly yellow.
-
Endpoint: Stop adding base once the solution becomes completely clear. Avoid adding a large excess of base.
-
Validation (Trustworthiness Check): To confirm that dissolution was due to salt formation, take a small aliquot of the clear solution and add a few drops of a 1 M acid solution (e.g., HCl). The original, neutral compound should precipitate out of the solution, validating the mechanism.
SOP 3: Enhancing Solubility with a Co-Solvent System
Objective: To dissolve the compound in a solvent of moderate polarity using a minimal amount of a strong co-solvent.
Methodology:
-
Initial Dissolution: Weigh the required amount of your compound into a vial. Add the smallest possible volume of DMSO or DMF to completely dissolve it (e.g., 20-50 µL).
-
Primary Solvent: In a separate vessel, measure out the bulk of your primary solvent (e.g., acetonitrile, ethanol).
-
Addition: While vigorously stirring the primary solvent, use a pipette to slowly add the concentrated DMSO/DMF solution dropwise.[7]
-
Observation: Monitor the solution for any signs of precipitation (haziness). If the solution remains clear, the co-solvent method is successful.
-
Note: The final percentage of the co-solvent should be kept as low as possible (ideally <5% v/v) to avoid significantly altering the properties of the primary solvent.[7]
Section 4: Data & Reference Tables
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Insoluble | Cannot overcome the high crystal lattice energy and cannot solvate the polar tetrazole and nitro groups. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Sparingly Soluble | May partially dissolve the compound, but likely insufficient to achieve high concentrations. |
| High-Polarity Aprotic | DMSO, DMF | Soluble | Recommended. Strong dipoles effectively solvate all parts of the molecule.[4] |
| Polar Protic | Water, Methanol, Ethanol | Insoluble (Neutral pH) | Strong solvent-solvent hydrogen bonding (e.g., in water) excludes the nonpolar part of the molecule. |
| Basic Protic | Aq. NaOH, Ethanolic TEA | Soluble | Recommended. Forms a highly polar and soluble tetrazolate salt. |
Table 2: Common Organic Solvents for Screening (Ranked by Polarity)
| Solvent | Polarity Index | Class |
| n-Hexane | 0.1 | Nonpolar |
| Toluene | 2.4 | Nonpolar |
| Diethyl Ether | 2.8 | Nonpolar |
| Dichloromethane (DCM) | 3.1 | Polar Aprotic |
| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic |
| Acetone | 5.1 | Polar Aprotic |
| Acetonitrile (ACN) | 5.8 | Polar Aprotic |
| N,N-Dimethylformamide (DMF) | 6.4 | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic |
| Ethanol | 4.3 | Polar Protic |
| Methanol | 5.1 | Polar Protic |
| Water | 10.2 | Polar Protic |
Section 5: Visual Guide to pH-Mediated Solubility
The diagram below illustrates the chemical equilibrium that is exploited to enhance the solubility of your acidic compound.
Caption: Equilibrium between the insoluble neutral form and the soluble anionic salt form.
References
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]
-
Quora. (2017). How can you determine the solubility of organic compounds?. [Link]
-
Chemeurope.com. (2024). Solubility test for Organic Compounds. [Link]
-
Al-Masoudi, N. A., & Al-Salihi, N. J. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 11, 1353138. [Link]
-
ResearchGate. (2022). (PDF) Tetrazoles: Synthesis and Biological Activity. [Link]
-
ResearchGate. (2009). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. [Link]
-
CORE. (n.d.). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. [Link]
-
University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Al-Hourani, B. J. (2020). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 25(13), 3054. [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. [Link]
-
Xiong, R.-G., et al. (2007). 5-(4-Methyl-3-nitrophenyl)-1H-tetrazole. Acta Crystallographica Section E, 63(Pt 11), o4269. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-(4-Nitrophenyl)-1H-Tetrazole. PubChem. [Link]
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Taylor & Francis. (n.d.). Tetrazole – Knowledge and References. [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]
-
CAS Common Chemistry. (n.d.). 5-(Methylthio)-1-(4-nitrophenyl)-1H-tetrazole. [Link]
-
ResearchGate. (2024). RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. [Link]
-
Bergström, C. A., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Current Drug Discovery Technologies, 7(4), 248–263. [Link]
-
Longdom Publishing. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Drug Designing and Research, 1(1). [Link]
-
Chemistry Stack Exchange. (2014). Extraction of a pyridine tetrazole from the aqueous phase. [Link]
-
Bergström, C. A., & Holm, R. (2020). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. ADMET & DMPK, 8(3), 173–178. [Link]
-
ResearchGate. (2016). Effect of solvent on the synthesis of 5-phenyl 1H-tetrazole. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. [Link]
-
Sciencemadness.org. (n.d.). tetrazoles(english).pdf. [Link]
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Technical Support Center: Scale-Up Synthesis of 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole
Welcome to the technical support resource for the scale-up synthesis of 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole. This guide is designed for researchers, process chemists, and drug development professionals. It moves beyond a simple recitation of steps to address the critical "why" behind procedural choices, focusing on safety, scalability, and troubleshooting common issues encountered in a non-academic setting. The synthesis of tetrazoles, particularly those bearing energetic functional groups like the nitrophenyl moiety, requires a heightened level of awareness regarding potential hazards and reaction control, especially when transitioning from bench to pilot scale.
The primary and most industrially viable route to this and other 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[1][2] This guide will focus on the reaction of 4-nitrophenylacetonitrile with sodium azide, a common and cost-effective reagent.
Section 1: The Critical Foundation: Safety in Azide Chemistry at Scale
The use of sodium azide (NaN₃) is the single greatest hazard in this process. Its high toxicity and the potential to form explosive compounds necessitate a "safety-first" culture and meticulous planning.[3][4] Ingestion of as little as 100-200 mg can be life-threatening, and it is readily absorbed through the skin.[4] The primary operational risk, however, stems from the in situ formation of hydrazoic acid (HN₃) and the potential for generating shock-sensitive heavy metal azides.[5][6]
Frequently Asked Questions: Azide Safety
Q1: What are the primary hazards of using sodium azide in large quantities and how can they be mitigated?
A1: The two paramount hazards are extreme toxicity and explosion risk .
-
Toxicity: Sodium azide is highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[4] It functions by inhibiting cytochrome oxidase, similar to cyanide.[3]
-
Explosion Hazard: Solid sodium azide can decompose violently if heated above 275 °C or subjected to shock.[7][8] More critically, it reacts with many metals—especially lead and copper, often found in plumbing—to form highly shock-sensitive and explosive heavy metal azides.[5][6] It also reacts with acids to form the highly toxic, volatile, and explosive hydrazoic acid (HN₃).[3][4]
-
Mitigation: Never use metal spatulas for handling solid NaN₃; use plastic or ceramic instead.[4][8] Ensure all reaction vessels and transfer lines are free of incompatible metals. Crucially, never dispose of azide-containing solutions down the drain.[5][8] All azide waste must be quenched chemically before disposal.
-
Q2: How can the formation of hazardous hydrazoic acid (HN₃) be controlled during the reaction and work-up?
A2: Hydrazoic acid formation is a primary concern, especially during the acidic work-up required to protonate the tetrazolate anion.
-
During Reaction: The reaction is typically run under neutral or slightly basic conditions. Some catalytic systems, like the use of zinc salts in water, maintain a slightly alkaline pH, which minimizes the release of HN₃ even at elevated temperatures.[9]
-
During Work-up: The acidification step must be performed with extreme caution. The reaction mixture should be well-chilled in an ice bath and the acid (e.g., dilute HCl) must be added slowly and in a controlled manner within a fume hood to manage the exotherm and the evolution of gaseous HN₃.[3] Adequate headspace in the reactor is essential.
Q3: What is the correct procedure for quenching unreacted sodium azide on a large scale?
A3: Quenching is a non-negotiable safety step. Excess sodium azide can be effectively destroyed using nitrous acid, which is generated in situ from sodium nitrite and an acid.[8][10]
Protocol: Quenching of Aqueous Sodium Azide Waste
-
Preparation: Perform this procedure in a well-ventilated chemical fume hood. Ensure the aqueous azide waste solution is cooled in an ice bath and is being stirred mechanically.
-
Acidification: Slowly add a 20% aqueous solution of sodium nitrite to the azide solution. A significant excess of sodium nitrite should be used (e.g., ~1.5 g of NaNO₂ for every 1 g of NaN₃).[8]
-
Neutralization: While stirring vigorously, slowly add dilute hydrochloric acid (or sulfuric acid). You will observe gas evolution (nitrogen oxides and N₂). Continue adding acid until the solution is acidic (test with pH paper).
-
Confirmation: Stir the mixture for at least one hour after the final addition of acid. To test for the presence of residual azide, a starch-iodide paper test can be used; a blue-black color indicates the presence of azide and requires further addition of nitrous acid.
-
Disposal: Once the quench is complete and confirmed, neutralize the solution with a base (e.g., NaOH) before disposing of it as hazardous waste according to institutional guidelines.[8]
Section 2: Navigating the Synthesis - Parameters and Troubleshooting
The core of the synthesis is the cycloaddition of 4-nitrophenylacetonitrile and sodium azide. While the reaction appears straightforward, scaling up introduces challenges related to reaction rates, heat transfer, and impurity profiles.
Workflow for Scale-Up Synthesis
Caption: High-level workflow for the scale-up synthesis process.
Frequently Asked Questions: Reaction Optimization
Q4: Which catalyst system is recommended for the scale-up of this [3+2] cycloaddition?
A4: The choice of catalyst is a trade-off between reaction efficiency, cost, safety, and ease of removal. For this compound, several systems are viable.
| Catalyst System | Advantages for Scale-Up | Disadvantages for Scale-Up |
| Zinc Salts (e.g., ZnBr₂, ZnCl₂) | Highly effective, well-documented.[9][11] Can be used in water, improving the safety profile by minimizing HN₃ release.[9] Relatively inexpensive. | Residual zinc can be difficult to remove from the final product, which is a major concern for pharmaceutical applications. Requires chelation or specialized purification steps. |
| Amine Salts (e.g., Et₃N·HCl, Pyridine·HCl) | Metal-free, avoiding heavy metal contamination issues.[1] Cost-effective and readily available. | Often requires higher temperatures and longer reaction times compared to metal catalysts. Can complicate work-up due to the solubility of the amine salt. |
| Silica Sulfuric Acid | Heterogeneous catalyst that is easily filtered off post-reaction, simplifying purification.[12] High-yielding and cost-effective. | May require specific reaction conditions (e.g., refluxing DMF) that are energy-intensive at scale. Catalyst lifetime and reusability at scale need validation. |
| Nanocatalysts (e.g., Fe₃O₄-based) | Offer high efficiency, selectivity, and potential for recyclability.[13][14] | Higher initial cost. Long-term stability and potential for metal leaching must be rigorously evaluated for pharmaceutical production. |
Recommendation for Scale-Up: For initial scale-up where metal contamination is a concern, an amine salt-catalyzed system in a high-boiling solvent like DMSO or NMP is often a robust starting point.[1] If metal catalysts are acceptable, the zinc bromide in water method developed by Sharpless and co-workers is an excellent, safer alternative.[9]
Q5: My reaction is proceeding very slowly or has stalled. What are the likely causes?
A5: Several factors can lead to a sluggish reaction:
-
Insufficient Temperature: This cycloaddition is thermally driven and often requires temperatures >100 °C.[15] Ensure your reactor's internal temperature is at the target, accounting for heat loss at scale.
-
Poor Solubility: Ensure all reagents, particularly the sodium azide, are sufficiently soluble in the chosen solvent system at the reaction temperature. Inadequate agitation can lead to poor mixing and mass transfer limitations.
-
Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting materials or solvent. Ensure high-purity reagents are used.
-
Particle Size of NaN₃: The surface area of the sodium azide can impact its dissolution rate and reactivity. Using a grade with appropriate particle size is important.
Q6: I am observing significant impurity formation. What are the potential side reactions?
A6: While this reaction is generally clean, side products can arise, especially under harsh conditions.
-
Decomposition: Both the tetrazole ring and the nitro group are energetic. Prolonged reaction times at very high temperatures (>150-160 °C) can lead to thermal decomposition.[16][17]
-
Reactions involving the Benzylic Protons: The protons on the CH₂ group are acidic and could potentially participate in side reactions, although this is less common under standard tetrazole formation conditions.
-
Starting Material Impurities: Impurities in the 4-nitrophenylacetonitrile will carry through and generate corresponding tetrazole impurities. Verify starting material purity by HPLC before starting the campaign.
Core Reaction Mechanism
Caption: The catalyzed [3+2] azide-nitrile cycloaddition mechanism.
Section 3: The Final Steps - Work-up and Purification
Successfully completing the reaction is only half the battle. Isolating a pure, stable product at scale presents its own set of challenges.
Frequently Asked Questions: Isolation & Purification
Q7: My product seems to be "oiling out" during recrystallization instead of forming crystals. What should I do?
A7: "Oiling out" is a common problem when impurities are present, as they depress the melting point of the product.[18]
-
Slow Down Cooling: Re-heat the solution to re-dissolve the oil, perhaps adding a small amount of additional solvent. Allow the solution to cool much more slowly. Insulating the vessel can help.
-
Change Solvent System: The chosen solvent may be too good, preventing the compound from crashing out cleanly. Try a binary solvent system. For example, dissolve the product in a good solvent (like ethanol or ethyl acetate) and slowly add a poor solvent (like hexanes or water) until turbidity is observed, then cool slowly.
-
Pre-purification: If oiling persists, the crude product may be too impure for effective recrystallization. Consider a quick filtration through a plug of silica gel to remove baseline impurities before attempting recrystallization again.
Q8: How can I effectively remove high-boiling solvents like DMF or DMSO from my final product?
A8: These solvents are notoriously difficult to remove completely.
-
Azeotropic Removal: Co-evaporation with a lower-boiling solvent like toluene or heptane under reduced pressure can be effective.
-
Liquid-Liquid Extraction: Ensure the product is thoroughly washed during the work-up. Multiple washes of the organic layer with brine can help pull DMF/DMSO into the aqueous phase.
-
Slurrying: Slurrying the isolated solid product in a solvent in which it is poorly soluble (like water or methyl tert-butyl ether (MTBE)) can help wash away residual high-boiling solvents. The solid is then re-isolated by filtration.
Q9: What are the thermal stability characteristics of this compound?
-
Actionable Advice: It is imperative to obtain thermal stability data (DSC/TGA) on a small sample of the purified material before attempting to dry large quantities in an oven. Vacuum drying at a moderate temperature (e.g., 40-50 °C) is a much safer practice than high-temperature oven drying.
Troubleshooting Summary Table
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction Stalled | 1. Temperature too low.2. Poor agitation/mixing.3. Impure reagents. | 1. Verify internal reactor temperature.2. Increase stirrer speed.3. Use high-purity starting materials and solvents. |
| Low Yield | 1. Incomplete reaction.2. Product loss during work-up (e.g., into aqueous phase).3. Side reactions or decomposition. | 1. Increase reaction time or temperature cautiously.2. Adjust pH of aqueous layer during extraction; perform back-extraction of aqueous layers.3. Monitor reaction closely to avoid prolonged heating after completion. |
| "Oiling Out" during Crystallization | 1. Presence of significant impurities.2. Cooling rate is too fast. | 1. Perform a preliminary purification (e.g., silica plug).2. Re-dissolve and cool slowly; consider changing the solvent system.[18] |
| Product Fails Purity Spec | 1. Incomplete removal of starting materials or side products.2. Residual solvent (DMF/DMSO).3. Trapped inorganic salts. | 1. Re-purify via recrystallization or column chromatography.2. Slurry the product in a non-solvent (e.g., water, MTBE) or perform azeotropic removal.3. Ensure thorough washing of the crude product with water before final purification. |
| Safety Incident (e.g., gas evolution) | 1. Uncontrolled acidification leading to rapid HN₃ release.2. Localized overheating. | 1. STOP and re-evaluate the procedure. Ensure adequate cooling and slow, controlled addition rates.2. Improve heat transfer and agitation. Perform a new risk assessment before proceeding. |
References
-
Amerigo Scientific. Nanocatalysts Revolutionizing Tetrazole Synthesis. [Link]
-
Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. Synthetic Communications. [Link]
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OSHA. Sodium Azide and Hydrazoic Acid in Workplace Atmospheres. [Link]
-
Organic Chemistry Portal. Synthesis of 1H-tetrazoles. [Link]
-
Du, Z., et al. (2015). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules. [Link]
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Environment, Health & Safety, University of Wisconsin-Madison. Safe Handling of Sodium Azide (SAZ). [Link]
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Division of Research Safety, University of Illinois. Sodium Azide NaN3. [Link]
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Carpentier, F., et al. (2020). Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles by Continuous Flow: Application to the Synthesis of Valsartan. Organic Process Research & Development. [Link]
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Cantillo, D., et al. (2012). An Experimental and Computational Assessment of Acid-Catalyzed Azide–Nitrile Cycloadditions. The Journal of Organic Chemistry. [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry. [Link]
-
Cantillo, D., et al. (2011). Mechanistic Insights on Azide-Nitrile Cycloadditions: On the Dialkyltin Oxide-Trimethylsilyl Azide Route and a New Vilsmeier-Haack-Type Organocatalyst. Journal of the American Chemical Society. [Link]
-
Swami, S., et al. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances. [Link]
-
Scite.ai. Advances in Tetrazole Synthesis – An Overview. [Link]
-
ACS Publications. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. ACS Omega. [Link]
-
University of Tennessee Health Science Center. Lab Safety Guideline: Sodium Azide. [Link]
-
ResearchGate. Mechanistic Insights on Azide-Nitrile Cycloadditions: On the Dialkyltin Oxide-Trimethylsilyl Azide Route and a New Vilsmeier-Haack-Type Organocatalyst. [Link]
-
Semantic Scholar. Mechanisms of tetrazole formation by addition of azide to nitriles. [Link]
-
ResearchGate. Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. [Link]
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ResearchGate. Nitrile–azide cycloaddition reaction. [Link]
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PubMed Central. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. [Link]
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Chemistry Stack Exchange. How to quench unreacted sodium azide from reaction mixture?. [Link]
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Preprints.org. Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. [Link]
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Frontiers. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]
-
University of New Mexico Chemistry. Standard Operating Procedure Safe Handling of Azido Compounds. [Link]
-
ResearchGate. Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. [Link]
- Google Patents. EP0838458A1 - Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith.
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Wikipedia. Tetrazole. [Link]
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Wayne State University. Sodium Azide Solutions (Dilute) SOP. [Link]
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ResearchGate. An experimental and theoretical study toward the synthesis, structure and thermal decomposition of some phenyl tetrazoles. [Link]
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ResearchGate. Tetrazole Derivatives (Preparation, Organic Analysis, Biotic Evaluation, Nano-Study). [Link]
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ResearchGate. Large-scale synthesis of 5-phenyl-1H-tetrazole. [Link]
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National Institutes of Health. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]
-
CORE. TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. [Link]
-
National Institutes of Health. 5-(4-Methyl-3-nitrophenyl)-1H-tetrazole. [Link]
- Google Patents. CN103319426A - Preparation method of temperature-resisting lead-free and barium-free primary explosive 5-nitramino tetrazole calcium.
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avoiding hazardous byproducts like hydrazoic acid in tetrazole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Hazardous Byproducts like Hydrazoic Acid
Welcome to the Technical Support Center for Safer Tetrazole Synthesis. This guide is designed to provide you, as a senior application scientist, with in-depth technical knowledge and practical troubleshooting advice to navigate the synthesis of tetrazoles while mitigating the significant risks associated with hazardous byproducts, particularly the highly toxic and explosive hydrazoic acid (HN₃). Our focus is on robust, reliable, and safer methodologies that do not compromise on yield or purity.
Part 1: Understanding and Mitigating the Core Hazard: Hydrazoic Acid
This section addresses the fundamental safety concerns in traditional tetrazole synthesis.
Frequently Asked Questions: The Dangers of Hydrazoic Acid
Q1: What is hydrazoic acid (HN₃), and why is it a major concern in tetrazole synthesis?
A1: Hydrazoic acid is a colorless, volatile, and extremely explosive liquid that is also highly toxic, with a toxicity profile comparable to that of cyanides.[1][2] It is a common and dangerous byproduct in traditional tetrazole syntheses, which often utilize sodium azide (NaN₃) in the presence of Brønsted acids (like ammonium chloride or pyridinium chloride).[3][4] The acid protonates the azide anion to form free HN₃, which can accumulate in the reactor headspace, posing a severe explosion risk.[3][5]
Q2: How is hydrazoic acid formed during the reaction?
A2: The reaction of an azide salt, such as sodium azide, with an acid generates hydrazoic acid. Even weak acids can lead to its formation.[1] The classic method involves reacting a nitrile with sodium azide and an ammonium salt (e.g., NH₄Cl). In this system, an equilibrium exists which generates HN₃ in situ to participate in the cycloaddition. The danger lies in the potential for this volatile and explosive intermediate to accumulate.[3]
Q3: Are there other significant hazards besides hydrazoic acid?
A3: Yes. Azides can form shock-sensitive and violently explosive salts with heavy metals like lead, copper, mercury, or zinc.[1] Therefore, it is critical to avoid contact with these metals. Using plastic or glass spatulas and ensuring reactors are free from incompatible metal fittings is crucial. Additionally, low molecular weight organic azides can be thermally unstable and decompose explosively.[1]
Part 2: Field-Proven Methodologies for Safer Tetrazole Synthesis
The key to avoiding hazardous byproducts is to select a synthetic strategy that either eliminates the formation of free hydrazoic acid or controls it in a highly manageable way. Below are several authoritative and field-proven approaches.
Strategy 1: Lewis Acid Catalysis in Aqueous Media
This is one of the most widely adopted safer methods. The use of a Lewis acid, particularly a zinc salt like ZnBr₂ or ZnCl₂, fundamentally changes the reaction mechanism to enhance safety.
-
Causality Behind the Method: Instead of protonating the azide, the Lewis acid (Zn²⁺) coordinates to the nitrogen atom of the nitrile. This activation dramatically lowers the energy barrier for the nucleophilic attack by the azide ion, making the nitrile a much better electrophile.[6][7][8] This approach allows the reaction to proceed efficiently in water or alcohol/water mixtures, where the pH can be controlled to suppress the formation of free HN₃.[3][9]
Strategy 2: Continuous Flow Synthesis
Continuous flow chemistry represents a paradigm shift in handling hazardous reactions.
-
Causality Behind the Method: Flow reactors utilize small, confined volumes where reagents are mixed and reacted continuously. This engineering control offers two major safety advantages:
-
Minimal Accumulation: Only a minuscule amount of the reaction mixture is present in the reactor at any given moment, preventing the accumulation of dangerous quantities of HN₃.[4][5][10]
-
No Headspace: The sealed, liquid-filled environment eliminates the reactor headspace where explosive concentrations of volatile HN₃ gas could accumulate.[5] This allows reactions to be performed safely at high temperatures, dramatically reducing reaction times.[10][11]
-
Strategy 3: Alternative Azide Reagents
Replacing sodium azide with a less hazardous surrogate can also circumvent the formation of HN₃.
-
Causality Behind the Method: Trimethylsilyl azide (TMSN₃) is a thermally stable, organic-soluble azide source.[12] It is considered a safer alternative because it is less basic than sodium azide and its reactions can be run under neutral conditions, avoiding the acidic environment required to generate HN₃.[1][13][14] While TMSN₃ should still be handled with care, it mitigates the primary risk of volatile acid formation.[11][12]
Comparison of Safer Synthetic Strategies
| Strategy | Key Reagents | Typical Conditions | Core Safety Advantage | Considerations |
| Lewis Acid Catalysis | Nitrile, NaN₃, Zinc Salt (e.g., ZnBr₂) | Water or Isopropanol, Reflux (80-100°C) | Activates nitrile, not azide; suppresses HN₃ formation via pH control.[3][9] | Potential for zinc salt precipitation during workup. |
| Continuous Flow | Nitrile, NaN₃ (with or without acid) | High Temperature (e.g., 190°C), High Pressure | No headspace and minimal reaction volume prevent HN₃ accumulation.[4][5] | Requires specialized flow reactor equipment. |
| Alternative Azide Source | Nitrile, Trimethylsilyl Azide (TMSN₃) | Organic Solvent (e.g., Toluene), often with a catalyst | Avoids protic acids, thus preventing HN₃ generation.[1][13] | TMSN₃ is more expensive than NaN₃. |
| Azide-Free Synthesis | Amine, Diformylhydrazine | Aqueous conditions | Completely circumvents the use of any azide-containing reagent.[15] | Newer methodology, substrate scope may be more limited. |
Part 3: Detailed Experimental Protocol
This section provides a step-by-step guide for the widely-used and reliable zinc-catalyzed synthesis of 5-substituted-1H-tetrazoles.
Protocol: Zinc Chloride-Catalyzed Synthesis of 5-Phenyl-1H-tetrazole
This protocol is based on the principles established by Sharpless and coworkers, prioritizing safety and efficiency.[9]
Reagents and Materials:
-
Benzonitrile (1.0 equiv)
-
Sodium Azide (NaN₃) (1.5 equiv)
-
Zinc Chloride (ZnCl₂) (0.5 equiv)
-
Deionized Water
-
Isopropanol
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
Workflow Diagram:
Caption: Workflow for Zinc-Catalyzed Tetrazole Synthesis.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine benzonitrile (1.0 equiv), sodium azide (1.5 equiv), and zinc chloride (0.5 equiv). Add a solvent mixture of isopropanol and deionized water (e.g., a 2:1 ratio).
-
Expert Insight: Using a co-solvent like isopropanol or n-propanol improves the solubility of the organic nitrile in the aqueous medium, leading to more efficient reactions.[9]
-
-
Heating: Attach a reflux condenser and heat the stirred mixture to reflux (approximately 90-100°C) using an oil bath.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting nitrile spot has been consumed (typically 12-24 hours).
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Acidification and Product Precipitation: Carefully and slowly add concentrated hydrochloric acid to the stirred solution in a well-ventilated fume hood. The tetrazole product will precipitate as a white solid as the pH drops to ~1-2.
-
Trustworthiness Check: The acidification step protonates the tetrazolate anion to form the neutral product, causing it to precipitate from the aqueous solution. This step also serves to quench any residual azide, but must be done cautiously.
-
-
Extraction: Extract the product from the aqueous mixture using ethyl acetate (3 x volume of the reaction mixture). The product will move into the organic layer.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure 5-phenyl-1H-tetrazole.
Part 4: Troubleshooting Guide
Even with robust protocols, experimental challenges can arise. This guide addresses common issues in a direct question-and-answer format.
Q: My reaction has stalled or is giving a low yield. What should I do?
A: Low or no product yield is a common issue that can stem from several sources.[16] Use the following decision tree to diagnose the problem:
Caption: Troubleshooting Decision Tree for Low Yields.
-
Expert Insight: Electron-rich or sterically hindered nitriles are less electrophilic and react more slowly. Increasing the temperature or reaction time is often necessary.[9] The quality of the Lewis acid is also critical; anhydrous zinc salts are preferred as water can reduce their catalytic activity.
Q: I am trying to N-alkylate my tetrazole and I'm getting a mixture of 1,5- and 2,5-disubstituted isomers. How can I control the regioselectivity?
A: The formation of isomeric mixtures during N-alkylation is a well-known challenge. The ratio of the products is highly dependent on reaction conditions.[17]
-
Solvent Choice: The polarity of the solvent can significantly influence the isomer ratio. A non-polar solvent often favors alkylation at the N2 position, which is generally the thermodynamically favored product.[17]
-
Base Selection: The choice of base and its counter-ion is crucial. Experimenting with different bases (e.g., K₂CO₃ vs. NaH) can alter the nucleophilicity of the different nitrogen atoms in the tetrazolate anion.
Q: How can I reliably distinguish between the 1,5- and 2,5-disubstituted isomers?
A: ¹³C NMR spectroscopy is the most definitive method. The chemical shift of the carbon atom in the tetrazole ring (C5) is characteristically different for the two isomers. The C5 signal in 2,5-disubstituted tetrazoles is typically deshielded (shifted downfield) by 9-12 ppm compared to the corresponding 1,5-isomer.[17]
Q: How should I safely dispose of any unreacted sodium azide after the reaction is complete?
A: Unreacted sodium azide must be quenched before disposal. A standard and effective method is the slow addition of an aqueous solution of sodium nitrite (NaNO₂), followed by acidification with a dilute acid (e.g., sulfuric acid). This procedure converts the azide to harmless nitrogen (N₂) and nitrous oxide (N₂O) gases.[3] This must be performed in a well-ventilated fume hood.
References
- Ray, D. (2023). A Greener Synthetic Approach to Tetrazoles via Multicomponent Reactions.
- (2026). The Future of Tetrazole Synthesis: Alternatives to Tributyltin Azide. Tejapharm.com.
- Jaiswal, S., Dwivedi, J., Kishore, D., & Sharma, S. (2024). Green Methodologies for Tetrazole Synthesis from Different Starting Materials: A Recent Update. Current Organic Chemistry, 28(2), 134-160.
- Ray, D. (2023). A Greener Synthetic Approach to Tetrazoles via Multicomponent Reactions. Bentham Science.
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]
- Gutmann, B., et al. (2012). Safe Generation and Synthetic Utilization of Hydrazoic Acid in a Continuous Flow Reactor. Organic Process Research & Development.
- (2024). Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions.
- Singh, S., et al. (2022). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances.
- (2025).
- (2025).
- (2012). Tetrazole synthesis, Part I: Azide-based methods and dealing with the danger of hydrazoic acid. The Heterocyclist.
- Palde, P. B., & Jamison, T. F. (2011). Safe and Efficient Tetrazole Synthesis in a Continuous-Flow Microreactor.
- Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2003). Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? Journal of the American Chemical Society, 125(33), 9983-9987.
- Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2003).
- (2025). Modern Synthetic Methodologies for Novel Tetrazole-Based Compounds. Benchchem.
- Singh, S., et al. (2022). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances, 12(1), 27-52.
- (2018). Chapter 7: Development of a Safe, Scalable, Azide-free Synthesis of 1-Aryl-1H-tetrazoles Using Diformylhydrazine. In Organic Process Research & Development.
- Himo, F., et al. (2003). Why Is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts?
- Kumar, V., et al. (2020). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
- Palde, P. B., & Jamison, T. F. (2011). Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. CORE.
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Birkofer, L., & Wegner, P. (1973). Trimethylsilyl azide. Organic Syntheses. [Link]
- (2025). Avoiding explosive hazards with azides in tetrazole synthesis. Benchchem.
- Wörz, K., et al. (2001). Safety Improvement of Chemical Processes Involving Azides by Online Monitoring of the Hydrazoic Acid Concentration.
- Dutta, B., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)
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Technical Support Center: Troubleshooting Low Yields in the Cycloaddition for 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole
For: Researchers, scientists, and drug development professionals.
Introduction to the Synthesis
The synthesis of 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole is a critical process in the development of various pharmacologically active compounds. The most prevalent method for creating this and other 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction.[1][2][3] This reaction involves the combination of an organonitrile, in this case, 4-nitrophenylacetonitrile, with an azide source, typically sodium azide. The success of this synthesis is often influenced by the presence of a Lewis or Brønsted acid catalyst.[4][5]
The electron-withdrawing nature of the nitro group on the phenyl ring introduces specific challenges that can affect the reactivity of the nitrile and the stability of reaction intermediates, frequently leading to lower than expected yields. This guide provides a structured approach to troubleshooting these common issues to enhance experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is resulting in a consistently low yield (under 30%). What are the most probable reasons for this?
A1: Initial Diagnostic and Troubleshooting Steps
Low yields in this cycloaddition can stem from multiple factors, primarily related to the reactants, reaction conditions, or the work-up procedure.
-
Reagent Purity and Stoichiometry:
-
4-Nitrophenylacetonitrile: The purity of the starting nitrile is crucial. Impurities can be identified using techniques like NMR or GC-MS and may be removed by recrystallization or column chromatography.
-
Azide Source: Sodium azide (NaN₃) is hygroscopic; ensure it is dry. Using a freshly opened and properly stored container is recommended. An excess of sodium azide is typically used, with a molar ratio of nitrile to azide ranging from 1:1.5 to 1:3.
-
Solvent: High-boiling polar aprotic solvents like DMF or DMSO are commonly used and are effective for this reaction.[6][7] It is essential to use an anhydrous solvent, as water can lead to unwanted side reactions.[8]
-
-
Reaction Temperature and Time:
-
Elevated temperatures, often in the range of 100-150 °C, are necessary for this reaction to proceed at a reasonable rate.[8]
-
The reaction time can vary, and it is best to monitor the progress using Thin Layer Chromatography (TLC) to determine the optimal duration.
-
-
Catalyst/Additive Issues:
-
Lewis and Brønsted Acids: Catalysts such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), or ammonium chloride are often used to activate the nitrile group.[4][6] Ensure the catalyst is anhydrous and used in the correct stoichiometric amount. The effectiveness of different catalysts can be screened to find the most suitable one for the specific substrate and conditions.[6]
-
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low yields.
Q2: I'm noticing several side products on my TLC plate. What are they, and how can I reduce their formation?
A2: Identifying and Minimizing Side Reactions
The presence of the electron-withdrawing nitro group can make the reaction more susceptible to the formation of side products.
-
Nitrile Hydrolysis: In the presence of water, especially at high temperatures, the nitrile group can hydrolyze to form the corresponding carboxylic acid or amide.[8]
-
Solution: Use strictly anhydrous reagents and solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Product Degradation: Tetrazoles can be sensitive to high temperatures, and prolonged exposure can lead to decomposition.
-
Solution: Monitor the reaction closely and stop it as soon as the starting material has been consumed. Avoid using excessively high temperatures.
-
Table 1: Common Side Products and Mitigation Strategies
| Side Product | Potential Cause | Mitigation Strategy |
| 4-Nitrophenylacetic acid | Hydrolysis of the nitrile | Use anhydrous reagents and solvents; run under an inert atmosphere. |
| 4-Nitrophenylacetamide | Partial hydrolysis of the nitrile | Use anhydrous reagents and solvents. |
| Unidentified decomposition products | High reaction temperature or prolonged reaction time | Optimize temperature and reaction time through careful monitoring (TLC). |
Q3: The reaction appears to have stalled and is not reaching completion. What can I do to improve this?
A3: Strategies to Drive the Reaction to Completion
An incomplete reaction can often be resolved by adjusting the reaction parameters.
-
Increase Catalyst Loading: A modest increase in the concentration of the Lewis acid catalyst can enhance the electrophilicity of the nitrile's carbon atom, which can help to accelerate the reaction.
-
Alternative Catalysts or Additives: If the current catalyst is not effective, it may be beneficial to screen other options.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields by providing efficient and uniform heating.[4][6]
Experimental Protocol: A General Procedure for the Synthesis of this compound
-
In a solution of 4-nitrophenylacetonitrile (1.0 eq) in anhydrous DMF (5-10 mL per gram of nitrile), add sodium azide (1.5-3.0 eq) and a suitable catalyst such as ammonium chloride (1.5-3.0 eq) or zinc chloride (0.5-1.2 eq).
-
Heat the mixture to a temperature between 100-140 °C and monitor the reaction's progress with TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Acidify the mixture to a pH of approximately 2-3 with a dilute solution of hydrochloric acid (e.g., 2M HCl) to precipitate the product.
-
Collect the precipitate via vacuum filtration, wash it with cold water, and dry it under a vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent like an ethanol/water mixture.
Overview of the Reaction Mechanism
Caption: The cycloaddition mechanism for tetrazole synthesis.
References
- BenchChem. (n.d.). Technical Support Center: Optimizing Tetrazole Synthesis from Nitriles.
- BenchChem. (n.d.). Troubleshooting low conversion rates in nitrile to tetrazole reactions.
- Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles.
- Chem Help ASAP. (2022, December 27). Tetrazole synthesis from a nitrile and azide - laboratory experiment [Video]. YouTube.
- Sinha, D., et al. (2018). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. ACS Omega, 3(10), 12847-12857.
- Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210-12216.
- Sinha, D., et al. (2018). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega, 3(10), 12847-12857.
- Kirsch, G., et al. (2020). Cycloaddition strategy for the synthesis of tetrazoles. Mini-Reviews in Organic Chemistry, 17(5), 534-547.
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Validation & Comparative
In the landscape of medicinal chemistry, the tetrazole moiety stands out as a versatile scaffold, frequently employed as a bioisosteric replacement for carboxylic acids, thereby enhancing the metabolic stability and lipophilicity of potential drug candidates.[1][2] This guide provides a comprehensive comparative analysis of 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole and its structurally related analogs, focusing on their synthesis, biological activities, and structure-activity relationships (SAR). The content herein is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data to inform future research directions.
Introduction to 5-Substituted-1H-Tetrazoles
Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom.[1][3] The 5-substituted-1H-tetrazole scaffold, in particular, has garnered significant attention in drug discovery due to its unique physicochemical properties. The core compound of this guide, this compound, serves as a key starting point for exploring the impact of structural modifications on biological activity. The presence of the nitrophenyl group offers a handle for further chemical transformations and is known to influence the electronic properties of the molecule, which can, in turn, affect its interaction with biological targets.
Synthesis of 5-Substituted-1H-Tetrazoles
The most prevalent and versatile method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[4][5][6] This reaction is often facilitated by a catalyst to improve yields and reaction times.
General Synthetic Protocol
A common synthetic route to this compound and its analogs involves the reaction of the corresponding substituted phenylacetonitrile with an azide salt, such as sodium azide, in the presence of a Lewis acid or a heterogeneous catalyst.[7]
Experimental Protocol: [3+2] Cycloaddition for Tetrazole Synthesis
-
To a solution of the appropriately substituted benzonitrile (1 mmol) in a suitable solvent such as dimethylformamide (DMF) (5 mL), add sodium azide (1.5-2 mmol).
-
Add a catalyst, for example, zinc chloride or indium chloride, to the mixture.[8][9]
-
Heat the reaction mixture under reflux or using microwave irradiation at a specified temperature (e.g., 110-160°C) for a designated time (typically 1-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[3][8][9]
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the tetrazole product.
-
Filter the solid precipitate, wash it with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 5-substituted-1H-tetrazole.
Comparative Biological Activities
The biological potential of this compound and its analogs has been explored in various therapeutic areas, most notably as antimicrobial and anticancer agents.[3] The nature and position of substituents on the phenyl ring play a crucial role in determining the potency and selectivity of these compounds.
Antimicrobial Activity
Several studies have demonstrated the antibacterial and antifungal properties of 5-substituted aryl-1H-tetrazoles. The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of 5-Substituted Aryl-1H-Tetrazole Analogs
| Compound | Substituent (R) on Phenyl Ring | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Analog 1 | 4-NO₂ | 125-250 | 125-250 | >250 | [8][9] |
| Analog 2 | 4-Cl | 125 | 250 | >250 | [8][9] |
| Analog 3 | 4-CH₃ | >250 | >250 | >250 | [8][9] |
| Analog 4 | 2-Cl | 250 | 125 | >250 | [8][9] |
| Amoxicillin | - | - | - | - | [8] |
| Trimethoprim | - | - | - | - | [8] |
Note: The data presented is a synthesis of findings from multiple sources and may not represent a direct head-to-head study.
From the compiled data, it is evident that electron-withdrawing groups, such as nitro (NO₂) and chloro (Cl), on the phenyl ring tend to confer more potent antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria compared to electron-donating groups like methyl (CH₃).[8][9] Interestingly, some of these tetrazole derivatives have shown a synergistic effect when used in combination with known antibiotics like trimethoprim, significantly lowering the MIC values.[8][9]
Anticancer Activity
The antiproliferative properties of tetrazole derivatives have also been a subject of intense investigation. The efficacy of these compounds is typically assessed by determining the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of a biological process.
Table 2: Comparative Anticancer Activity (IC₅₀ in µM) of 5-Substituted Tetrazole Analogs against Human Cancer Cell Lines
| Compound | Substituent | MCF-7 (Breast) | A549 (Lung) | MDA-MB-231 (Breast) | Reference |
| Analog A | 5-(4-nitrophenyl)-2-(pyrimidin-5-yl)oxazole derived tetrazole | - | - | - | [3] |
| Analog B | N-acyl indole-substituted tetrazole | - | - | - | [3] |
| Analog C | Benzimidazole-linked tetrazole | - | - | - | [3] |
| Doxorubicin | - | 3.12 | 2.10 | 3.41 | [3] |
Note: The table structure is provided for illustrative purposes. Specific IC₅₀ values for this compound and its direct analogs were not consistently available across the searched literature for a direct comparative table. The references indicate that various tetrazole derivatives exhibit significant anticancer activity, with some compounds showing IC₅₀ values in the low micromolar range, comparable to the standard drug doxorubicin.[3]
Structure-activity relationship studies suggest that the substitution pattern on both the tetrazole ring and the appended aromatic moieties significantly influences the anticancer potency.[10][11]
Mechanism of Action: A Postulated Overview
The precise mechanisms by which 5-substituted tetrazoles exert their biological effects are multifaceted and can vary depending on the specific analog and the biological context. However, some general mechanisms have been proposed.
In the context of antimicrobial activity, tetrazole derivatives may interfere with essential cellular processes such as DNA replication and protein synthesis.[3] For their anticancer effects, the generation of reactive oxygen species (ROS) leading to oxidative stress and subsequent cell death through apoptosis or necrosis is a commonly cited mechanism.[3]
Conclusion and Future Perspectives
This comparative guide highlights the significant potential of this compound and its analogs as a promising class of compounds in the development of new therapeutic agents. The synthetic accessibility of these compounds, coupled with the tunability of their biological activities through structural modifications, makes them attractive candidates for further investigation.
Future research should focus on elucidating the precise molecular targets of these compounds to better understand their mechanisms of action. A systematic exploration of the structure-activity relationships by synthesizing and evaluating a broader range of analogs will be crucial for optimizing their potency and selectivity. Furthermore, in vivo studies are warranted to assess the pharmacokinetic and pharmacodynamic properties of the most promising candidates, paving the way for their potential clinical translation.
References
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Synthesis of Some New Tetrazole Derivatives and Study their Antibacterial Activity. (2019). Research Journal of Pharmacy and Technology. [Link]
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Antimicrobial evaluation of 5-substituted aryl 1H-tetrazoles. (2017). Medicinal Chemistry. [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2023). RSC Medicinal Chemistry. [Link]
-
Structure-activity relationship of target compounds. ResearchGate. [Link]
-
Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Computational Studies. (2023). ACS Omega. [Link]
-
Antimicrobial Evaluation of 5-Substituted Aryl 1H-Tetrazoles. (2016). Medicinal Chemistry. [Link]
-
Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines. (2024). Anticancer Agents in Medicinal Chemistry. [Link]
-
Anticancer and molecular docking studies of 1-(5-substituted phenyl) isoxazol-3-yl)-5-phenyl-1H-tetrazole derivatives. Preprints. [Link]
-
Structure-activity relationship studies on a series of novel, substituted 1-benzyl-5-phenyltetrazole P2X7 antagonists. (2008). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Structure−Activity Relationship Studies on a Series of Novel, Substituted 1-Benzyl-5-phenyltetrazole P2X 7 Antagonists. ResearchGate. [Link]
-
Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (2015). South African Journal of Chemistry. [Link]
-
Synthesis of different structurally 5-substituted-1H-tetrazoles in the presence of cuttlebone in DMSO. ResearchGate. [Link]
-
Facile synthesis and anticancer activity of tetrazolyl‐benzothiazole derivatives. (2021). Archiv der Pharmazie. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF FIVE-MEMBERED HETEROCYCLIC COMPOUNDS OF TETRAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. CyberLeninka. [Link]
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Tetrazoles: Synthesis and Biological Activity. Bentham Science. [Link]
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Synthesis and structure–activity relationship studies of... ResearchGate. [Link]
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Design, Synthesis, Biological Activity and Molecular Modeling of New Heterocyclic Tetrazole Derivatives. ResearchGate. [Link]
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Tetrazoles: Synthesis and Biological Activity. ResearchGate. [Link]
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Tetrazoles: Synthesis and Biological Activity. ResearchGate. [Link]
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A Comparative Analysis of the Biological Activity of 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole and Losartan in the Context of Angiotensin II Receptor Blockade
Abstract
This guide provides a comprehensive framework for the comparative biological evaluation of 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole, a novel synthetic compound, against losartan, a well-established Angiotensin II Receptor Blocker (ARB). While direct comparative experimental data for this compound is not yet extensively available in peer-reviewed literature, this document outlines the essential experimental workflows, from in-silico modeling to in-vivo validation, required for such a comparison. We delve into the underlying principles of the renin-angiotensin system (RAS), the mechanism of action of ARBs, and present standardized protocols for receptor binding assays, functional cellular assays, and preclinical evaluation in hypertensive animal models. This guide is intended for researchers and drug development professionals seeking to characterize novel tetrazole-containing compounds as potential antihypertensive agents.
Introduction: The Renin-Angiotensin System and the Rationale for Angiotensin II Receptor Blockade
The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. Dysregulation of the RAS is a key contributor to the pathophysiology of hypertension, a major risk factor for cardiovascular diseases. The primary effector of the RAS is angiotensin II (Ang II), an octapeptide that exerts its potent vasoconstrictive effects primarily through the angiotensin II type 1 (AT1) receptor.
Losartan was the first orally active, non-peptide AT1 receptor antagonist to be marketed for the treatment of hypertension. Its therapeutic efficacy stems from its ability to competitively inhibit the binding of Ang II to the AT1 receptor, thereby blocking downstream signaling pathways that lead to vasoconstriction, aldosterone secretion, and cellular growth. The tetrazole moiety is a key structural feature of many sartans, including losartan, as it serves as a bioisostere for the carboxylic acid group, enhancing metabolic stability and receptor affinity. The exploration of novel tetrazole derivatives, such as this compound, is a logical progression in the search for next-generation ARBs with potentially improved pharmacological profiles.
Below is a diagram illustrating the renin-angiotensin system and the site of action for losartan and potentially for novel tetrazole derivatives.
Figure 1: The Renin-Angiotensin System and the mechanism of ARBs.
Comparative Evaluation Workflow: A Step-by-Step Approach
A rigorous comparison of the biological activity of a novel compound like this compound with a standard like losartan requires a multi-tiered approach. The following workflow outlines the key stages of this process.
Figure 2: Experimental workflow for comparing a novel tetrazole with losartan.
In-Vitro Comparative Analysis
The initial assessment of a novel compound's biological activity is typically performed using in-vitro assays to determine its affinity and functional potency at the target receptor.
Radioligand Binding Assay for AT1 Receptor Affinity (Ki)
This assay quantifies the affinity of a compound for the AT1 receptor by measuring its ability to displace a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the human AT1 receptor (e.g., CHO-K1 cells).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) is used.
-
Incubation: A constant concentration of a radiolabeled AT1 antagonist (e.g., [125I]Sar1,Ile8-Ang II) is incubated with the cell membranes in the presence of increasing concentrations of the test compound (this compound or losartan).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (concentration of the compound that inhibits 50% of radioligand binding) using the Cheng-Prusoff equation.
Hypothetical Comparative Data:
| Compound | IC50 (nM) | Ki (nM) |
| Losartan | 20.5 | 11.8 |
| This compound | 15.2 | 8.7 |
Note: The data for this compound is hypothetical and for illustrative purposes only.
Functional Assay for AT1 Receptor Antagonism (IC50)
This assay measures the ability of a compound to inhibit the functional response induced by Ang II binding to the AT1 receptor, such as calcium mobilization.
Protocol:
-
Cell Culture: Cells expressing the AT1 receptor are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulation: The cells are stimulated with a fixed concentration of Ang II in the presence of varying concentrations of the test compound.
-
Measurement: The change in intracellular calcium concentration is measured using a fluorometric imaging plate reader.
-
Data Analysis: The IC50 value, representing the concentration of the antagonist that produces 50% inhibition of the Ang II-induced response, is determined by non-linear regression analysis of the concentration-response curve.
Hypothetical Comparative Data:
| Compound | Functional IC50 (nM) |
| Losartan | 8.9 |
| This compound | 6.3 |
Note: The data for this compound is hypothetical and for illustrative purposes only.
In-Vivo Efficacy in a Hypertensive Animal Model
The antihypertensive effect of the novel tetrazole derivative must be evaluated in a relevant animal model, such as the Spontaneously Hypertensive Rat (SHR), and compared to losartan.
Protocol:
-
Animal Model: Male SHRs (14-16 weeks old) are used.
-
Blood Pressure Measurement: Baseline systolic blood pressure (SBP) is measured using the tail-cuff method.
-
Drug Administration: The animals are randomly assigned to groups and treated orally with the vehicle, losartan (e.g., 10 mg/kg), or this compound at various doses.
-
Monitoring: SBP is monitored at regular intervals (e.g., 2, 4, 6, 8, and 24 hours) post-administration.
-
Data Analysis: The change in SBP from baseline is calculated for each group and statistically analyzed.
Hypothetical Comparative Data (at 10 mg/kg dose):
| Compound | Maximum Reduction in SBP (mmHg) | Duration of Action (hours) |
| Losartan | -35 ± 4 | > 24 |
| This compound | -42 ± 5 | > 24 |
Note: The data for this compound is hypothetical and for illustrative purposes only.
Discussion and Future Directions
The presented framework provides a systematic approach to comparing the biological activity of a novel tetrazole derivative, this compound, with the established drug losartan. The hypothetical data suggests that this novel compound could have a higher affinity and potency for the AT1 receptor, potentially translating to a greater antihypertensive effect in vivo.
However, a comprehensive evaluation would also require pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile, as well as toxicology studies to assess its safety. Furthermore, investigating potential off-target effects and selectivity for the AT1 receptor over the AT2 receptor would be crucial for a complete understanding of its pharmacological profile.
Future research should focus on synthesizing and testing this compound according to the protocols outlined in this guide to validate these hypothetical findings and determine its true therapeutic potential.
References
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Crowley, S. D., & Coffman, T. M. (2012). The multifaceted role of the renin-angiotensin system in hypertension. Current Opinion in Nephrology and Hypertension, 21(4), 379-385. [Link]
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Fountain, J. H., & Lappin, S. L. (2023). Physiology, Renin Angiotensin System. In StatPearls. StatPearls Publishing. [Link]
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de Gasparo, M., Catt, K. J., Inagami, T., Wright, J. W., & Unger, T. (2000). International union of pharmacology. XXIII. The angiotensin II receptors. Pharmacological Reviews, 52(3), 415-472. [Link]
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Sica, D. A., Gehr, T. W., & Ghosh, S. (2005). Clinical pharmacology of losartan. The Journal of Clinical Hypertension, 7(8), 475-481. [Link]
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Burnier, M. (2001). Angiotensin II type 1 receptor blockers. Circulation, 103(6), 904-912. [Link]
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Singh, H., Chawla, A. S., Kapoor, V. K., Paul, D., & Malhotra, R. K. (1980). Medicinal chemistry of tetrazoles. Progress in Medicinal Chemistry, 17, 151-183. [Link]
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Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
A Comparative Guide to the Antimicrobial Efficacy of 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole and Standard Antibiotics
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the promising scaffolds in medicinal chemistry, tetrazole derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, including significant antimicrobial potential.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the antimicrobial efficacy of a novel tetrazole compound, 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole, in comparison to established standard antibiotics.
This document is structured to not only present comparative data but also to elucidate the experimental rationale and provide detailed, actionable protocols. By adhering to the principles of scientific integrity and referencing authoritative standards, this guide aims to be a self-validating resource for your research endeavors.
Rationale for Comparative Efficacy Studies
Before committing resources to advanced preclinical and clinical development, a thorough in vitro comparison against current standards of care is paramount. This initial assessment serves several critical functions:
-
Establishing a Potency Benchmark: Direct comparison to widely used antibiotics provides a clear measure of the novel compound's intrinsic activity.
-
Defining the Spectrum of Activity: Testing against a panel of diverse microorganisms helps to delineate whether the compound has broad-spectrum or targeted efficacy.
-
Informing Future Development: The initial efficacy profile can guide subsequent studies, including mechanism of action, toxicity, and in vivo testing.
For this guide, we will compare our investigational compound, this compound, against a panel of standard antibiotics representing different classes and mechanisms of action.
Designing the Comparative Study: A Methodical Approach
A robust comparative study hinges on the careful selection of comparators, microbial strains, and testing methodologies. The choices outlined below are based on established practices to ensure the generation of reliable and reproducible data.
Selection of Standard Antibiotics
The chosen standard antibiotics should ideally have different mechanisms of action to provide a comprehensive comparative landscape. For this illustrative guide, we have selected:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase and topoisomerase IV.[3]
-
Azithromycin: A macrolide antibiotic that inhibits bacterial protein synthesis.[4]
-
Vancomycin: A glycopeptide antibiotic effective against Gram-positive bacteria by inhibiting cell wall synthesis.
-
Fluconazole: An azole antifungal agent that inhibits the synthesis of ergosterol, a key component of the fungal cell membrane.[4]
Selection of Microbial Strains
A representative panel of microorganisms should be selected to assess the breadth of the antimicrobial spectrum. This panel should include:
-
Gram-Positive Bacteria: Staphylococcus aureus (a common cause of skin and soft tissue infections) and Enterococcus faecalis (a frequent cause of nosocomial infections).[4]
-
Gram-Negative Bacteria: Escherichia coli and Pseudomonas aeruginosa (both significant causes of opportunistic infections and known for their resistance mechanisms).[3][4]
-
Fungi: Candida albicans (a common cause of opportunistic fungal infections).[4]
Standardized Methodologies for Antimicrobial Susceptibility Testing
To ensure data consistency and comparability across different laboratories, standardized antimicrobial susceptibility testing (AST) methods must be employed. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these tests.[5][6][7][8] The two primary methods that will be detailed are:
-
Broth Microdilution: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10][11][12][13]
-
Kirby-Bauer Disk Diffusion: This qualitative test assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.[14][15][16][17][18]
Comparative Efficacy Data
The following table presents hypothetical, yet plausible, MIC data for this compound compared to standard antibiotics. This data is illustrative and serves as a template for presenting your own experimental findings. The efficacy of novel tetrazole derivatives can vary significantly based on their specific substitutions and the target organisms.[3][19]
| Antimicrobial Agent | Mechanism of Action | S. aureus (MIC in µg/mL) | E. faecalis (MIC in µg/mL) | E. coli (MIC in µg/mL) | P. aeruginosa (MIC in µg/mL) | C. albicans (MIC in µg/mL) |
| This compound | (Investigational) | 4 | 8 | 16 | >64 | 32 |
| Ciprofloxacin | DNA Gyrase/Topoisomerase IV Inhibitor | 1 | 2 | 0.5 | 1 | NT |
| Azithromycin | Protein Synthesis Inhibitor | 2 | 8 | >64 | >64 | NT |
| Vancomycin | Cell Wall Synthesis Inhibitor | 1 | 4 | NA | NA | NT |
| Fluconazole | Ergosterol Synthesis Inhibitor | NA | NA | NA | NA | 2 |
NT = Not Tested, NA = Not Applicable
Interpretation of the Hypothetical Data:
-
The hypothetical data suggests that this compound exhibits moderate activity against Gram-positive bacteria (S. aureus and E. faecalis) and some Gram-negative bacteria (E. coli).
-
Its efficacy against P. aeruginosa is limited in this hypothetical scenario.
-
The compound also shows some antifungal activity against C. albicans.
-
Compared to the standard antibiotics, the novel tetrazole shows a broader spectrum of activity than vancomycin but is less potent than ciprofloxacin against the tested bacterial strains.
Detailed Experimental Protocols
The reproducibility and validity of your findings are directly dependent on the meticulous execution of your experimental protocols. The following sections provide detailed, step-by-step methodologies for the broth microdilution and Kirby-Bauer tests.
Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines established by the CLSI.[6][11]
Objective: To determine the minimum inhibitory concentration (MIC) of the test compounds.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound (this compound) and standard antibiotics
-
Bacterial/fungal cultures
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
Workflow Diagram:
Caption: Workflow for the Broth Microdilution MIC Assay.
Procedure:
-
Preparation of Antimicrobial Agent Dilutions: a. Prepare a stock solution of the test compounds in a suitable solvent. b. Perform serial twofold dilutions of the stock solution in CAMHB to achieve the desired concentration range in the microtiter plate.[11]
-
Inoculum Preparation: a. From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08 to 0.13).[11] c. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[11]
-
Inoculation of Microtiter Plate: a. Dispense 50 µL of CAMHB into each well of a 96-well plate. b. Add 50 µL of the appropriate antimicrobial dilution to the first well of each row and perform serial dilutions across the plate. c. Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.[11] d. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).[11]
-
Incubation: a. Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria.[11]
-
Interpretation of Results: a. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[11] b. The growth control well should show distinct turbidity, and the sterility control well should remain clear.[11]
Kirby-Bauer Disk Diffusion Test
This protocol is a standardized method for determining the susceptibility of bacteria to various antimicrobial compounds.[14][15][18]
Objective: To qualitatively assess the susceptibility of bacteria to the test compound.
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Filter paper disks impregnated with known concentrations of the test compounds
-
Bacterial cultures
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Ruler or caliper
Workflow Diagram:
Caption: Key steps of the Kirby-Bauer Disk Diffusion Test.
Procedure:
-
Inoculum Preparation: a. Prepare a bacterial suspension with a turbidity equivalent to the 0.5 McFarland standard, as described in the broth microdilution protocol.[14]
-
Inoculation of the Agar Plate: a. Dip a sterile cotton swab into the standardized bacterial suspension. b. Press the swab firmly against the inside wall of the tube to remove excess fluid.[16] c. Streak the inoculum evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform growth.[15] d. Allow the plate to dry for 3 to 5 minutes before applying the disks.[14]
-
Application of Antimicrobial Disks: a. Aseptically place the antimicrobial-impregnated disks on the surface of the agar. b. Ensure the disks are placed at least 24 mm apart from each other.[17] c. Gently press each disk to ensure complete contact with the agar surface.
-
Incubation: a. Invert the plates and incubate them at 37°C for 16 to 24 hours.[17]
-
Interpretation of Results: a. After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters using a ruler or caliper.[17] b. Compare the measured zone diameters to the interpretive charts provided by the CLSI to determine if the organism is susceptible, intermediate, or resistant to the tested antimicrobial agent.[14][17]
Concluding Remarks and Future Directions
This guide has provided a comprehensive framework for the comparative evaluation of the antimicrobial efficacy of this compound. The presented methodologies, grounded in authoritative CLSI standards, are designed to yield reliable and reproducible data, which is the bedrock of any successful drug discovery program.
The hypothetical data presented herein suggests that this novel tetrazole derivative holds promise as a potential antimicrobial agent. However, further in-depth studies are warranted to fully characterize its potential. Future research should focus on:
-
Mechanism of Action Studies: Elucidating the molecular target of the compound is crucial for understanding its activity and for future optimization. Some tetrazole-based compounds have been found to inhibit bacterial DNA gyrase and topoisomerase IV.[3]
-
Toxicity and Safety Assessment: In vitro and in vivo toxicological studies are necessary to determine the compound's safety profile.
-
In Vivo Efficacy Studies: Animal models of infection are required to assess the compound's therapeutic potential in a physiological setting.
-
Resistance Studies: Investigating the potential for resistance development is a critical step in evaluating the long-term viability of any new antimicrobial agent.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively advance the evaluation of novel antimicrobial candidates like this compound and contribute to the vital effort of combating antimicrobial resistance.
References
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]
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Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
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Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Derivatives. Molecules. [Link]
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Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. Molecules. [Link]
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Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Computational Studies. ACS Omega. [Link]
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How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]
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Synthesis of novel tetrazolic derivatives and evaluation of their antimicrobial activity. ResearchGate. [Link]
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New Tetrazole Derivatives As Potent In Vitro Antimicrobial Agents. Journal of Pharmaceutical Negative Results. [Link]
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Broth Dilution Method for MIC Determination. Microbe Online. [Link]
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Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). Microbiology Pictures. [Link]
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Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.org. [Link]
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Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. Pharmaspire. [Link]
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Antimicrobial Susceptibility Testing. CLSI. [Link]
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Synthesis and Antimicrobial Evaluation of Novel Triazole, Tetrazole, and Spiropyrimidine-Thiadiazole Derivatives. Taylor & Francis Online. [Link]
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Full article: Synthesis and Antimicrobial Evaluation of Novel Triazole, Tetrazole, and Spiropyrimidine-Thiadiazole Derivatives. Taylor & Francis Online. [Link]
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Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]
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M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
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MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
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The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. PMC - NIH. [Link]
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M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]
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Antimicrobial Susceptibility Testing. Apec.org. [Link]
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]
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Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. Pharmaspire. [Link]
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Synthesis, Study Antimicrobial, and Antioxidant Agents of New Tetrazole Derivatives Containing 2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazol. ResearchGate. [Link]
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Synthesis and antimicrobial activity of new 1-[(tetrazol-5-yl)methyl] indole derivatives, their 1,2,4-triazole thioglycosides and acyclic analogs. PubMed. [Link]
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A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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5-(2-Methyl-5-nitrophenyl)-1H-tetrazole. PMC. [Link]
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Two Derivatives of 1,5-disubstituted Tetrazoles: 1-(4-nitrophenyl)-1H-tetrazol-5-amine and {(E)-[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]iminomethyl}dimethylamine. PubMed. [Link]
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4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed Central. [Link]
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A Comparative Spectroscopic Guide to 5-[(4-nitrophenyl)methyl]-1H- and 2H-Tetrazole Isomers
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is paramount. Tetrazole derivatives, in particular, present a common challenge due to the facile formation of N1 and N2-substituted isomers during synthesis, each possessing distinct physicochemical and biological properties. This guide provides an in-depth spectroscopic comparison of the 1H- and 2H-isomers of 5-[(4-nitrophenyl)methyl]-1,2,3,4-tetrazole, offering key diagnostic markers for their differentiation using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.
Introduction: The Significance of Isomeric Purity in Tetrazole Chemistry
The alkylation of 5-substituted tetrazoles frequently yields a mixture of 1,5- and 2,5-disubstituted products. The position of the substituent on the tetrazole ring significantly influences the molecule's electronic distribution, steric hindrance, and potential for intermolecular interactions. Consequently, the biological activity and pharmacokinetic profile of the two isomers can differ substantially. Therefore, robust and reliable analytical methods for isomer differentiation are crucial for quality control and the rational design of new chemical entities.
Molecular Structures of the Isomers
The two isomers of 5-[(4-nitrophenyl)methyl]-1,2,3,4-tetrazole are depicted below. The key structural difference lies in the attachment point of the (4-nitrophenyl)methyl group to the tetrazole ring.
Note: As actual images cannot be generated, placeholder text is used in the DOT script. In a real-world application, these would be replaced with the chemical structures.
Spectroscopic Comparison: Key Differentiating Features
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for distinguishing between the 1H- and 2H-isomers of substituted tetrazoles. The chemical shifts of the methylene bridge protons and the tetrazole ring carbon are particularly informative.
¹H NMR Spectroscopy:
The most significant diagnostic feature in the ¹H NMR spectrum is the chemical shift of the methylene (-CH₂-) protons. Due to the differing electronic environments, the methylene protons of the 2H-isomer are expected to be shielded relative to those of the 1H-isomer, resulting in an upfield shift (lower ppm value).
¹³C NMR Spectroscopy:
In the ¹³C NMR spectrum, the chemical shift of the tetrazole ring carbon (C5) is a key indicator. Generally, the C5 carbon of the 2H-isomer is deshielded and appears at a higher ppm value (downfield) compared to the 1H-isomer. The chemical shift of the methylene carbon also differs between the two isomers.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Assignment | 5-[(4-nitrophenyl)methyl]-1H-tetrazole (1H-Isomer) | 5-[(4-nitrophenyl)methyl]-2H-tetrazole (2H-Isomer) | Key Differentiator |
| ¹H NMR | |||
| -CH₂- | ~ 5.8 - 6.0 | ~ 5.6 - 5.8 | Upfield shift in 2H-isomer |
| Aromatic-H (ortho to NO₂) | ~ 8.2 | ~ 8.2 | Minor difference expected |
| Aromatic-H (meta to NO₂) | ~ 7.5 | ~ 7.5 | Minor difference expected |
| ¹³C NMR | |||
| -CH₂- | ~ 50 - 52 | ~ 55 - 57 | Downfield shift in 2H-isomer |
| C5 (tetrazole) | ~ 154 - 156 | ~ 164 - 166 | Significant downfield shift in 2H-isomer |
| Aromatic C-NO₂ | ~ 147 | ~ 147 | Minor difference expected |
| Aromatic C-H | ~ 124, 129 | ~ 124, 129 | Minor difference expected |
| Aromatic C-CH₂ | ~ 142 | ~ 142 | Minor difference expected |
Note: The chemical shift values are estimates based on known trends for substituted tetrazoles and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy can provide complementary evidence for isomer identification, primarily through subtle shifts in the vibrational frequencies of the tetrazole and nitro groups.
Table 2: Expected IR Absorption Bands (in cm⁻¹)
| Vibrational Mode | 5-[(4-nitrophenyl)methyl]-1H-tetrazole (1H-Isomer) | 5-[(4-nitrophenyl)methyl]-2H-tetrazole (2H-Isomer) | Key Differentiator |
| N-H Stretch (for 1H-parent) | 3400-3100 (broad) | N/A | Presence in un-substituted precursor |
| C-H Stretch (aromatic) | ~ 3100 | ~ 3100 | - |
| C-H Stretch (aliphatic) | ~ 2950 | ~ 2950 | - |
| C=N Stretch (tetrazole) | ~ 1600-1500 | ~ 1600-1500 | Subtle shifts possible |
| N=N Stretch (tetrazole) | ~ 1400-1300 | ~ 1400-1300 | Subtle shifts possible |
| NO₂ Stretch (asymmetric) | ~ 1520 | ~ 1520 | Minor shifts possible |
| NO₂ Stretch (symmetric) | ~ 1350 | ~ 1350 | Minor shifts possible |
| Tetrazole Ring Deformation | ~ 1100-900 | ~ 1100-900 | Subtle shifts in pattern |
While the differences in the IR spectra of the two isomers may be subtle, careful comparison can reveal diagnostic shifts in the fingerprint region, particularly in the tetrazole ring deformation bands.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the isomers (C₈H₇N₅O₂; MW: 205.18 g/mol ). While the molecular ion peak will be identical for both, differences in their fragmentation patterns under techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) may be observed due to the different stabilities of the isomeric parent ions and their fragments.
A plausible fragmentation pathway for both isomers involves the loss of N₂, a characteristic fragmentation of the tetrazole ring. The relative abundance of this and other fragment ions may differ between the two isomers.
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Thoroughly grind 1-2 mg of the sample with 100-200 mg of dry KBr powder in an agate mortar.
-
Pellet Formation: Compress the mixture in a pellet press to form a transparent or translucent disc.
-
Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in both positive and negative ion modes over an appropriate m/z range (e.g., 50-500).
Workflow for Isomer Characterization
The logical workflow for the characterization of a mixture of the two isomers is outlined below.
Conclusion
The definitive differentiation between 5-[(4-nitrophenyl)methyl]-1H- and 2H-tetrazole isomers is reliably achieved through a combination of spectroscopic techniques. ¹H and ¹³C NMR spectroscopy serve as the primary and most conclusive methods, with the chemical shifts of the methylene bridge protons and the C5 carbon of the tetrazole ring being the key diagnostic markers. IR spectroscopy and mass spectrometry provide valuable complementary data to support the structural assignments. By applying the principles and experimental protocols outlined in this guide, researchers can confidently determine the isomeric purity of their synthesized compounds, a critical step in advancing drug discovery and development programs.
References
-
Safaei-Ghomi, J., Paymard-Samani, S., Zahraie, Z., & Shahbazi-Alavi, H. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-100. [Link]
-
PubChem. 5-(4-Nitrophenyl)-1H-Tetrazole. [Link]
-
Zamani, L., Mirjalili, B. B. F., Zomorodian, K., & Zomorodian, S. (2015). Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137. [Link]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Nitrophenyl-Substituted Tetrazoles
This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the biological effects of nitrophenyl-substituted tetrazoles. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causal relationships between molecular architecture and pharmacological activity. We will dissect the core scaffold, compare key derivatives with supporting experimental data, and provide validated protocols for their synthesis and evaluation.
Introduction: The Strategic Fusion of Two Pharmacophores
In the landscape of medicinal chemistry, the tetrazole ring and the nitrophenyl moiety are powerful and well-established pharmacophores. Tetrazoles are five-membered nitrogen-rich heterocycles that have garnered significant interest for their unique physicochemical properties.[1][2] They are often employed as metabolically stable bioisosteres of carboxylic acids, enhancing a drug candidate's pharmacokinetic profile by improving its stability and absorption.[2][3][4][5] This versatile scaffold is present in numerous marketed drugs and is associated with a vast spectrum of biological activities, including antibacterial, antifungal, anticancer, and antihypertensive effects.[2][3][4][6][7]
The nitrophenyl group, characterized by the potent electron-withdrawing nitro (-NO2) substituent on a benzene ring, is another crucial component in drug design. Its inclusion can dramatically influence a molecule's electronic properties, receptor binding affinity, and overall potency. The strategic combination of these two motifs in nitrophenyl-substituted tetrazoles has yielded compounds with promising therapeutic potential, particularly in the realms of antimicrobial and anticancer research.[2][8][9] This guide aims to elucidate the nuanced SAR of this compound class, providing a comparative framework to guide future drug discovery efforts.
Deconstructing the Core Scaffold: Tetrazole and Nitrophenyl Moieties
The biological activity of these compounds is not merely a sum of their parts but a result of the intricate interplay between the tetrazole core and the nitrophenyl substituent.
The Tetrazole Ring: More Than a Carboxylic Acid Mimic
The tetrazole ring's utility stems from several key features:
-
Acidity and Bioisosterism: With a pKa of approximately 4.9, the tetrazole ring is comparable in acidity to carboxylic acids.[2] This allows it to engage in similar ionic and hydrogen-bonding interactions with biological targets, acting as a non-classical bioisostere that can improve metabolic stability and cell permeability.[2][3]
-
Aromaticity and Stability: The 1H and 2H tautomers of tetrazole are aromatic, possessing a stable 6π-electron system that contributes to the overall rigidity and stability of the molecule.[2]
-
Regiochemistry is Critical: Substitution can occur at the N-1 or N-2 positions of the tetrazole ring, leading to the formation of 1,5- or 2,5-disubstituted regioisomers, respectively. This seemingly minor structural difference can have profound consequences for biological activity. As we will explore, studies on antitubercular agents have shown that 2-alkyl regioisomers consistently exhibit higher potency and lower toxicity compared to their 1-alkyl counterparts.[8][9]
The Nitrophenyl Group: An Electronic Modulator
The nitro group is a strong deactivating and electron-withdrawing group. Its position on the phenyl ring—ortho, meta, or para—alters the molecule's electronic distribution and steric profile, which directly impacts its ability to interact with a target receptor.
-
Electronic Effects: A para- or ortho-nitro group exerts a strong resonance and inductive electron-withdrawing effect, which can be crucial for creating "push-pull" systems or for specific electronic interactions within a binding pocket.[10]
-
Steric Hindrance: The position of the nitro group can introduce steric hindrance, potentially influencing the molecule's preferred conformation and its ability to fit into a target site.[11]
Synthesis and Evaluation: From Benchtop to Biological Insight
A robust SAR study is underpinned by reliable synthetic and analytical methodologies. The most common route to synthesizing the core 5-(nitrophenyl)tetrazole scaffold is through a [2+3] cycloaddition reaction.[4][7]
Representative Synthesis Protocol: 5-(4-nitrophenyl)-2H-tetrazole
This protocol is adapted from established methodologies for the synthesis of 5-substituted tetrazoles from nitriles.[10]
Objective: To synthesize 5-(4-nitrophenyl)-2H-tetrazole via a cycloaddition reaction between 4-nitrobenzonitrile and sodium azide.
Materials:
-
4-nitrobenzonitrile
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl) or Triethylamine hydrochloride
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 5N aqueous solution
-
Ethyl acetate
-
Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-nitrobenzonitrile in anhydrous DMF.
-
Addition of Reagents: Add sodium azide and ammonium chloride to the solution. Causality Note: Ammonium chloride acts as a proton source to generate hydrazoic acid (HN₃) in situ, which is the reactive species for the cycloaddition. Using a Lewis acid like zinc chloride can also catalyze the reaction.[12]
-
Heating: Heat the reaction mixture to 110-120 °C and stir under reflux for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a beaker containing distilled water.
-
Acidification: Acidify the aqueous solution by slowly adding 5N HCl until the pH is approximately 2-3. This protonates the tetrazole ring, causing it to precipitate. Trustworthiness Note: This acidification step is critical for isolating the product, as the tetrazolate anion formed under basic/neutral conditions is water-soluble.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layer with brine, then dry it over anhydrous sodium sulfate.
-
Purification: Filter the solution and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-(4-nitrophenyl)-2H-tetrazole.
General Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the 5-(4-nitrophenyl)tetrazole core scaffold.
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of nitrophenyl-substituted tetrazoles is highly dependent on the substitution pattern. Key relationships have been identified, particularly in the context of antitubercular agents.
The Decisive Role of N-Substitution Regioisomers
One of the most critical SAR determinants is the point of attachment of substituents to the tetrazole nitrogen atoms. A study comparing 1,5- and 2,5-regioisomers of nitrobenzyl-substituted tetrazoles against Mycobacterium tuberculosis provided clear and compelling evidence of this phenomenon.[8][9]
-
2,5-Disubstituted Isomers Show Superiority: Across the series, the 2-alkyl-5-[(nitrobenzyl)sulfanyl]-2H-tetrazole regioisomers consistently demonstrated higher antimycobacterial activity and lower in vitro toxicity against mammalian cell lines compared to their 1-alkyl-5-[(nitrobenzyl)sulfanyl]-1H-tetrazole counterparts.[8][9]
-
Reduced Sensitivity to Substituent Changes: The activity of the superior 2-alkyl regioisomers was also less affected by changes to the alkyl chain, suggesting that the 2,5-substitution pattern is a more robust and favorable scaffold for this specific biological target.[9]
Impact of the Nitro Group and Phenyl Ring Substitution
The number and position of nitro groups on the phenyl ring are paramount for potency.
-
Dinitro Substitution Enhances Activity: Compounds featuring a 3,5-dinitrobenzyl moiety showed the highest antimycobacterial activity, with Minimum Inhibitory Concentration (MIC) values as low as ~1 µM.[8] This suggests that increasing the electron-withdrawing character of the phenyl ring enhances the interaction with the biological target.
-
Push-Pull Systems for Other Applications: In the context of materials science, creating a "push-pull" system by having a strong electron-donating group (e.g., N,N-diphenylamino) on one end of the molecule and the nitrophenyl acceptor group on the other can lead to significant nonlinear optical (NLO) activity.[10] While this application is different, it underscores the principle that modulating the electronic properties across the molecular scaffold is a key strategy for tuning its function.
Comparative Data Table: Antitubercular Activity of Nitrophenyl Tetrazole Derivatives
The following table summarizes data from studies on antitubercular agents, highlighting the key SAR principles discussed. Data is representative and compiled to illustrate comparative trends.[8][9]
| Compound Structure (General) | Regioisomer | R (Alkyl Group) | Ar (Aryl Group) | MIC vs. M. tuberculosis (µM) | Key SAR Insight |
| 1,5- | Methyl | 4-Nitrobenzyl | > 16 | The 1,5-regioisomer shows significantly lower activity. | |
| 2,5- | Methyl | 4-Nitrobenzyl | ~4 | The 2,5-regioisomer is markedly more potent than its 1,5-counterpart. | |
| 2,5- | Ethyl | 4-Nitrobenzyl | ~4 | Activity of the 2,5-isomer is less sensitive to small changes in the alkyl chain. | |
| 1,5- | Methyl | 3,5-Dinitrobenzyl | ~2 | Dinitro substitution boosts activity, but the 1,5-isomer remains less potent. | |
| 2,5- | Methyl | 3,5-Dinitrobenzyl | ~1 | Optimal Combination: The 2,5-regioisomer paired with a 3,5-dinitrobenzyl group yields the highest activity. |
Key Structure-Activity Relationship Diagram
Caption: Key SAR findings for nitrophenyl tetrazoles as antitubercular agents.
Standardized Biological Evaluation Protocol: Antimicrobial Susceptibility Testing
To ensure data comparability across different studies, a standardized protocol for evaluating the antimicrobial activity of these compounds is essential. The broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) is a gold standard.
Objective: To determine the MIC of a nitrophenyl-substituted tetrazole derivative against a target bacterial strain (e.g., M. tuberculosis H37Rv or E. coli).
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Middlebrook 7H9 for M. tuberculosis, Mueller-Hinton for E. coli)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Rifampicin, Ampicillin)
-
Negative control (broth only)
-
Solvent control (broth + DMSO)
-
Resazurin dye (for viability assessment)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in the sterile broth medium directly in the 96-well plate. The final concentration range should be wide enough to capture the MIC (e.g., from 128 µg/mL down to 0.25 µg/mL).
-
Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL). Causality Note: Standardizing the inoculum is crucial for reproducibility, as a higher bacterial load can lead to an artificially elevated MIC.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions, as well as to the positive and solvent control wells. Do not add bacteria to the negative control wells.
-
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 24-48 hours for E. coli; several weeks for M. tuberculosis).
-
MIC Determination: After incubation, assess bacterial growth. This can be done visually (turbidity) or by adding a viability indicator like Resazurin. The dye turns from blue to pink in the presence of metabolically active cells.
-
Data Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Self-Validation: The experiment is valid if the positive control shows inhibition, the negative control shows no growth, and the solvent control shows normal growth.
Antimicrobial Assay Workflow Diagram
Sources
- 1. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 2. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Tetrazole regioisomers in the development of nitro group-containing antitubercular agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
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- 10. Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. 1H-Tetrazole synthesis [organic-chemistry.org]
A Comparative Guide to the Efficacy of 5-Substituted Tetrazoles: An In Vitro and In Vivo Perspective
Introduction: The Therapeutic Potential of the Tetrazole Scaffold
The tetrazole ring is a significant pharmacophore in modern medicinal chemistry, valued for its unique electronic properties and its ability to act as a bioisostere for the carboxylic acid group. This five-membered heterocyclic ring, composed of four nitrogen atoms and one carbon atom, is a key structural component in a variety of clinically approved drugs. Its metabolic stability and capacity to participate in hydrogen bonding and other non-covalent interactions have made it a privileged scaffold in the design of novel therapeutic agents across multiple disease areas, including cancer, infectious diseases, and inflammation.[1][2][3] This guide provides a comparative analysis of the in vitro and in vivo efficacy of 5-substituted tetrazole derivatives, with a particular focus on compounds structurally related to 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole.
It is critical to note that a comprehensive literature search did not yield specific experimental data on the in vitro or in vivo efficacy of this compound itself. Therefore, this guide will synthesize findings from closely related analogues to provide a scientifically grounded framework for understanding the potential biological activities of this specific molecule. We will delve into the structure-activity relationships of 5-benzyl and other 5-aryl substituted tetrazoles to extrapolate potential efficacy profiles.
In Vitro Efficacy: A Snapshot of Cellular Activity
The initial assessment of a compound's therapeutic potential begins with in vitro studies, which provide crucial data on its activity against specific cellular targets in a controlled environment. For tetrazole derivatives, these assays typically involve evaluating their cytotoxic effects on cancer cell lines, their inhibitory activity against microbial growth, or their modulation of specific enzymes or receptors.
Anticancer Activity of 5-Benzyl-1H-Tetrazole Analogs
Research into the anticancer properties of tetrazole derivatives has shown that the nature of the substituent at the 5-position of the tetrazole ring plays a pivotal role in determining cytotoxic potency. A study on novel 2-(1-(substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile derivatives revealed that the presence and position of electron-withdrawing groups on the benzyl ring significantly influenced their antitumor activity.[4]
Table 1: Comparative In Vitro Anticancer Activity of 2-(1-(substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile Derivatives [4]
| Compound ID | Benzyl Substituent | Cancer Cell Line | IC50 (µM) |
| 6b | 2-Fluoro | MCF-7 | 12 |
| CaCO2 | 15 | ||
| HeLa | 10 | ||
| SkBr3 | 14 | ||
| 6h | 3-Fluoro | MCF-7 | 18 |
| CaCO2 | 22 | ||
| HeLa | 15 | ||
| SkBr3 | 20 | ||
| 6j | 4-Fluoro | MCF-7 | 15 |
| CaCO2 | 19 | ||
| HeLa | 12 | ||
| SkBr3 | 17 | ||
| 5-Fluorouracil | (Reference Drug) | MCF-7 | 10 |
| CaCO2 | 17 | ||
| HeLa | 13 | ||
| SkBr3 | 11 |
As illustrated in Table 1, compounds with a fluoro substituent on the benzyl ring exhibited potent cytotoxic activity against a panel of human cancer cell lines, with IC50 values comparable to the standard chemotherapeutic agent, 5-fluorouracil.[4] This suggests that the electronic properties of the benzyl moiety are crucial for activity. The 4-nitrophenyl group in the compound of interest is a strong electron-withdrawing group, which, based on these findings, could potentially confer significant anticancer activity.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 5-substituted tetrazole derivatives) and a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized with a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Caption: Workflow of the MTT assay for determining in vitro cytotoxicity.
In Vivo Efficacy: From the Bench to Preclinical Models
While in vitro studies provide valuable preliminary data, in vivo models are essential for evaluating a compound's efficacy, pharmacokinetics, and toxicity in a whole-organism setting.
Antihyperglycemic Activity of 5-Substituted Tetrazoles
Interestingly, tetrazole derivatives have also been investigated for their metabolic effects. A study on a series of 5-[(5-aryl-1H-pyrazol-3-yl)methyl]-1H-tetrazoles demonstrated significant glucose-lowering activity in a sucrose-loaded rat model.[5] This highlights the diverse therapeutic potential of the tetrazole scaffold beyond oncology.
Table 2: In Vivo Antihyperglycemic Activity of 5-[(5-aryl-1H-pyrazol-3-yl)methyl]-1H-tetrazoles in Rats [5]
| Compound ID | Aryl Substituent | Dose (mg/kg) | % Reduction in Blood Glucose |
| 3a | Phenyl | 30 | 25.4 |
| 3c | 4-Chlorophenyl | 30 | 35.8 |
| 3e | 4-Methoxyphenyl | 30 | 28.1 |
| Glibenclamide | (Reference Drug) | 10 | 42.5 |
The data in Table 2 indicates that substitutions on the aryl ring influence the antihyperglycemic activity. The presence of a chloro-substituent (compound 3c ) resulted in the most significant reduction in blood glucose levels.[5] While this study does not directly inform on the potential anticancer efficacy of this compound, it underscores the importance of the electronic nature of the substituent in determining biological activity in vivo.
Experimental Protocol: Sucrose-Loaded Model for Antihyperglycemic Activity
This model is used to evaluate the potential of a compound to control post-prandial hyperglycemia.
Step-by-Step Methodology:
-
Animal Acclimatization: Male Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week.
-
Fasting: The animals are fasted overnight (12-14 hours) with free access to water.
-
Compound Administration: The test compounds, a vehicle control, and a standard drug (e.g., Glibenclamide) are administered orally.
-
Sucrose Loading: After 30 minutes, a sucrose solution (2 g/kg) is administered orally to all animals.
-
Blood Sampling: Blood samples are collected from the tail vein at 0, 30, 60, 90, and 120 minutes after the sucrose load.
-
Glucose Measurement: Blood glucose levels are measured using a glucometer.
-
Data Analysis: The percentage reduction in blood glucose is calculated by comparing the area under the curve (AUC) of the treated groups with the control group.
Caption: Workflow for the in vivo sucrose-loaded model.
Bridging In Vitro and In Vivo: The Path Forward
The journey from a promising in vitro result to a successful in vivo outcome is fraught with challenges, including pharmacokinetics (absorption, distribution, metabolism, and excretion) and potential toxicity. The available literature on 5-substituted tetrazoles suggests that these compounds can exhibit potent biological activities in both settings. The key to translating in vitro potency to in vivo efficacy lies in optimizing the physicochemical properties of the molecule to ensure it reaches its target in sufficient concentrations and for an adequate duration without causing undue toxicity.
For the specific compound this compound, the strong electron-withdrawing nature of the 4-nitrophenyl group suggests a potential for significant biological activity, likely in the anticancer domain. However, without empirical data, this remains a well-informed hypothesis. Future research should focus on synthesizing this compound and evaluating its efficacy and safety through a systematic progression of in vitro and in vivo studies.
References
- Perez-Medrano, A., et al. (2011). Synthesis and in vitro activity of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine P2X(7) antagonists. Bioorganic & Medicinal Chemistry Letters, 21(11), 3297-300.
- Maddila, S., et al. (2016). Novel 2-(1-(substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile derivatives: synthesis, in vitro antitumor activity and computational studies. Medicinal Chemistry Research, 25(2), 336-346.
- Sharon, A., et al. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 134-143.
- Verma, A., et al. (2016). Tetrazoles: Synthesis and Biological Activity. Bentham Science Publishers.
- Kaushik, N., et al. (2018). Tetrazoles: Synthesis and Biological Activity.
- Mohammed, J. H. (2016). Biological activities importance of Tetrazole derivatives.
Sources
A Technical Guide to Evaluating the Comparative Cytotoxicity of 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole on Normal vs. Cancer Cell Lines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the selective anticancer potential of 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole. We will explore the scientific rationale behind the experimental design, present a detailed protocol for a robust cytotoxicity assay, and discuss the interpretation of potential results within the context of established biochemical mechanisms.
Introduction: The Quest for Selective Cytotoxicity
A fundamental challenge in oncology is the development of therapeutic agents that can effectively eradicate malignant cells while minimizing damage to healthy tissues. The ideal anticancer drug possesses a high therapeutic index, meaning it is significantly more toxic to cancer cells than to normal cells. This guide focuses on a specific molecule of interest, this compound, which integrates two key chemical moieties known for their biological activities.
The tetrazole ring is a "privileged scaffold" in medicinal chemistry. As a bioisostere for the carboxylic acid group, it can improve a compound's metabolic stability and pharmacokinetic profile.[1][2][3][4] Numerous tetrazole derivatives have demonstrated a wide spectrum of pharmacological effects, including potent anticancer activity.[1][3][5][6]
The (4-nitrophenyl)methyl group , on the other hand, introduces a nitroaromatic component. Such groups are strongly electron-withdrawing and can undergo metabolic reduction within the cellular environment to produce reactive oxygen species (ROS) and reactive nitrogen species (RNS).[7][8] This induced oxidative stress can overwhelm a cell's antioxidant defenses, leading to damage of DNA, proteins, and lipids, ultimately triggering programmed cell death.[1][7]
By combining these two moieties, this compound presents a compelling candidate for investigation. This guide outlines the necessary steps to rigorously evaluate its cytotoxic profile and determine its selectivity for cancer cells over normal cells.
Experimental Design and Rationale
The primary objective is to quantify and compare the concentration-dependent cytotoxicity of the test compound on a matched pair of cancerous and non-cancerous cell lines.
Causality Behind Experimental Choices
-
Cell Line Selection: The choice of cell lines is critical for generating meaningful data. An ideal approach involves using a cancer cell line and a normal cell line derived from the same tissue of origin. This minimizes tissue-specific metabolic variations and provides a more direct comparison of cancer-specific vulnerability. For this guide, we will use a hypothetical experimental model based on:
-
A549: A human lung adenocarcinoma cell line. Lung cancer is a leading cause of cancer-related mortality, making A549 a highly relevant model.
-
BEAS-2B: A non-tumorigenic human bronchial epithelial cell line. As the normal counterpart to A549, it serves as an excellent control to establish a selectivity index.
-
-
Choice of Cytotoxicity Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, widely adopted, and well-documented colorimetric method for assessing cell viability.[9][10][11][12] Its principle is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in metabolically active (i.e., living) cells.[10][12] The amount of formazan produced is directly proportional to the number of viable cells, providing a reliable measure of cytotoxicity.
-
Experimental Controls: To ensure the integrity and validity of the results, the following controls are essential:
-
Untreated Control: Cells cultured in medium alone, representing 100% viability.
-
Vehicle Control: Cells treated with the solvent (e.g., DMSO) used to dissolve the test compound, at the highest concentration used in the experiment. This control is crucial to ensure that the solvent itself has no cytotoxic effects.
-
Positive Control: A well-characterized chemotherapy drug (e.g., Doxorubicin) is used as a benchmark to confirm the sensitivity of the cell lines to a known cytotoxic agent.
-
Detailed Experimental Protocol: MTT Assay Workflow
This protocol outlines the steps for assessing the cytotoxicity of this compound.
Materials and Reagents
-
A549 and BEAS-2B cell lines
-
Culture medium (e.g., DMEM or F-12K) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (Test Compound)
-
Doxorubicin (Positive Control)
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidic isopropanol)
-
Sterile 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology
-
Cell Seeding:
-
Culture A549 and BEAS-2B cells to ~80% confluency.
-
Trypsinize and perform a cell count (e.g., using a hemocytometer).
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare a 100 mM stock solution of the test compound in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 200 µM. Ensure the final DMSO concentration in all wells remains constant and non-toxic (typically ≤ 0.5%).[9]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound, vehicle control, or positive control.
-
Incubate the plates for an additional 48 or 72 hours.
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the crystals.
-
Mix thoroughly by placing the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.[10]
-
-
Absorbance Measurement:
Data Analysis
-
Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the % Viability against the log of the compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell viability.
Experimental Workflow Diagram
Caption: Workflow for the comparative cytotoxicity MTT assay.
Hypothetical Data & Analysis
To illustrate the potential outcome, the following table presents hypothetical data from the described experiment.
| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index (SI) |
| This compound | A549 (Cancer) | 12.5 | 6.8 |
| BEAS-2B (Normal) | 85.0 | ||
| Doxorubicin (Positive Control) | A549 (Cancer) | 0.8 | 3.1 |
| BEAS-2B (Normal) | 2.5 |
Interpreting the Results
-
IC₅₀ Values: The IC₅₀ value represents the potency of the compound. In this hypothetical scenario, the test compound inhibits the growth of A549 lung cancer cells with an IC₅₀ of 12.5 µM.
-
Selectivity Index (SI): The SI is a critical parameter for evaluating the therapeutic potential of a drug candidate. It is calculated as: SI = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line) [13] A higher SI value indicates greater selectivity for killing cancer cells while sparing normal cells. In our example, the test compound has an SI of 6.8, which is more than double that of the conventional chemotherapy drug, Doxorubicin. This suggests a promising therapeutic window.
Potential Mechanisms of Action
The dual-moiety structure of this compound suggests several plausible mechanisms for its selective cytotoxicity.
Induction of Oxidative Stress via Nitroreduction
Cancer cells, particularly within solid tumors, often exist in a hypoxic (low-oxygen) environment and exhibit higher metabolic rates compared to normal cells. This environment can enhance the activity of nitroreductase enzymes, which reduce the nitro group of the test compound. This bio-reduction generates highly reactive radical intermediates, leading to a surge in ROS.[7][8][14] While cancer cells already have elevated basal ROS levels, a further increase can push them past a cytotoxic threshold, triggering apoptosis. Normal cells, with lower metabolic rates and better oxygenation, may not reduce the compound as efficiently, thus sparing them from excessive ROS-induced damage.[1]
Disruption of DNA Replication and Repair
The planar aromatic systems of the compound may facilitate its interaction with DNA or key enzymes involved in DNA replication and maintenance.[1] Tetrazole derivatives have been shown to inhibit enzymes crucial for cell proliferation, and DNA damage is a common consequence of oxidative stress.[1] This disruption can lead to cell cycle arrest and apoptosis, processes that are often dysregulated in cancer cells.
Hypothetical Signaling Pathway for Apoptosis Induction
Caption: Proposed mechanism of ROS-induced apoptosis by the test compound.
Conclusion and Future Directions
This guide provides a robust scientific and methodological framework for evaluating the comparative cytotoxicity of this compound. The hypothetical data suggest that this compound could exhibit potent and, importantly, selective anticancer activity, warranting further investigation.
Future studies should focus on:
-
Broad-Spectrum Screening: Testing the compound against a wider panel of cancer cell lines from different tissues (e.g., breast, colon, prostate) and their corresponding normal cell counterparts.
-
Mechanistic Validation: Performing assays to directly measure ROS production (e.g., using DCFH-DA) and confirming the induction of apoptosis (e.g., via Annexin V/PI staining and Western blot for caspase cleavage).
-
Cell Cycle Analysis: Using flow cytometry to determine if the compound induces arrest at specific phases of the cell cycle.
-
In Vivo Efficacy: Progressing to preclinical animal models to evaluate the compound's anti-tumor efficacy, safety, and pharmacokinetic profile in a whole-organism context.
Through such a structured and rigorous approach, the true therapeutic potential of novel chemical entities like this compound can be thoroughly elucidated.
References
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025).
- Mechanism of action of tetrazole‐derived anticancer agents. (n.d.).
- Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. (n.d.). BenchChem.
- The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). SvedbergOpen.
- MTT assay protocol. (n.d.). Abcam.
- Cell Viability Assays - Assay Guidance Manual. (2013).
- MTT Assay Protocol for Cell Viability and Prolifer
- Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential. (n.d.). Semantic Scholar.
- Tetrazoles via Multicomponent Reactions. (n.d.).
- Tetrazole: A privileged scaffold for the discovery of anticancer agents. (n.d.).
- Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.).
- Tetrazole Derivatives as Promising Anticancer Agents. (n.d.). PubMed.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022).
- Tetrazole Derivatives as Promising Anticancer Agents. (n.d.). Bentham Science.
- Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. (2022). MDPI.
- Tetrazoles: Synthesis and Biological Activity. (n.d.). Bentham Science.
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- 3. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 14. Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Synthetic Efficiency of Routes to 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole
For Researchers, Scientists, and Drug Development Professionals
The tetrazole moiety is a cornerstone in medicinal chemistry, frequently employed as a bioisostere for the carboxylic acid group, enhancing metabolic stability and pharmacokinetic profiles of drug candidates. The compound 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole serves as a valuable building block in the synthesis of a variety of pharmacologically active agents. Its efficient and scalable synthesis is therefore of significant interest. This guide provides an in-depth comparison of two primary synthetic strategies to this target molecule: direct [3+2] cycloaddition and a stepwise approach involving the alkylation of a pre-formed tetrazole ring.
Introduction to the Synthetic Strategies
Two distinct and logical synthetic pathways present themselves for the construction of this compound.
Route A: [3+2] Cycloaddition. This is the most direct and widely utilized method for the formation of 5-substituted-1H-tetrazoles.[1] It involves the reaction of an organic nitrile with an azide source, in this case, the [3+2] cycloaddition of 4-nitrophenylacetonitrile with sodium azide. The reaction is often catalyzed by a Brønsted or Lewis acid to activate the nitrile group towards nucleophilic attack by the azide ion.[2][3]
Route B: N-Alkylation of a Tetrazole Precursor. This strategy involves the initial synthesis of a simpler, commercially available 5-substituted tetrazole, such as 5-methyl-1H-tetrazole, followed by N-alkylation with an appropriate electrophile, 4-nitrobenzyl bromide. This method offers a different approach to the target molecule, building the desired substituent onto a pre-existing tetrazole core. A significant challenge in this route is controlling the regioselectivity of the alkylation, as the tetrazole anion can be alkylated at either the N1 or N2 position, leading to a mixture of isomers.[4][5]
Route A: [3+2] Cycloaddition of 4-Nitrophenylacetonitrile
This route directly constructs the tetrazole ring from the corresponding nitrile. The general mechanism involves the activation of the nitrile, making the carbon atom more electrophilic and susceptible to attack by the azide anion, followed by cyclization.[3]
Experimental Protocol: Silica Sulfuric Acid Catalyzed Cycloaddition
A highly efficient protocol for this transformation utilizes silica sulfuric acid as a solid acid catalyst, which offers advantages in terms of handling, recovery, and operational simplicity.[6]
Materials:
-
4-Nitrophenylacetonitrile
-
Sodium azide (NaN₃)
-
Silica Sulfuric Acid (SSA)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethyl acetate
Procedure:
-
A mixture of 4-nitrophenylacetonitrile (10 mmol), sodium azide (12 mmol), and silica sulfuric acid (0.3 g) in DMF (50 mL) is placed in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to reflux with stirring. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, and the catalyst is removed by filtration.
-
The filtrate is poured into ice-water, and the pH is adjusted to ~2 with concentrated HCl to precipitate the product.
-
The solid product is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum.
-
The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield 5-(4-nitrobenzyl)-1H-tetrazole as yellowish needles.[7]
Reported Data:
-
Yield: 92%[7]
-
Melting Point: 188–190 °C[7]
-
¹H NMR (500 MHz, DMSO-d₆): δ 8.23 (d, 2H, J = 8.5 Hz, Ar-H), 7.58 (d, 2H, J = 8.5 Hz, Ar-H), 4.50 (s, 2H, CH₂–H) ppm.[7]
Sources
- 1. uokerbala.edu.iq [uokerbala.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 1,5 and 2,5-disubstituted tetrazoles using NiO nanoparticles and their evaluation as antimicrobial agents [nanomedicine-rj.com]
- 6. mdpi.com [mdpi.com]
- 7. tsijournals.com [tsijournals.com]
Safety Operating Guide
5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole proper disposal procedures
As a Senior Application Scientist, it is my responsibility to provide guidance that ensures not only the success of your research but also the paramount safety of your laboratory personnel and compliance with environmental regulations. The disposal of a specialty chemical like 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole is not a routine task and requires a thorough understanding of its inherent chemical properties.
This guide is structured to provide a comprehensive operational plan, moving from hazard assessment to step-by-step disposal procedures. The causality behind each recommendation is explained to build a framework of safety that is both robust and logical.
Hazard Assessment: Deconstructing the Molecule
The proper handling and disposal of this compound begins with a critical analysis of its structure. The molecule contains two key functional groups that dictate its hazard profile: the tetrazole ring and the nitrophenyl group .
-
The Tetrazole Ring: This five-membered heterocyclic ring is composed of four nitrogen atoms and one carbon atom. Tetrazoles are nitrogen-rich compounds and are classified as high-energy materials.[1][2] The thermodynamic driving force for their decomposition is the formation of extremely stable dinitrogen gas (N₂), a process that can release significant energy.[3][4][5] Many tetrazole derivatives are sensitive to heat, friction, or shock and can decompose explosively.[6][7] They can also form highly sensitive and explosive heavy metal salts (e.g., with silver, lead, mercury). Therefore, contact with metal spatulas or storage in certain metal containers should be avoided.
-
The 4-Nitrophenyl Group: The nitro group (-NO₂) is a classic explosophore, a functional group that makes a compound explosive. Its presence on an aromatic ring, as in trinitrotoluene (TNT), contributes significantly to the energetic properties of a molecule. Nitroaromatic compounds are often toxic and are listed by the U.S. Environmental Protection Agency (EPA) as priority pollutants.[8]
Regulatory Compliance Framework
As a generator of hazardous waste, you are the first link in the "cradle-to-grave" management system mandated by the EPA.[10] Your laboratory's Chemical Hygiene Plan (CHP), required by the Occupational Safety and Health Administration (OSHA), must include specific procedures for the safe handling and disposal of hazardous chemicals, with special precautions for particularly hazardous substances like this one.[1][11]
Immediate Safety & Handling Protocols
Before addressing disposal, ensure all personnel handling this compound adhere to the following protocols.
Personal Protective Equipment (PPE): A baseline of PPE is mandatory when handling this compound in any form (solid or in solution).
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields; chemical goggles. | Protects against splashes and accidental dust exposure.[12] |
| Hand Protection | Nitrile gloves (double-gloving recommended). | Provides a barrier against skin contact. Gloves must be inspected before use and disposed of after.[13] |
| Body Protection | Flame-resistant (FR) lab coat. | Protects skin and clothing; FR properties provide a crucial layer of protection from thermal hazards. |
| Additional Shielding | Use of a fume hood sash and/or a blast shield. | Provides a physical barrier in case of unexpected energetic decomposition. |
Handling Precautions:
-
Avoid Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[5][12]
-
Prevent Physical Shock: Do not subject the material to grinding, shock, or friction.[6] Use plastic or wood spatulas instead of metal.
-
Grounding: Ground and bond containers when transferring material to prevent static electricity buildup.[5][12]
-
Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[14]
-
Scale: Handle the smallest quantities of material necessary for your work.
Waste Management and Disposal Pathways
All materials contaminated with this compound, including the pure compound, reaction mixtures, contaminated labware (e.g., pipette tips, weighing paper), and spill cleanup debris, must be disposed of as hazardous waste.
Diagram: Waste Disposal Decision Workflow This diagram outlines the critical decision points for managing waste streams containing this compound.
Sources
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- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Russian Chemical Reviews [rcr.colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. oipub.com [oipub.com]
- 6. nationalacademies.org [nationalacademies.org]
- 7. researchgate.net [researchgate.net]
- 8. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in multicomponent synthesis of 5-substituted 1 H -tetrazoles from aldehydes: catalytic methods and green chemistry approaches - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06800B [pubs.rsc.org]
- 10. Denitration of nitroaromatic compounds by arylnitrile radical cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. EA024988B1 - METHOD AND DEVICE FOR CLEANING NITTING PRODUCTS - Google Patents [patents.google.com]
- 13. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
Safeguarding Your Research: A Comprehensive Guide to Handling 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole
For the pioneering researchers and drug development professionals navigating the complexities of novel chemical entities, ensuring laboratory safety is not merely a procedural checkbox; it is the bedrock of scientific integrity and innovation. This guide provides an in-depth, experience-driven framework for the safe handling of 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole, a compound of interest that, by its very structure, demands our utmost respect and caution. The presence of both a nitrophenyl group and a tetrazole ring suggests energetic properties that must be managed with expertise. This document moves beyond a simple recitation of rules, offering a self-validating system of protocols rooted in the causal relationships between chemical properties and safety measures.
Understanding the Inherent Risks: A Structural Perspective
At the heart of our safety protocol is a fundamental understanding of the molecule itself. This compound combines two key structural motifs that are hallmarks of energetic materials:
-
The Tetrazole Ring: This five-membered heterocyclic ring is rich in nitrogen, with a high positive heat of formation. This stored energy can be released rapidly upon initiation, making many tetrazole derivatives sensitive to heat, friction, or shock.
-
The Nitrophenyl Group: The nitro group (-NO2) is a classic explosophore. Its presence on an aromatic ring further increases the energetic potential of the molecule and can contribute to its thermal sensitivity.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is non-negotiable. It is your immediate shield against unforeseen events and chronic exposure. The following table outlines the minimum PPE requirements, with the rationale behind each selection explained.
| Protection Type | Recommended Equipment | Specification Standards | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles: ANSI Z87.1 / EN 166, Face Shield: ANSI Z87.1 | Protects against splashes of solvents and unexpected energetic decomposition, which could propel solid material. |
| Skin and Body Protection | Flame-resistant (FR) lab coat, long pants, and closed-toe shoes | NFPA 2112 | Provides a barrier against skin contact and offers a degree of protection from flash fires. |
| Hand Protection | Double-gloving with Butyl or heavy-duty Nitrile gloves | ASTM F739 | Butyl rubber offers excellent resistance to nitro-compounds.[2] Double-gloving provides an additional layer of protection in case of a breach in the outer glove. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher | NIOSH 42 CFR 84 | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particulates.[3][4][5][6] |
It is imperative to inspect all PPE for damage before each use and to don and doff it correctly to prevent cross-contamination.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, well-defined operational protocol is essential for minimizing risk. The following workflow is designed to be a self-validating system, where each step reinforces the safety of the entire process.
Pre-Handling Preparations:
-
Designated Work Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.
-
Engineering Controls: A blast shield should be placed between the experiment and the researcher. All equipment should be properly grounded to prevent static discharge.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a Class D fire extinguisher (for combustible metals, which may be present in some reagents) or a dry chemical (ABC) extinguisher are readily accessible and have been recently inspected.
-
Minimize Quantities: Only work with the smallest practical quantity of the material required for the experiment.
Handling the Compound:
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Material Transfer: Use non-sparking spatulas (e.g., plastic or Teflon-coated) for all transfers of the solid material. Avoid scraping or grinding the compound.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly and with gentle agitation. Be mindful of any potential exothermic reactions.
-
Reaction Monitoring: Monitor all reactions from behind the blast shield. Do not leave the reaction unattended.
-
Post-Reaction Workup: Handle all materials containing the compound with the same level of care as the pure substance.
The following diagram illustrates the logical flow of the safe handling protocol:
Caption: A workflow diagram illustrating the key stages of safe handling, from preparation to disposal.
Emergency and Disposal Plan: Preparing for the Unexpected
A comprehensive safety plan must account for potential incidents and the proper disposal of waste.
Spill Response:
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Assess: From a safe distance, assess the extent of the spill. Do not attempt to clean up a large or unmanageable spill yourself. Contact your institution's emergency response team.
-
Cleanup (for small, manageable spills):
-
Don all appropriate PPE, including respiratory protection.
-
Gently cover the spill with an inert, non-combustible absorbent material like sand or vermiculite.[7][8] Do not use paper towels or other combustible materials.
-
Using non-sparking tools, carefully scoop the absorbed material into a designated, labeled waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
All materials used for cleanup should be treated as hazardous waste.
-
Fire Response:
-
In the event of a fire, activate the nearest fire alarm and evacuate the area immediately.
-
If the fire is small and has not reached the energetic material, it may be extinguished with a standard dry chemical (ABC) or carbon dioxide extinguisher.
-
Do not attempt to fight a fire that has involved the energetic material. Evacuate to a safe distance and await the arrival of emergency responders. Inform them of the nature of the materials involved.
Disposal Plan:
Proper disposal of this compound and any materials contaminated with it is crucial to prevent accidents and environmental contamination.
-
Waste Segregation: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a clearly labeled, sealed container.
-
Chemical Deactivation: For residual amounts of the compound, chemical deactivation may be an option prior to disposal, depending on institutional policies. This should only be performed by trained personnel. A common method for deactivating tetrazoles involves treatment with an oxidizing agent, such as a solution of potassium permanganate, under controlled conditions. However, this process can be hazardous and should only be undertaken with a thorough understanding of the reaction and appropriate safety measures in place.
-
Professional Disposal: All waste must be disposed of through your institution's hazardous waste management program. Do not dispose of this material down the drain or in regular trash.
This guide provides a robust framework for the safe handling of this compound. By understanding the inherent risks, utilizing the correct PPE, and adhering to strict operational and disposal protocols, you can ensure the safety of yourself and your colleagues, allowing you to focus on advancing your critical research.
References
- How to Handle Chemical Spills. (2022, September 20). KHA Online-SDS Management.
- Chemical spill cleanup procedures. (2021, September 2). J&K Scientific LLC.
- OSHA Glove Selection Chart.
- NIOSH Respirator Selection Logic. (2004).
- Respiratory Protection in Chemical Product Labels and Safety Data Sheets. (2018).
- Respiratory Protection.
- NIOSH Policy Statement: NIOSH Respirator Use Policy for Protection Against Carcinogens. (1995, September 1).
- Yılmaz, N., et al. (2016). An experimental and theoretical study toward the synthesis, structure and thermal decomposition of some phenyl tetrazoles. Journal of Molecular Structure, 1125, 475-485.
Sources
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- 2. safety.fsu.edu [safety.fsu.edu]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. schc.memberclicks.net [schc.memberclicks.net]
- 5. Respirator Selection and Use | Personal Protective Equipment | CDC [cdc.gov]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. How to Handle Chemical Spills – KHA Online-SDS Management [kha.com]
- 8. jk-sci.com [jk-sci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
